molecular formula C7H11ClN2O B1391483 5-Methoxy-4-methylpyridin-3-amine hydrochloride CAS No. 1185094-00-1

5-Methoxy-4-methylpyridin-3-amine hydrochloride

Cat. No.: B1391483
CAS No.: 1185094-00-1
M. Wt: 174.63 g/mol
InChI Key: UKNQLPGBPHSPAH-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-4-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNQLPGBPHSPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673038
Record name 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185094-00-1
Record name 5-Methoxy-4-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a substituted pyridine derivative of increasing interest to the pharmaceutical and chemical research sectors. While public domain data on this specific molecule is nascent, this document synthesizes established principles of heterocyclic chemistry with data from closely related analogues to present a robust working profile. The content herein is structured to empower researchers, scientists, and drug development professionals with foundational knowledge and actionable insights for utilizing this compound in their research endeavors.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of approved pharmaceutical agents.[1] Its nitrogen atom provides a key hydrogen bond acceptor and a site for modulating the physicochemical properties of a molecule, such as solubility and basicity. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

This compound belongs to the aminopyridine class of compounds, which are recognized as crucial intermediates and pharmacophores in drug discovery.[1] The presence of an amino group offers a versatile synthetic handle for further molecular elaboration, while the methoxy and methyl groups influence the molecule's lipophilicity and interaction with biological targets.[2] This particular substitution pattern—an amine at the 3-position flanked by methyl and methoxy groups at the 4- and 5-positions, respectively—presents a unique structural motif for exploration in the development of novel therapeutics.

Physicochemical and Structural Properties

Key identifiers and properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting point and solubility are not widely published and may vary based on purity.

PropertyValueSource
IUPAC Name 5-Methoxy-4-methylpyridin-3-amine;hydrochloride[3]
CAS Number 1185094-00-1[3][4]
Molecular Formula C₇H₁₁ClN₂O[4]
Molecular Weight 174.63 g/mol [4]
Appearance Solid[4]
SMILES String Cl.COc1cncc(N)c1C[4]
InChI Key UKNQLPGBPHSPAH-UHFFFAOYSA-N[4]

Proposed Synthesis and Mechanistic Considerations

A logical retrosynthetic analysis suggests a pathway originating from a suitably substituted pyridine precursor, such as a nitropyridine, which can be reduced to the target amine.

Synthesis_Workflow cluster_0 Synthetic Pathway start Commercially Available Precursor step1 Nitration start->step1 Reagents: HNO₃/H₂SO₄ intermediate1 Nitropyridine Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 Reagents: Fe/HCl or H₂/Pd-C product_base Free Amine Base step2->product_base step3 Salt Formation (HCl) product_base->step3 Reagent: HCl in Ether/IPA final_product This compound step3->final_product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of a Pyridine Precursor The synthesis would likely commence with a commercially available pyridine derivative. The critical step is the regioselective introduction of a nitro group at the 3-position. The directing effects of the existing substituents are paramount in achieving the desired isomer.

Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to the primary amine. This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., iron powder in the presence of hydrochloric acid). The choice of reducing agent is critical to avoid the reduction of the pyridine ring itself.

Step 3: Hydrochloride Salt Formation The resulting free amine, 5-Methoxy-4-methylpyridin-3-amine, is typically an oil or low-melting solid. For ease of handling, purification, and to enhance stability, it is converted to its hydrochloride salt. This is achieved by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride. The hydrochloride salt then precipitates and can be isolated by filtration.

This proposed synthesis is robust and relies on well-established chemical transformations, providing a high degree of confidence in its viability.

Predicted Spectroscopic Data

For a molecule to be of utility in a research setting, its structural confirmation is non-negotiable. While experimentally obtained spectra for this compound are not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures.[7]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s1HH-2 (Pyridine)Aromatic proton adjacent to the ring nitrogen, deshielded.
~7.8s1HH-6 (Pyridine)Aromatic proton, deshielded by the ring nitrogen.
~4.5-5.5br s3H-NH₃⁺Protons of the ammonium group, broad signal, exchangeable with D₂O.
~3.9s3H-OCH₃Methoxy group protons.
~2.2s3H-CH₃Methyl group protons attached to the pyridine ring.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-5 (Pyridine)Carbon bearing the electron-donating methoxy group, deshielded.
~140-145C-2 or C-6 (Pyridine)Aromatic carbons adjacent to the ring nitrogen.
~135-140C-3 (Pyridine)Carbon attached to the ammonium group.
~125-130C-4 (Pyridine)Carbon bearing the methyl group.
~55-60-OCH₃Methoxy carbon.
~15-20-CH₃Methyl carbon.

These predicted spectra provide a valuable reference for researchers synthesizing this compound, allowing for the confirmation of its identity.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the pyridine ring, the primary amine (as its ammonium salt), the methoxy group, and the methyl group.

Reactivity_Diagram A Pyridine Nitrogen (Protonation/Alkylation) B Amine Group (Nucleophilic Acylation, Alkylation, etc.) C Aromatic Ring (Electrophilic Substitution) D Methoxy Group (Ether Cleavage) center Core Structure center->A center->B center->C center->D

Sources

An In-depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1): A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. The substituted aminopyridine motif, in particular, has emerged as a privileged structure, featuring prominently in a multitude of clinically significant agents due to its capacity for forming key hydrogen bond interactions with biological targets. This guide provides a comprehensive technical overview of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1), a specialized aminopyridine derivative poised for significant applications in medicinal chemistry. While primarily recognized as a pharmaceutical intermediate, its intrinsic structural features make it an exemplary building block for the synthesis of potent and selective kinase inhibitors.[1] This document will delve into the core properties of this compound, its safety and handling protocols, and its strategic application in the synthesis of high-value heterocyclic systems, such as the pyrazolo[3,4-b]pyridine core, a cornerstone of numerous developmental and approved kinase inhibitors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthetic chemistry. This section consolidates the available data for this compound.

Chemical Identity and Structure

The compound is systematically named 5-methoxy-4-methylpyridin-3-amine;hydrochloride.[1] Its structure is characterized by a pyridine ring substituted with an amine, a methyl group, and a methoxy group, and it is supplied as a hydrochloride salt to improve stability and handling.

IdentifierValueSource
CAS Number 1185094-00-1[1]
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[1]
Molecular Formula C₇H₁₁ClN₂O[2]
Molecular Weight 174.63 g/mol [2]
SMILES String Cc1c(N)cncc1OC.Cl[1]
PubChem CID 46185010[1]
Physicochemical Characteristics

Detailed experimental data for the physicochemical properties of this specific intermediate are not extensively published, a common scenario for research-grade building blocks. However, based on supplier technical data sheets and the compound's structure, the following information can be provided:

PropertyValue/DescriptionSource
Physical Form Solid[2]
Purity Typically supplied at ≥95% or ≥99%[1]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from hydrochloride salt form
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][1][3]

Safety, Handling, and Storage

As a crucial aspect of laboratory practice, adherence to strict safety protocols is mandatory when working with any chemical intermediate.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazard identified is acute oral toxicity.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning[2]

  • Hazard Statement: H302: Harmful if swallowed.[2]

  • Hazard Classification: Acute Toxicity, Oral (Category 4)[2]

Recommended Handling and Personal Protective Equipment (PPE)

Given its classification, appropriate handling procedures should be strictly followed to minimize exposure.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3][4]

  • Respiratory Protection: For operations that may generate dust, a respirator may be necessary.[3]

  • General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly closed container in a dry and cool place.[3] Some suppliers recommend storage under an inert atmosphere.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The true value of this compound lies in its potential as a precursor to complex heterocyclic systems with pronounced biological activity. The pyrazolo[3,4-b]pyridine scaffold is a prominent feature in a number of potent kinase inhibitors, and the aminopyridine moiety of our title compound is an ideal starting point for the construction of this bicyclic system.[6]

Rationale: The Importance of the Pyrazolopyridine Core

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrazolopyridine core is particularly effective as a "hinge-binding" motif, mimicking the adenine region of ATP to competitively inhibit the enzyme's function.[6][7] The strategic placement of substituents on this core allows for the fine-tuning of potency and selectivity against specific kinases.

Below is a conceptual diagram illustrating the general structure of a pyrazolopyridine-based kinase inhibitor and its interaction with the kinase hinge region.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolopyridine Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor Pyrazolo[3,4-b]pyridine Core R1 R2 inhibitor:core->hinge H-Bonds inhibitor:r1->hydrophobic_pocket Hydrophobic Interaction inhibitor:r2->solvent_front Solvent Exposure

Caption: Kinase inhibitor binding model.

Representative Synthetic Protocol: Gould-Jacobs Reaction

A classic and effective method for constructing the pyrazolo[3,4-b]pyridine ring system is the Gould-Jacobs reaction. This involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization. The following is a detailed, representative protocol illustrating how this compound would be utilized in such a synthesis.

Step 1: Neutralization of the Hydrochloride Salt

  • Suspend this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a stoichiometric amount of a base (e.g., sodium ethoxide or triethylamine, 1.0-1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes. The formation of a salt precipitate (NaCl or triethylamine hydrochloride) may be observed.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate

  • To the mixture from Step 1, add diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate enamine.

Step 3: Thermal Cyclization

  • Once the condensation is complete, the reaction temperature is typically elevated to effect the cyclization. This is often achieved by heating the reaction mixture in a high-boiling solvent such as Dowtherm A or diphenyl ether to temperatures of 240-260 °C.

  • The cyclization is usually complete within 30-60 minutes at this temperature.

  • Upon cooling, the pyrazolo[3,4-b]pyridinone product often precipitates and can be collected by filtration.

Step 4: Chlorination and Further Functionalization

  • The resulting pyrazolo[3,4-b]pyridinone can be converted to a more versatile intermediate, the corresponding chloro-substituted pyrazolopyridine, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • This chloro-substituted scaffold can then undergo further functionalization, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce various aryl or amino groups, thereby generating a library of potential kinase inhibitors.

The following diagram outlines this synthetic workflow.

G A 5-Methoxy-4-methylpyridin-3-amine HCl (CAS 1185094-00-1) B Neutralization (e.g., Et3N, EtOH) A->B C Free Aminopyridine B->C D Condensation with Diethyl Ethoxymethylenemalonate C->D E Intermediate Enamine D->E F Thermal Cyclization (e.g., Dowtherm A, 250°C) E->F G Substituted Pyrazolo[3,4-b]pyridinone F->G H Chlorination (e.g., POCl3) G->H I Chloro-Pyrazolopyridine Intermediate H->I J Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) I->J K Library of Kinase Inhibitors J->K

Caption: Synthetic workflow to kinase inhibitors.

Mechanism of Action of Resulting Kinase Inhibitors

The pyrazolopyridine-based compounds synthesized from this compound would be designed to function as ATP-competitive inhibitors.

  • Binding to the ATP Pocket: The inhibitor molecule enters the ATP-binding pocket of the target kinase.

  • Hinge Interaction: The nitrogen atoms of the pyrazolopyridine core form critical hydrogen bonds with the backbone amide groups of the kinase's "hinge region," which anchors the inhibitor in place.

  • Competitive Inhibition: By occupying the ATP-binding site, the inhibitor prevents the natural substrate, ATP, from binding.

  • Inhibition of Phosphorylation: This blockage prevents the transfer of a phosphate group from ATP to the target protein substrate, thereby inhibiting the downstream signaling pathway that is dependent on the kinase's activity. In cancer cells where these pathways are often hyperactive, this inhibition can lead to a reduction in cell proliferation and the induction of apoptosis.

The diagram below illustrates this signaling pathway inhibition.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Response Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Inhibition

Caption: Kinase pathway inhibition model.

Conclusion

This compound (CAS No. 1185094-00-1) is a strategically designed chemical intermediate with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. While not an active pharmaceutical ingredient in itself, its substituted aminopyridine core provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The protocols and rationale outlined in this guide demonstrate its utility in constructing the highly valued pyrazolo[3,4-b]pyridine scaffold, a key component of numerous targeted cancer therapies. For researchers and drug development professionals, a deep understanding of such building blocks is essential for the rational design and efficient synthesis of the next generation of innovative medicines.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • 5-Methoxy-4-methylpyridin-3-amine. Acros Pharmatech. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. Instead, it offers a logical, self-validating workflow, explaining the causality behind each experimental choice and analytical step. Our approach is rooted in the principles of scientific integrity, ensuring that each piece of data corroborates the others, leading to an unambiguous structural assignment.

The structure , this compound, with the empirical formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol , presents a substituted pyridine core. The elucidation of such structures is a cornerstone of synthetic chemistry and pharmaceutical development, where absolute certainty of molecular architecture is paramount for understanding biological activity and ensuring safety.

Our investigation will follow a multi-technique approach, beginning with fundamental spectroscopic analyses and culminating in the definitive three-dimensional structure. This integrated strategy ensures that the final proposed structure is supported by a robust and cohesive body of evidence.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in characterizing any new compound is to confirm its elemental composition and molecular weight. This foundational data provides the molecular formula, a critical prerequisite for interpreting subsequent, more complex spectroscopic data.

1.1 High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the protonated molecule ([M+H]⁺). This technique provides a highly precise mass measurement, which can be used to deduce the elemental formula.

Experimental Protocol: A sample of this compound is dissolved in a suitable solvent (e.g., methanol) and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Expected Data & Interpretation: The free base, 5-Methoxy-4-methylpyridin-3-amine, has a chemical formula of C₇H₁₀N₂O and a monoisotopic mass of 138.0793 g/mol . The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.0866. The high resolution of the measurement allows for the differentiation from other potential elemental compositions with the same nominal mass.

Table 1: Expected HRMS Data

IonCalculated Exact Mass (m/z)Observed Mass (m/z)
[C₇H₁₁N₂O]⁺139.0866139.0865 ± 0.0005

1.2 Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This classical technique serves as an orthogonal validation of the molecular formula derived from HRMS.

Experimental Protocol: A precisely weighed sample of the dried hydrochloride salt is combusted in a furnace. The resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The percentage of chlorine is typically determined by titration or ion chromatography.

Expected Data & Interpretation: The calculated elemental composition for C₇H₁₁ClN₂O is compared with the experimental values. A close correlation (typically within ±0.4%) confirms the proposed molecular formula.

Table 2: Expected Elemental Analysis Data for C₇H₁₁ClN₂O

ElementCalculated (%)Observed (%)
C48.1548.10 ± 0.4
H6.356.32 ± 0.4
Cl20.3020.25 ± 0.4
N16.0416.00 ± 0.4
O9.169.33 (by difference)
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments will be conducted to piece together the connectivity of 5-Methoxy-4-methylpyridin-3-amine.

Experimental Protocol: The hydrochloride salt is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial, as labile protons (e.g., -NH₃⁺) may exchange with D₂O, causing their signals to disappear.[1] All spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

2.1 One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

Expected Data & Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, the methyl group protons, and the protons of the ammonium group. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents on the pyridine ring.[2] The aromatic protons are expected to appear as singlets due to the substitution pattern. The -NH₃⁺ protons will likely be a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methoxy carbon, and the methyl carbon. The chemical shifts will provide clues about the nature of each carbon (aromatic, aliphatic, attached to an electronegative atom).[1][2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~8.0-
C6-H~7.8-
OCH₃~3.9~56
CH₃~2.2~15
NH₃⁺Broad, ~9.5-
C2-~140
C3-~125
C4-~145
C5-~150
C6-~135

2.2 Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton.

Experimental Workflow and Interpretation:

G cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Structure Final Structure HSQC->Structure HMBC->Structure

Caption: 2D NMR workflow for structural connectivity.

  • HSQC Analysis: The proton signals for the methoxy and methyl groups will each correlate to a single carbon signal. The two aromatic proton signals will each correlate to a distinct aromatic carbon signal. This directly links the proton and carbon assignments.

  • HMBC Analysis: This is the key experiment for establishing the substitution pattern.

    • The protons of the methyl group (at C4) should show a correlation to the C3, C4, and C5 carbons.

    • The protons of the methoxy group (at C5) should show a correlation to the C5 carbon.

    • The aromatic proton at C2 should show correlations to C3 and C4.

    • The aromatic proton at C6 should show correlations to C5 and C2 (a weaker four-bond correlation might be observed).

    • Crucially, the absence of certain correlations will confirm the substitution pattern. For example, the methoxy protons should not show a correlation to C3.

By systematically analyzing these correlations, the complete bonding network of the molecule can be constructed.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid hydrochloride salt is analyzed using an attenuated total reflectance (ATR) FTIR spectrometer. A background spectrum is collected first, followed by the sample spectrum.

Expected Data & Interpretation: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.[3][4]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-2800N-H (in -NH₃⁺)Stretching
3050-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1600, ~1500C=C, C=N (pyridine ring)Stretching
~1250C-O (aryl ether)Stretching

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of an ammonium salt. The presence of sharp peaks around 1600 cm⁻¹ confirms the aromatic pyridine ring.[5][6]

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.[7][8][9][10]

Experimental Protocol: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. A selected crystal is mounted on a diffractometer and irradiated with X-rays.[7][11] The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Outcome & Interpretation: The X-ray analysis will provide the precise coordinates of all non-hydrogen atoms, confirming the connectivity established by NMR. It will also reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion. The resulting 3D model will serve as the final, irrefutable evidence for the structure of this compound.

G Start Synthesized Compound MS_EA Mass Spectrometry & Elemental Analysis Start->MS_EA NMR 1D & 2D NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR Formula Molecular Formula (C₇H₁₁ClN₂O) MS_EA->Formula Formula->NMR Connectivity 2D Structure & Connectivity NMR->Connectivity X_Ray Single-Crystal X-ray Crystallography Connectivity->X_Ray Func_Groups Functional Groups Confirmed FTIR->Func_Groups Final_Structure Unambiguous 3D Structure Func_Groups->Final_Structure X_Ray->Final_Structure

Caption: Overall strategy for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula with mass spectrometry and elemental analysis, to mapping the atomic connectivity with a suite of NMR experiments, and finally confirming the three-dimensional structure with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required in modern chemical and pharmaceutical research.

References

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An In-Depth Technical Guide to the Reactivity of 5-Methoxy-4-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The strategic positioning of the amino, methoxy, and methyl groups on the pyridine core imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This document delves into the principal reaction pathways, including diazotization and subsequent Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The causality behind experimental choices, field-proven insights, and detailed methodologies are presented to equip the reader with a practical understanding of this compound's synthetic utility.

Introduction: Structural Features and Synthetic Potential

This compound is a substituted pyridine derivative that has emerged as a key intermediate in medicinal chemistry and materials science.[1] Its structure is characterized by an electron-donating amino group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 4-position of the pyridine ring. The hydrochloride salt form enhances its stability and ease of handling.

The arrangement of these functional groups dictates the molecule's reactivity. The primary aromatic amine is the most reactive site, readily undergoing diazotization. This transformation is the gateway to a wide range of functional group interconversions at the 3-position. The methoxy group, a common moiety in approved drugs, can influence the molecule's physicochemical properties and binding interactions in a larger molecular context.[2] This guide will explore the key transformations of this versatile building block, providing both theoretical understanding and practical protocols.

Diazotization and Sandmeyer Reactions: Functionalizing the Pyridine Core

The primary amino group of 5-Methoxy-4-methylpyridin-3-amine is the principal handle for synthetic diversification. Its conversion to a diazonium salt opens up a plethora of subsequent reactions, most notably the Sandmeyer and related transformations.[3][4]

The Diazotization Process

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[5] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and can be explosive if isolated.[5]

The hydrochloride salt of the starting material provides the acidic conditions necessary for the formation of the nitrosonium ion (NO⁺), the active electrophile in the diazotization cascade. The lone pair of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to yield the aryl diazonium salt.

Diazotization_Mechanism Amine 5-Methoxy-4-methylpyridin-3-amine Diazonium Aryl Diazonium Salt Amine->Diazonium Diazotization Nitrite NaNO₂ + 2HCl NitrousAcid HNO₂ + NaCl + HCl Nitrite->NitrousAcid Nitrosonium H₂O⁺-NO + Cl⁻ NitrousAcid->Nitrosonium Water 2H₂O

Caption: General workflow of the diazotization reaction.

Sandmeyer Reactions: Installation of Halogens and Cyano Groups

The resulting diazonium salt of 5-methoxy-4-methylpyridine is a versatile intermediate for introducing a variety of substituents at the 3-position through Sandmeyer reactions. These reactions are typically catalyzed by copper(I) salts and proceed via a radical mechanism.[4][6]

  • Chlorination, Bromination, and Cyanation: The introduction of chloro, bromo, and cyano groups can be achieved by treating the diazonium salt solution with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), respectively.[7] These transformations are crucial for preparing the corresponding 3-halo- or 3-cyano-5-methoxy-4-methylpyridine, which are key precursors for subsequent cross-coupling reactions.

Experimental Protocol: General Procedure for Sandmeyer Reaction

This protocol provides a general methodology for the conversion of this compound to its 3-halo derivative.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a solution of the corresponding concentrated acid (HCl or HBr, ~3-4 mL per gram of starting material).

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes. Monitor for the absence of the starting amine by TLC.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve the copper(I) halide (1.2 eq) in the corresponding concentrated acid.

    • Cool the copper(I) halide solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) halide solution. Effervescence (evolution of N₂) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-halo-5-methoxy-4-methylpyridine synthesized via the Sandmeyer reaction is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][8] This reaction is instrumental in synthesizing a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.[9]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9] The choice of ligand and base is critical for achieving high yields and accommodating a broad substrate scope.[10]

Buchwald_Hartwig_Workflow Start Start: 3-Bromo-5-methoxy-4-methylpyridine InertAtmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->InertAtmosphere ReactionSetup Reaction Setup: - Add Pd catalyst (e.g., Pd₂(dba)₃) - Add phosphine ligand (e.g., XPhos) - Add base (e.g., NaOt-Bu) - Add solvent (e.g., Toluene) AddReactants Add Amine ReactionSetup->AddReactants InertAtmosphere->ReactionSetup Reaction Heat Reaction Mixture (e.g., 80-110 °C) AddReactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Work-up: - Cool to RT - Quench - Extract with organic solvent Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: N-substituted-5-methoxy-4-methylpyridin-3-amine Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-4-methylpyridine

This general protocol is based on established procedures for the Buchwald-Hartwig amination of related heteroaryl halides.[9][11]

Materials and Reagents:

  • 3-Bromo-5-methoxy-4-methylpyridine

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

    • Under the inert atmosphere, add the base and 3-Bromo-5-methoxy-4-methylpyridine (1.0 eq).

    • Add the anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

    • Finally, add the amine via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can influence the reaction rate and substrate scope.
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 80–110 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[12][13] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[14] For 3-bromo-5-methoxy-4-methylpyridine, the Suzuki coupling provides a powerful means to introduce aryl, heteroaryl, or vinyl substituents at the 3-position.

The catalytic cycle of the Suzuki coupling shares similarities with the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron species for transmetalation.[12]

Troubleshooting and Optimization for Suzuki Coupling of 3-Bromo-5-methoxy-4-methylpyridine

Achieving high yields in the Suzuki coupling of substituted bromopyridines can be challenging.[15] Common issues and their solutions are outlined below:

IssuePotential CauseTroubleshooting Steps
Low or No Conversion Inactive catalystEnsure the palladium catalyst and phosphine ligand are fresh and handled under an inert atmosphere.
Poor quality boronic acidUse fresh, high-purity boronic acid; consider using the corresponding boronate ester for enhanced stability.
Insufficiently inert conditionsThoroughly degas solvents and purge the reaction vessel with an inert gas.
Protodeboronation of Boronic Acid Presence of water or protic solventsUse anhydrous solvents and reagents.
Inappropriate baseUse a non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid Oxygen contaminationEnsure rigorous exclusion of air from the reaction.

Table 2: Troubleshooting Guide for the Suzuki Coupling of 3-Bromo-5-methoxy-4-methylpyridine.[15]

Conclusion

This compound is a synthetically valuable building block with a predictable and exploitable reactivity profile. The primary amino group serves as a versatile handle for functionalization, primarily through diazotization and subsequent Sandmeyer reactions to generate key halo-intermediates. These intermediates are poised for further elaboration via robust palladium-catalyzed cross-coupling methodologies, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide has provided a framework for understanding and utilizing the reactivity of this important heterocyclic compound, offering both mechanistic insights and practical experimental guidance to facilitate its application in the synthesis of novel and complex molecules for a range of scientific endeavors.

References

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  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Link

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A Comprehensive Technical Guide to 5-Methoxy-4-methylpyridin-3-amine hydrochloride: A Pivotal Starting Material in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Among the vast arsenal of available building blocks, substituted pyridines hold a privileged position due to their prevalence in a wide array of bioactive molecules and functional materials.[1] This guide provides an in-depth technical overview of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No: 1185094-00-1), a versatile heterocyclic amine that serves as a cornerstone for the synthesis of complex molecular architectures.[2]

The intrinsic chemical features of this molecule—a nucleophilic amine, a methoxy group that modulates electronic properties, and a methyl group that provides a steric and electronic anchor—make it a highly sought-after intermediate.[3] Its application spans the synthesis of pharmaceutical agents, particularly kinase inhibitors for oncology, and agrochemicals.[4][5] This document will elucidate the compound's core properties, provide guidance on its safe handling, detail its synthetic utility with exemplary protocols, and explore its application in the broader context of medicinal chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective and safe utilization in any synthetic protocol.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1185094-00-1[2]
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
Appearance Solid
Purity Typically ≥95%[2]
Storage Conditions Room temperature, under an inert atmosphere, sealed and dry.[2][4]
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[2]
Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

  • Hazard Statements: The compound is classified as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" statement. General safe handling practices for related aminopyridine compounds include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation.[6][7][8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[7] For operations that may generate dust, respiratory protection should be considered.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[2][7] An inert atmosphere is recommended for long-term storage to prevent degradation.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations, typically via an approved waste disposal plant.[6][8]

The Synthetic Versatility of a Privileged Scaffold

The synthetic utility of this compound is primarily derived from the reactivity of its primary aromatic amine group. This amine serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries.

Core Reactivity and Synthetic Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a wide range of bond-forming reactions. Key transformations include:

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamides, another critical functional group in many therapeutic agents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties are often employed as hydrogen bond donors and acceptors in ligand-receptor interactions.

  • Reductive Amination: While the primary amine can participate in reductive amination, it is more commonly the target for acylation or sulfonylation.

  • Cross-Coupling Reactions: Although less common for the amine itself, the pyridine ring can be a substrate for various metal-catalyzed cross-coupling reactions, further expanding its synthetic potential.

The methoxy and methyl substituents on the pyridine ring also play a crucial role. The methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, should such a transformation be desired.[3] The methyl group provides a point of steric differentiation and can influence the conformational preferences of the final molecule.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis, typical in a drug discovery program.

G A 5-Methoxy-4-methylpyridin-3-amine hydrochloride B Neutralization (Base) A->B Step 1 C Free Amine B->C D Coupling Reaction (e.g., Amide, Sulfonamide formation) C->D Step 2 E Intermediate Product D->E F Further Functionalization (e.g., Cross-coupling, Deprotection) E->F Step 3...n G Final Target Molecule F->G H Purification & Analysis (Chromatography, NMR, LC-MS) G->H Final Step

A generalized synthetic workflow.

Exemplary Protocol: Amide Coupling via EDC/HOBt

To provide a practical context, this section details a representative, step-by-step protocol for the coupling of 5-Methoxy-4-methylpyridin-3-amine with a generic carboxylic acid. This method is widely used due to its mild conditions and broad substrate scope.

Objective: To synthesize N-(5-methoxy-4-methylpyridin-3-yl)benzamide.

Materials:

  • This compound

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Preparation of the Free Amine:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) at room temperature.

    • Rationale: The hydrochloride salt must be neutralized to the free amine to enable its nucleophilic attack. DIPEA is a non-nucleophilic base that scavenges the HCl without competing in the coupling reaction.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if the acid were chiral) and to form a more stable active ester, which is less prone to side reactions.

  • Coupling Reaction:

    • Add the solution of the free amine (from step 1) to the activated carboxylic acid mixture (from step 2).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.

    • Rationale: The aqueous work-up removes the water-soluble byproducts (e.g., the EDC-urea byproduct) and unreacted starting materials.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The substituted aminopyridine scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study Context: CHK1 Inhibitors

While specific examples directly citing the synthesis of a marketed drug from this compound are proprietary, its structural motifs are highly relevant to compounds targeting kinases like Checkpoint Kinase 1 (CHK1). CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. A recent study on the discovery of novel CHK1 inhibitors identified a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives with potent activity.[9] The core structure of these inhibitors often involves a central pyrimidine ring linked to various substituted aromatic and heterocyclic moieties.

This compound serves as an ideal starting material for the synthesis of fragments that can be incorporated into such kinase inhibitors. For instance, the amine can be used to form a bond with a 2-chloropyrimidine, a common step in building the core of many kinase inhibitors.

Illustrative Signaling Pathway

The following diagram illustrates the role of CHK1 in the DNA damage response pathway, providing context for the therapeutic strategy of its inhibition.

G A DNA Damage B ATM/ATR Kinases (Sensors) A->B C CHK1 Activation B->C D Cell Cycle Arrest (G2/M Checkpoint) C->D E DNA Repair D->E F Apoptosis (Programmed Cell Death) D->F Failed Repair E->D Successful Repair G CHK1 Inhibitor (Synthesized from precursors like 5-Methoxy-4-methylpyridin-3-amine HCl) G->C Blocks

The role of CHK1 in the DNA damage response.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of high-value, complex molecules. Its well-defined reactivity, centered on the nucleophilic amino group, allows for predictable and robust bond-forming reactions, making it an invaluable asset in both academic and industrial research. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of privileged scaffolds like the one accessible from this starting material will only increase. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and on expanding its application in the creation of novel chemical entities for a wide range of biological targets.

References

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • MySkinRecipes. 5-Methoxy-4-methylpyrimidin-2-amine. [Link]

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  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2307. [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery & Development. [Link]

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  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • ResearchGate. Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubChem. 3-Methoxy-4-aminopyridine. [Link]

  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

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potential pharmacological activity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Activity of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Aminopyridine Scaffold as a Privileged Structure

The aminopyridine core is a well-established "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[1] Molecules incorporating this scaffold have shown activities ranging from ion channel modulation to enzyme inhibition. This compound, with its specific substitution pattern, presents a unique chemical entity within this class.

Chemical Identity:

PropertyValue
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[2]
CAS Number 1185094-00-1[2][3]
Molecular Formula C7H11ClN2O[3]
Molecular Weight 174.63 g/mol [3]

The lack of extensive research on this particular molecule necessitates a predictive approach based on the established pharmacology of its structural relatives. This guide will therefore focus on three primary, plausible pharmacological profiles: potassium channel blockade, phosphodiesterase-4 (PDE4) inhibition, and monoamine transporter inhibition.

Hypothesized Pharmacological Profiles

Potassium Channel Blockade

The most well-documented activity of aminopyridines is the blockade of voltage-gated potassium (K+) channels, with 4-aminopyridine being a notable example used in the management of multiple sclerosis.[4][5]

Causality behind this Hypothesis:

The aminopyridine moiety is the key pharmacophore responsible for K+ channel inhibition. The protonated amino group is thought to interact with the channel's pore, leading to its blockade.[5] The substitutions on the pyridine ring of this compound—a methoxy group at the 5-position and a methyl group at the 4-position—would likely modulate its potency, selectivity, and pharmacokinetic properties compared to unsubstituted aminopyridines. The methoxy group, in particular, could influence the pKa of the pyridine nitrogen and the amino group, thereby affecting the compound's charge state at physiological pH.

Proposed Signaling Pathway:

Compound Compound K_Channel Voltage-Gated K+ Channel Compound->K_Channel Binds to Blockade Pore Blockade K_Channel->Blockade Repolarization Inhibition of Repolarization Blockade->Repolarization AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation Neurotransmission Enhanced Neurotransmitter Release AP_Prolongation->Neurotransmission

Caption: Proposed mechanism of K+ channel blockade.

Phosphodiesterase-4 (PDE4) Inhibition

Substituted aminopyridines have been successfully developed as potent and selective inhibitors of PDE4, an enzyme critical in the inflammatory cascade.[6]

Causality behind this Hypothesis:

PDE4 inhibitors often contain a planar, heterocyclic core that mimics the purine ring of cAMP. The aminopyridine scaffold can serve this purpose. The substituents on the ring play a crucial role in conferring selectivity and potency. The methoxy and methyl groups of the target compound could potentially occupy specific pockets within the active site of PDE4 isoforms, leading to inhibition.

Proposed Signaling Pathway:

Compound Compound PDE4 Phosphodiesterase-4 Compound->PDE4 Binds to Inhibition Enzyme Inhibition PDE4->Inhibition cAMP_Metabolism Decreased cAMP Metabolism Inhibition->cAMP_Metabolism cAMP_Levels Increased Intracellular cAMP cAMP_Metabolism->cAMP_Levels Anti_Inflammatory Anti-inflammatory Effects cAMP_Levels->Anti_Inflammatory

Caption: Proposed mechanism of PDE4 inhibition.

Monoamine Transporter Inhibition

Simple substituted pyridines have emerged as novel inhibitors of the dopamine transporter (DAT), and by extension, may also interact with the serotonin (SERT) and norepinephrine (NET) transporters.[7]

Causality behind this Hypothesis:

The structural features of many monoamine reuptake inhibitors include an amine nitrogen and an aromatic ring. This compound possesses these core elements. The specific substitution pattern will dictate its affinity and selectivity for the different monoamine transporters. Such compounds have potential applications in treating conditions like depression, ADHD, and substance abuse disorders.[7][8]

Proposed Signaling Pathway:

Compound Compound Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Binds to Blockade Reuptake Blockade Transporter->Blockade Neurotransmitter_Levels Increased Synaptic Neurotransmitter Levels Blockade->Neurotransmitter_Levels Postsynaptic_Signaling Enhanced Postsynaptic Receptor Signaling Neurotransmitter_Levels->Postsynaptic_Signaling

Caption: Proposed mechanism of monoamine transporter inhibition.

Proposed Experimental Workflows

To systematically evaluate the pharmacological potential of this compound, a tiered screening approach is recommended.

Experimental Workflow Diagram:

Start 5-Methoxy-4-methylpyridin-3-amine HCl Primary_Screening Primary In Vitro Screening Start->Primary_Screening K_Channel_Assay K+ Channel Patch Clamp Assay Primary_Screening->K_Channel_Assay PDE4_Assay PDE4 Enzyme Inhibition Assay Primary_Screening->PDE4_Assay MAT_Assay Monoamine Transporter Binding Assay Primary_Screening->MAT_Assay Data_Analysis Data Analysis and Hit Identification K_Channel_Assay->Data_Analysis PDE4_Assay->Data_Analysis MAT_Assay->Data_Analysis Secondary_Screening Secondary Screening (Selectivity, MOA) Data_Analysis->Secondary_Screening In_Vivo In Vivo Efficacy Models Secondary_Screening->In_Vivo End Lead Candidate In_Vivo->End

Caption: Tiered experimental workflow for pharmacological characterization.

In Vitro Profiling: Step-by-Step Protocols

Objective: To determine if the compound modulates the activity of key voltage-gated potassium channels (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).

Methodology: Whole-Cell Patch Clamp

  • Cell Culture: Culture a cell line stably expressing the human K+ channel subtype of interest (e.g., CHO or HEK293 cells).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Rig: Use a standard patch-clamp amplifier, digitizer, and data acquisition software.

  • Solutions:

    • Internal Solution (in pipette): Containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.

    • External Solution (bath): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Obtain a gigaohm seal and establish a whole-cell recording configuration.

    • Apply a voltage-step protocol to elicit K+ currents (e.g., hold at -80 mV and step to +40 mV for 200 ms).

    • Establish a stable baseline recording for 2-3 minutes.

  • Compound Application: Perfuse the bath with the external solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition and determine the IC50 value.

Objective: To quantify the inhibitory activity of the compound against human PDE4.

Methodology: PDE-Glo™ Phosphodiesterase Assay (Promega) or similar

  • Reagents:

    • Recombinant human PDE4 enzyme.

    • PDE-Glo™ reaction buffer.

    • cAMP substrate.

    • Test compound (this compound) serially diluted in DMSO.

    • Positive control (e.g., Rolipram).

  • Procedure:

    • In a 96-well plate, add 5 µL of the test compound or control to appropriate wells.

    • Add 12.5 µL of the PDE4 enzyme diluted in reaction buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 12.5 µL of cAMP substrate.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and detect the remaining cAMP by adding the PDE-Glo™ detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Objective: To determine the binding affinity of the compound for DAT, SERT, and NET.

Methodology: Scintillation Proximity Assay (SPA) or Filtration Binding Assay

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligand:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure (Filtration Assay):

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • Incubate for 60 minutes at room temperature.

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration. Determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a compound with a high potential for novel pharmacological activity due to its aminopyridine core. The proposed hypotheses—potassium channel blockade, PDE4 inhibition, and monoamine transporter inhibition—are grounded in the established activities of structurally similar molecules. The experimental workflows detailed in this guide provide a clear and robust path for elucidating its true biological profile.

Successful identification of a primary mechanism of action should be followed by more extensive secondary screening, including selectivity profiling against a broader panel of targets and in vivo studies in relevant disease models. This systematic approach will be instrumental in determining if this compound can be a valuable lead compound for future drug development efforts.

References

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A Technical Guide to 5-Methoxy-4-methylpyridin-3-amine Hydrochloride and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents.[1] This guide provides an in-depth technical exploration of a specific, highly functionalized aminopyridine intermediate, 5-Methoxy-4-methylpyridin-3-amine hydrochloride, and the subsequent development of its derivatives and analogs. We will dissect the synthetic rationale, key experimental methodologies, and the compelling biological activities of these compounds, with a particular focus on their emergence as potent anticancer agents. For researchers and drug development professionals, this document serves as a practical manual, blending established chemical principles with field-proven insights to facilitate the design and synthesis of novel therapeutics based on this versatile chemical core.

The Aminopyridine Scaffold: A Cornerstone in Drug Discovery

Introduction to Pyridine and its Derivatives

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a fundamental building block in the pharmaceutical industry.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a favored moiety in drug design. The introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties, enabling optimization of its interaction with biological targets.[3]

Pharmacological Significance of the Aminopyridine Moiety

The addition of an amino group to the pyridine ring creates the aminopyridine scaffold, a class of compounds with a vast range of biological and pharmacological effects.[1] These effects stem from the ability of the aminopyridine ring to interact with various enzymes and receptors.[1] Aminopyridine derivatives have been successfully developed into drugs for a wide array of conditions, including antibacterial, antiviral, and anti-inflammatory agents.[2][4] Their utility extends from being the final active pharmaceutical ingredient (API) to serving as crucial precursors for more complex heterocyclic systems.[2]

The Strategic Importance of Methoxy and Methyl Substitutions

The methoxy group is a prevalent substituent in many approved drugs, often introduced to modulate ligand-target binding, improve physicochemical properties, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] It can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism. The methyl group, while seemingly simple, provides steric bulk that can enhance binding affinity and selectivity by occupying specific hydrophobic pockets in a target protein. The specific placement of these groups on the 5-Methoxy-4-methylpyridin-3-amine core creates a unique electronic and steric profile, pre-organizing it for effective derivatization and interaction with biological targets.

The Core Moiety: this compound

The hydrochloride salt of 5-Methoxy-4-methylpyridin-3-amine is a stable, solid intermediate ideal for use in synthetic chemistry.[6] The core's value lies in its strategic placement of functional groups: the 3-amino group serves as the primary "handle" for synthetic elaboration, while the methoxy and methyl groups at the 5- and 4-positions, respectively, provide the foundational elements for optimizing biological activity.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[7]
CAS Number 1185094-00-1[6][7]
Molecular Formula C₇H₁₁ClN₂O[6]
Molecular Weight 174.63 g/mol [6]
Appearance Solid[6]
SMILES Cc1c(N)cncc1OC.Cl[7]
InChI Key UKNQLPGBPHSPAH-UHFFFAOYSA-N[6]

Synthetic Strategies and Methodologies

The synthesis of functionalized aminopyridine derivatives is a well-established field, typically involving the construction of the substituted pyridine ring followed by the introduction or unmasking of the amine functionality. The primary value of the 5-Methoxy-4-methylpyridin-3-amine core is as a versatile starting point for diversification.

General Synthetic Workflow

The path from a simple substituted pyridine to a library of biologically active derivatives often follows a logical progression. This involves initial functionalization of the pyridine core (e.g., nitration), reduction to the key amine intermediate, and subsequent elaboration into more complex structures through various coupling chemistries.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Evaluation Start Substituted Pyridine (e.g., 2-amino-4-picoline) Nitration Step 1: Nitration (e.g., H₂SO₄/HNO₃) Start->Nitration Reduction Step 2: Reduction (e.g., Fe/AcOH or H₂/Pd-C) Nitration->Reduction Core Key Intermediate (e.g., 5-Methoxy-4-methylpyridin-3-amine) Reduction->Core Coupling Step 3: Functionalization (e.g., Cross-Coupling, Amidation) Core->Coupling Library Library of Analogs (e.g., Pyrido[3,4-d]pyrimidines) Coupling->Library Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Library->Screening SAR SAR Analysis & Optimization Screening->SAR

General workflow for synthesis and evaluation.
Exemplar Protocol 1: Synthesis of a Key Precursor, 4-methyl-3-nitropyridin-2-amine

This protocol describes the nitration of 2-amino-4-picoline, a common starting material, to generate a nitropyridine intermediate. This step is crucial as the nitro group can later be reduced to the desired amine. The causality for using a mixture of concentrated sulfuric and nitric acid is to generate the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the electrophilic aromatic substitution on the electron-rich pyridine ring. The temperature must be carefully controlled as the reaction is highly exothermic.[8]

Materials:

  • 2-amino-4-picoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, slowly add 50 g of 2-amino-4-picoline to 200 ml of concentrated sulfuric acid while cooling in an ice bath. Maintain vigorous stirring and ensure the temperature remains below 20 °C.[8]

  • Once the addition is complete and the mixture is homogeneous, cool the reaction to 10 °C.

  • Prepare a 1:1 mixture of concentrated sulfuric acid and nitric acid. Slowly add 70 ml of this nitrating mixture to the reaction flask, ensuring the temperature does not exceed 20 °C.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to 35–40 °C. The reaction is exothermic, so this warming must be gradual.

  • Stir the reaction mixture overnight at this temperature to ensure completion.

  • Work-up involves carefully pouring the reaction mixture over crushed ice and neutralizing with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product, which can then be filtered, washed, and dried.

Self-Validation: The success of the reaction can be monitored by Thin-Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry, comparing the resulting spectra to known standards or expected values.[8]

Exemplar Protocol 2: Synthesis of a Pyrido[3,4-d]pyrimidine Analog

This protocol illustrates how an aminopyridine core can be elaborated into a more complex, biologically active heterocyclic system. The initial reaction with a common intermediate like 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reaction), allows for the introduction of diverse substituents at a specific position.[8] The choice of a palladium catalyst and appropriate ligand is critical for achieving high yield and selectivity in these C-C or C-N bond-forming reactions.

Materials:

  • 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (or a similar chloro-substituted heterocycle derived from the core amine)

  • Substituted boronic acid or amine for coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chloro-substituted pyridopyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[8]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the final compound.[8]

Self-Validation: The final product's structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct analog has been synthesized with >95% purity.

Biological Activity and Therapeutic Applications

Derivatives of the aminopyridine scaffold are known to possess a wide range of potent pharmacological properties, including antifungal, antimicrobial, and insecticidal activities.[2] More recently, significant research has focused on their potential in treating neglected tropical diseases and, most prominently, cancer.[9][10]

Focus Area: Anticancer Activity and Kinase Inhibition

A substantial body of evidence points to aminopyridine derivatives as potent inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs).[9] CDKs are key regulators of the cell cycle, and their deregulation is a hallmark of many human cancers.[11] By inhibiting CDKs, these compounds can halt the proliferation of cancer cells, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[9]

Mechanism of Action: Targeting the Cell Cycle

Small molecule inhibitors derived from aminopyridine scaffolds, such as N-(pyridin-3-yl)pyrimidin-4-amine analogs, act as ATP-competitive inhibitors of CDKs.[9][11] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This action blocks the cell's transition from the G1 to the S phase of the cell cycle, effectively arresting proliferation.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates (p) pRb p-Rb Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S G1-S Transition (DNA Replication) CyclinE_CDK2->G1_S promotes Arrest Cell Cycle Arrest CyclinE_CDK2->Arrest Inhibitor Aminopyridine Derivative (e.g., Compound 7l) Inhibitor->CyclinE_CDK2 INHIBITS Inhibitor->Arrest

Inhibition of the CDK2 pathway by aminopyridine analogs.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationship (SAR). For derivatives of 5-Methoxy-4-methylpyridin-3-amine, several key structural features have been identified as critical for anticancer activity.

  • The 8-Methoxy Moiety: In a series of pyrido[3,4-d]pyrimidine derivatives, the presence of a methoxy group at the C-8 position (derived from the 5-methoxy group of the core) was found to be important for inhibitory activity. Replacement of this group with a hydroxyl group led to a decrease in activity, highlighting the favorable interactions of the methoxy group within the target's binding site.[8]

  • Substitution at the C-4 Position: The C-4 position of the pyrido[3,4-d]pyrimidine core proved to be amenable to a variety of substituents introduced via cross-coupling. For example, the introduction of a 3-fluorophenyl group resulted in a compound with potent growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines.[8] This indicates that this position can be modified to enhance potency and selectivity against different cancer types.

  • The 3-Amino Linkage: The amine at the 3-position of the original pyridine core is the critical linker. Its conversion into different functional groups (amides, ureas, or as part of a larger heterocyclic system) directly influences how the molecule is presented to the active site of the target kinase. For N-(pyridin-3-yl)pyrimidin-4-amine derivatives, this linkage is essential for their potent CDK2 inhibitory activity.[9]

Quantitative SAR Data Summary

The following table summarizes the in vitro activity of representative aminopyridine derivatives against various cancer cell lines, demonstrating the potency that can be achieved through systematic chemical modification.

Compound IDCore StructureTarget / Cell LineIC₅₀ (µM)Reference
Compound 7l N-(pyridin-3-yl)pyrimidin-4-amineMV4-11 (Leukemia)0.83[9]
HT-29 (Colon)2.12[9]
MCF-7 (Breast)3.12[9]
HeLa (Cervical)8.61[9]
CDK2/cyclin A2 (Enzyme)0.064[9]
Compound 21 2-amino-pyrido[3,4-d]pyrimidineMCF-7 (Breast)%GI = 60.77[8]
MDA-MB-468 (Breast)%GI = 71.42[8]
R547 (39) 2,4-diamino-5-ketopyrimidineHCT116 (Colorectal)0.08[11]
CDK1 (Enzyme)0.001[11]
CDK2 (Enzyme)0.003[11]
CDK4 (Enzyme)0.001[11]
%GI = Percent Growth Inhibition at a single concentration (10 µM).[8]

Conclusion and Future Directions

This compound is a highly valuable and strategically designed intermediate for medicinal chemistry. Its derivatives have demonstrated significant potential, particularly as anticancer agents through the potent and selective inhibition of cell cycle kinases like CDK2. The established synthetic routes allow for rapid diversification, enabling extensive exploration of the chemical space around this privileged scaffold.

Future research should focus on:

  • Expanding Therapeutic Applications: While oncology is a primary focus, the broad biological activity of aminopyridines suggests these derivatives could be explored for other indications, such as neurodegenerative diseases or infectious agents.[1][10]

  • Improving Selectivity: Further optimization of substituents on the core structure could lead to inhibitors with even greater selectivity for specific kinase isoforms, potentially reducing off-target effects and improving the therapeutic window.

  • Developing Advanced Analogs: The use of the core amine as a linker to novel pharmacophores or as a building block for more complex, three-dimensional structures could unlock interactions with new biological targets and lead to next-generation therapeutics.

The continued exploration of this chemical scaffold holds considerable promise for the discovery of novel and effective medicines to address unmet medical needs.

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  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC - PubMed Central.
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Navigating the Solubility Landscape of 5-Methoxy-4-methylpyridin-3-amine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's fate, influencing everything from its formulation and bioavailability to its ultimate therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1), a substituted pyridine derivative of interest to researchers in medicinal chemistry and pharmaceutical sciences.

Molecular Structure and Predicted Solubility Profile

This compound is a salt, with the empirical formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . Its structure, featuring a substituted pyridine ring, an amine group, a methoxy group, and a hydrochloride salt, dictates its solubility characteristics.

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity to the molecule and can participate in hydrogen bonding[1][2]. Pyridine itself is miscible with a wide array of organic solvents[1][2][3][4].

  • Amine Group (-NH₂): The primary amine group is capable of both donating and accepting hydrogen bonds, significantly influencing its interaction with protic solvents.

  • Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor.

  • Hydrochloride Salt (-HCl): The presence of the hydrochloride salt makes the molecule ionic. As a general principle, salts of amines are more polar than their free base counterparts and tend to exhibit higher solubility in polar solvents[5][6]. The "like dissolves like" principle is a fundamental concept here[7][8][9].

Based on these features, we can predict a general solubility trend. The compound is expected to be more soluble in polar protic solvents that can effectively solvate both the pyridinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Its solubility is likely to be lower in non-polar, aprotic solvents.

Theoretical Solubility in Common Organic Solvents: A Qualitative Assessment

The following table provides a predicted qualitative solubility profile for this compound in a selection of common organic solvents, categorized by their polarity. It is crucial to emphasize that this is a theoretical assessment and must be confirmed by experimental validation.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThese solvents can effectively solvate the pyridinium cation and chloride anion through strong hydrogen bonding and ion-dipole interactions. The hydrochloride salt form significantly enhances solubility in these media[5].
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents possess high dielectric constants and can solvate ions, though they lack the ability to donate hydrogen bonds. Solubility is expected to be significant but potentially lower than in polar protic solvents.
Moderately Polar Isopropanol, Acetone, Ethyl AcetateModerate to LowThese solvents have a lower capacity for hydrogen bonding and ion solvation compared to highly polar solvents.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThe ionic and polar nature of the hydrochloride salt is incompatible with the non-polar environment of these solvents, leading to poor solvation and low solubility[5][6].

A Rigorous Protocol for Experimental Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the isothermal equilibrium method, a widely accepted technique for determining the solubility of solid compounds in various solvents[5].

Materials and Equipment
  • This compound (purity >98%)

  • Analytical grade organic solvents (as per the table above)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep_vials Label Vials for Each Solvent add_solid Add Excess Solid Compound prep_vials->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent incubate Incubate at Constant Temperature with Agitation add_solvent->incubate monitor Monitor for Equilibrium (e.g., 24-72h) incubate->monitor centrifuge Centrifuge to Pellet Excess Solid monitor->centrifuge aliquot Take Supernatant Aliquot centrifuge->aliquot filter_sample Filter Through Syringe Filter aliquot->filter_sample dilute Dilute Sample filter_sample->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Concentration hplc->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Sources

Methodological & Application

Application Notes and Protocols for 5-Methoxy-4-methylpyridin-3-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets in a specific and favorable manner. The aminopyridine moiety is a quintessential example of such a scaffold. Its derivatives are integral components of numerous approved drugs and clinical candidates. The nitrogen atom in the pyridine ring and the exocyclic amino group provide crucial hydrogen bond donor and acceptor sites, facilitating strong and selective interactions with protein targets, particularly the hinge region of kinases.[1]

This guide focuses on 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS: 1185094-00-1), a functionalized aminopyridine building block with significant potential for medicinal chemistry applications.[2][3] The strategic placement of the methoxy, methyl, and primary amine groups on the pyridine core offers a versatile platform for generating novel molecular entities with tunable physicochemical properties and diverse biological activities. These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications and detailed, adaptable protocols for its use in synthesis.

Physicochemical and Structural Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1185094-00-1[2]
Molecular Formula C₇H₁₁ClN₂O[3]
Molecular Weight 174.63 g/mol [3]
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[2]
Appearance Typically a solidN/A
Purity Available up to >95%[2][3]

Rationale for Application in Drug Discovery

The structural features of this compound make it a highly attractive starting material for several reasons:

  • Bioisosteric Potential: The aminopyridine core is a common bioisostere for other aromatic and heteroaromatic systems, allowing for the exploration of novel chemical space while maintaining key binding interactions.

  • Kinase Hinge Binding: The 3-aminopyridine motif is particularly adept at forming bidentate hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective kinase inhibition.[1]

  • Modulation of Properties: The methoxy group can influence solubility, lipophilicity, and metabolic stability, and can also act as a hydrogen bond acceptor. The methyl group can provide steric hindrance to direct binding or block metabolic attack.

  • Synthetic Versatility: The primary amine serves as a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and participation in C-N cross-coupling reactions.

Potential Therapeutic Applications

Based on the extensive literature on substituted aminopyridine derivatives, molecules synthesized from this compound could be explored for a variety of therapeutic areas:

  • Oncology: As inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as Aurora kinases, Monopolar Spindle 1 (MPS1), and Checkpoint Kinase 1 (CHK1).[1][4]

  • Inflammatory Diseases: As inhibitors of enzymes like phosphodiesterase-4 (PDE4), which are involved in inflammatory cascades.[5]

  • Infectious Diseases: The aminopyridine scaffold has been investigated for the development of drugs against neglected tropical diseases caused by protozoa.[6]

Experimental Protocols and Methodologies

The following protocols are representative examples of how this compound can be utilized in common medicinal chemistry reactions.

Note: These are general procedures intended as a starting point. Optimization of reagents, solvents, temperatures, and reaction times may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry, coupling the primary amine of the title compound with a carboxylic acid.

Causality: The hydrochloride salt must first be neutralized to the free amine, typically in situ with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the nucleophilic aminopyridine.

reagent1 5-Methoxy-4-methylpyridin-3-amine HCl reaction Amide Coupling reagent1->reaction reagent2 R-COOH (Carboxylic Acid) reagent2->reaction coupling HATU, DIPEA coupling->reaction Reagents solvent DMF or DCM solvent->reaction Solvent product Amide Product reaction->product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired amide.

Protocol 2: Synthesis of a Substituted Pyrimidinamine Scaffold (Illustrative Kinase Inhibitor Core)

This protocol illustrates how this compound could be used in a nucleophilic aromatic substitution (SNAr) reaction to generate a diaminopyrimidine scaffold, a common core structure in many kinase inhibitors. This is an adaptation from literature procedures involving similar aminopyridines.

Causality: The amino group of 5-Methoxy-4-methylpyridin-3-amine acts as a nucleophile, displacing a leaving group (e.g., a chloride) on an electron-deficient pyrimidine ring. The reaction is often facilitated by acid catalysis or heat to promote the substitution.

Start 5-Methoxy-4-methylpyridin- 3-amine HCl + Substituted 2-Chloropyrimidine Reaction S N Ar Reaction Start->Reaction Product Diaminopyrimidine Kinase Scaffold Reaction->Product Conditions p-TsOH or Heat Solvent (e.g., 2-Butanol) Conditions->Reaction Purification Purification (Crystallization or Chromatography) Product->Purification

Caption: Workflow for SNAr to form a kinase inhibitor scaffold.

Step-by-Step Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq.), the desired 2-chloropyrimidine derivative (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq.).

  • Add a suitable solvent such as 2-butanol or 1,4-dioxane (0.3 M).

  • Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a mixture of dichloromethane and methanol.

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.

  • Combine the product-containing fractions and concentrate to afford the target compound. Further purification can be achieved by recrystallization if necessary.

Application in a Drug Discovery Cascade

The utility of a building block like this compound is best understood in the context of a typical drug discovery workflow.

G cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead Optimization A 5-Methoxy-4-methylpyridin- 3-amine HCl B Parallel Synthesis (Amidation, S N Ar, etc.) A->B C Diverse Compound Library B->C D High-Throughput Screening (e.g., Kinase Panel) C->D E Identify 'Hits' (Active Compounds) D->E F SAR Studies E->F G Improve Potency, Selectivity, ADME F->G H Lead Candidate G->H

Caption: Role of the building block in a drug discovery workflow.

This workflow illustrates how a focused library of compounds can be rapidly generated from this compound. These compounds are then screened against biological targets to identify initial "hits." Subsequently, medicinal chemists perform structure-activity relationship (SAR) studies to optimize these hits into lead candidates with improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its inherent structural features, particularly the 3-aminopyridine core, make it an excellent starting point for the synthesis of kinase inhibitors and other potential therapeutic agents. The provided protocols offer a practical foundation for chemists to begin exploring the synthetic utility of this compound. By leveraging established reactivity patterns and understanding the strategic value of the aminopyridine scaffold, researchers can effectively incorporate this molecule into their drug discovery programs to generate novel and impactful chemical matter.

References

  • Gellis, A., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry, 9, 706640. Available at: [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(7), 1423-1426. Available at: [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available at: [Link]

  • ResearchGate. (n.d.). Aminopyridines Review Articles. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Methoxy-4-methylpyridin-3-amine, HCl, 95. Retrieved from [Link]

  • Innocenti, P., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Journal of Medicinal Chemistry, 58(1), 324-345. Available at: [Link]

  • Acros Pharmatech. (n.d.). 5-Methoxy-4-methylpyridin-3-amine. Retrieved from [Link]

  • LookChem. (n.d.). Spiperone hydrochloride. Retrieved from [Link]

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available at: [Link]

Sources

Protocol for the Selective N-Alkylation of 5-Methoxy-4-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-alkylated aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of these compounds, however, is often complicated by challenges of regioselectivity and over-alkylation. This document provides a comprehensive guide for researchers, detailing a robust protocol for the selective mono-N-alkylation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride. We delve into the critical mechanistic considerations, explain the rationale behind reagent and solvent selection, and provide a detailed, step-by-step experimental procedure, including work-up, purification, and characterization. An alternative reductive amination protocol and a thorough troubleshooting guide are also presented to ensure researchers can adapt and optimize the synthesis for their specific needs.

Mechanistic Principles & Strategic Considerations

A successful N-alkylation hinges on understanding the interplay between the substrate, reagents, and reaction conditions. The starting material, this compound, presents specific challenges that must be addressed for a high-yielding, selective reaction.

The Nucleophile: Reactivity and Regioselectivity

5-Methoxy-4-methylpyridin-3-amine is an electron-rich heteroaromatic amine. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the pyridine ring and enhances the nucleophilicity of the exocyclic amino group (-NH₂). However, this enhanced nucleophilicity is not confined to the desired amino group; the pyridine ring nitrogen is also a nucleophilic site. Alkylation at the ring nitrogen leads to the formation of a quaternary pyridinium salt, a common and often undesired side product.[1]

The key to selective N-alkylation of the amino group is to exploit the subtle differences in reactivity. While the exocyclic amine is a softer nucleophile, the ring nitrogen is a harder nucleophile. The choice of solvent and base can influence this selectivity.

The Challenge of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt, meaning the highly basic amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, a base is required not only to scavenge the acid (e.g., HBr) generated during the alkylation with an alkyl bromide but also to neutralize the hydrochloride salt itself. A minimum of two equivalents of base is essential: one to liberate the free amine and a second to act as the acid scavenger during the reaction.

Controlling Over-alkylation

The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, resulting in a tertiary amine and reducing the yield of the desired mono-alkylated product.[2][3] This can be mitigated by:

  • Stoichiometry Control: Using the alkylating agent as the limiting reagent (typically 1.0-1.2 equivalents).

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture to maintain its low concentration.

  • Temperature Control: Running the reaction at the lowest effective temperature.

Selection of Reagents & Conditions

The choice of base and solvent is critical for reaction success and can significantly influence the rate and selectivity.[4]

ParameterRecommended ChoiceRationale & Causality
Alkylating Agent Alkyl Iodides, Bromides, or TosylatesReactivity order: R-I > R-OTs > R-Br >> R-Cl. Bromides offer a good balance of reactivity and stability. Iodides are more reactive but less stable and more expensive.
Base K₂CO₃, Cs₂CO₃, or DIPEAPotassium Carbonate (K₂CO₃): A cost-effective, moderately strong inorganic base. Sufficient for many alkylations.[5][6] Cesium Carbonate (Cs₂CO₃): Highly effective due to its better solubility in organic solvents, which promotes faster reaction rates.[4][7][8] DIPEA (Diisopropylethylamine): A non-nucleophilic organic base that effectively scavenges acid without competing in the alkylation.
Solvent Acetonitrile (MeCN), DMF, or DMSOPolar Aprotic Solvents: These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but not the anion, leaving it more "naked" and reactive.[4][5] MeCN is often a good starting point due to its relatively low boiling point, making it easier to remove during work-up. DMF and DMSO are excellent for less reactive alkyl halides but require higher temperatures for removal.[9]
Temperature Room Temperature to 80 °CThe reaction should be started at room temperature and gently heated if monitoring shows slow conversion. Higher temperatures can increase the rate of side reactions, including pyridinium salt formation and over-alkylation.

Primary Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general method for the mono-N-alkylation of this compound using an alkyl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (1 mmol scale)Molar Eq.
5-Methoxy-4-methylpyridin-3-amine HClC₇H₁₁ClN₂O174.63174.6 mg1.0
Alkyl Bromide (R-Br)VariesVaries1.1 mmol1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.21290.2 mg2.1
Acetonitrile (MeCN)C₂H₃N41.0510 mL-
Equipment
  • Round-bottom flask (25 or 50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • TLC plates and chamber

  • Column chromatography setup

Experimental Workflow Overview

Caption: General workflow for the N-alkylation reaction.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (174.6 mg, 1.0 mmol) and potassium carbonate (290.2 mg, 2.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the suspension vigorously for 10-15 minutes at room temperature. The initial stirring allows the base to neutralize the hydrochloride salt, liberating the free amine.

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.1 mmol) to the stirred suspension at room temperature using a syringe. A slow addition rate helps to minimize localized high concentrations of the alkylating agent, reducing the risk of over-alkylation.

  • Reaction: Stir the reaction mixture at room temperature. If no significant product formation is observed by TLC after 2-4 hours, gently heat the mixture to 50-60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

Work-up and Purification
  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and KBr salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction (if necessary): If impurities are present, dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated product.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the position of alkylation.

  • LC-MS: To confirm the molecular weight of the product.[10]

  • FTIR: To observe characteristic vibrational modes.

Alternative Protocol: Reductive Amination

Reductive amination is an excellent alternative method for synthesizing secondary amines, particularly when over-alkylation is a significant issue with direct alkylation.[11] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ.[12][13][14]

General Procedure
  • Dissolve 5-Methoxy-4-methylpyridin-3-amine (as the free base, 1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a dehydrating agent, such as 4 Å molecular sieves, to drive the imine formation.

  • After stirring for 1-2 hours, add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[11]

  • Stir until the reaction is complete, then perform an appropriate aqueous work-up and purification as described in the primary protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficiently active alkylating agent. Base is too weak or not soluble. Temperature is too low.Switch from alkyl bromide to alkyl iodide. Use a stronger or more soluble base like Cs₂CO₃. Gradually increase the reaction temperature (e.g., to 80 °C in MeCN).
Low Yield Incomplete reaction. Formation of side products. Loss of product during work-up/purification.Increase reaction time or temperature. Re-evaluate base/solvent choice. Optimize purification conditions.
Significant Over-alkylation Alkylating agent added too quickly or in excess. Reaction temperature is too high.Add the alkylating agent dropwise over a longer period. Use only 1.0-1.05 equivalents of the alkylating agent. Run the reaction at a lower temperature. Consider the reductive amination protocol.
Pyridinium Salt Formation The pyridine nitrogen is competing as the nucleophile.Use a less polar solvent to disfavor the formation of the charged pyridinium salt. Use a sterically hindered non-nucleophilic base like DIPEA.

Safety and Handling

Alkylating agents are potent, hazardous chemicals and must be handled with extreme care. Many are classified as toxic, mutagenic, and potentially carcinogenic.[15][16][17]

  • Engineering Controls: All manipulations involving alkylating agents should be performed inside a certified chemical fume hood to prevent inhalation of volatile compounds.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and double-gloving with nitrile gloves.[15][19]

  • Spill and Waste: Have a spill kit readily available. All waste, including contaminated consumables and solvents, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. [Link]

  • National Institutes of Health (NIH). (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • ACS Publications. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • LookChem. (n.d.). Purification of Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ACS Publications. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

  • ACS Publications. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. [Link]

  • B. Braun Vet Care. (n.d.). HANDLING OF HAZARDOUS DRUGS. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

  • National Institutes of Health (NIH). (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]

  • UW Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

  • RSC Publishing. (n.d.). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (n.d.). A mild, pyridine-borane-based reductive amination protocol. [Link]

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  • PubChem. (n.d.). N-[4-(2-Methoxy-3h-Imidazo[4,5-B]pyridin-3-Yl)phenyl]-5-Methylpyridin-2-Amine. [Link]

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Sources

Application Notes and Protocols for Coupling Reactions with 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 5-Methoxy-4-methylpyridin-3-amine hydrochloride in Synthesis

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structural features—an electron-rich aromatic system, a nucleophilic amino group, a methoxy substituent, and a methyl group—offer multiple avenues for synthetic diversification, making it a valuable building block for the creation of complex molecular architectures.[2][3] The pyridine scaffold is a cornerstone in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The methoxy group, in particular, can play a crucial role in modulating a molecule's physicochemical properties and its binding affinity to targets.[4]

This guide provides detailed application notes and robust starting protocols for three critical classes of coupling reactions involving this compound:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of diarylamines and related structures.

  • Amide Bond Formation: A fundamental transformation for creating peptidomimetics and other amide-containing compounds.

  • Suzuki-Miyaura Coupling: For the construction of C-C bonds, facilitating the synthesis of biaryl and heteroaryl structures.

While specific literature precedents for this exact molecule are limited, the protocols herein are built upon well-established methodologies for structurally analogous aminopyridines and are designed to serve as a comprehensive starting point for reaction development and optimization.[5][6][7]

PART I: Buchwald-Hartwig Amination of Aryl Halides with 5-Methoxy-4-methylpyridin-3-amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8][9] This reaction is indispensable for synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[5][10]

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][11][12]

Key challenges when using aminopyridines like 5-Methoxy-4-methylpyridin-3-amine as the nucleophile include:

  • Coordination to Palladium: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Nucleophilicity: The electronic properties of the pyridine ring influence the nucleophilicity of the exocyclic amine. The electron-donating methoxy and methyl groups on the subject molecule are expected to enhance the amine's reactivity.

The choice of ligand, base, and solvent is critical to overcome these challenges and ensure efficient catalysis.[9] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the catalytic species.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an aryl bromide with 5-Methoxy-4-methylpyridin-3-amine.

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 eq - note the extra equivalent to neutralize the hydrochloride salt)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add NaOtBu, this compound (1.2 eq), and the aryl bromide (1.0 eq).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃A common and reliable source of Pd(0).
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand known to be effective for challenging couplings.[9]
Base NaOtBuA strong, non-nucleophilic base suitable for deprotonating the amine and the hydrochloride salt.[9]
Solvent TolueneA common non-polar solvent for this reaction, though others like dioxane can be explored.[5]
Temperature 100-110 °CSufficient thermal energy to drive the catalytic cycle.
Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃ and XPhos to Schlenk flask prep2 Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Add Base, Amine HCl, and Aryl Halide prep2->prep3 prep4 Add Anhydrous, Degassed Toluene prep3->prep4 react1 Heat to 100-110 °C with Stirring prep4->react1 react2 Monitor by TLC/LC-MS (12-24h) react1->react2 workup1 Cool and Dilute with Ethyl Acetate react2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry, Concentrate, and Purify workup3->workup4 end end workup4->end Final Product

Buchwald-Hartwig Amination Workflow

PART II: Amide Bond Formation with 5-Methoxy-4-methylpyridin-3-amine

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[13][14] The reaction typically involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine.[15]

Scientific Rationale and Causality in Reagent Selection

Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally not feasible for complex molecules.[13] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

For an electron-rich amine like 5-Methoxy-4-methylpyridin-3-amine, the primary challenge is often not its nucleophilicity but rather potential side reactions and the stability of the activated acid intermediate. The choice of coupling reagent and conditions is paramount to achieving high yields and purity.[16]

  • Carbodiimides (e.g., EDC): These are common coupling reagents, but can sometimes lead to racemization if the carboxylic acid has a stereocenter at the α-position. The use of additives like HOBt or HOAt can mitigate this.[13]

  • Uronium/Aminium Reagents (e.g., HATU): These reagents are highly efficient and often lead to faster reactions and higher yields with minimal side products.[9][14] They are particularly useful for coupling sterically hindered or electron-deficient partners.[16]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for the coupling of a generic carboxylic acid with 5-Methoxy-4-methylpyridin-3-amine using HATU.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq - to neutralize the hydrochloride and facilitate the reaction)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventKey Advantages
EDC HOBt or HOAtDIPEA, NMMDMF, DCMCost-effective, water-soluble byproduct.
HATU NoneDIPEA, TEADMFHigh efficiency, fast reaction times, good for hindered substrates.[14]
T3P NonePyridine, TEAEtOAc, DCMBroad substrate scope, clean byproducts.
Logical Relationship Diagram

Amide_Coupling_Logic cluster_reactants Reactants cluster_reagents Reagents Amine 5-Methoxy-4-methylpyridin- 3-amine hydrochloride Product Amide Product Amine->Product Nucleophilic Attack Acid Carboxylic Acid ActivatedAcid Activated Carboxylic Acid Intermediate Acid->ActivatedAcid Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAcid Base Base (e.g., DIPEA) Base->Amine Deprotonation Solvent Solvent (e.g., DMF) ActivatedAcid->Product

Logic of Amide Bond Formation

PART III: Suzuki-Miyaura Coupling with a Halogenated Derivative

To perform a Suzuki-Miyaura coupling, the 5-Methoxy-4-methylpyridin-3-amine scaffold must first be halogenated (e.g., brominated or iodinated) at a suitable position on the pyridine ring. This protocol assumes the availability of a bromo-derivative, for instance, 2-bromo-5-methoxy-4-methylpyridin-3-amine.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[2]

Scientific Rationale for Protocol Design

The key steps in the Suzuki-Miyaura catalytic cycle are: 1) oxidative addition of the aryl halide to Pd(0), 2) transmetalation of the organoboron species to the palladium center, and 3) reductive elimination of the biaryl product.

  • Catalyst System: For electron-rich heteroaryl halides, a highly active catalyst system is often required. This typically involves a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[6]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong base like potassium phosphate or potassium carbonate is commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for a hypothetical 2-bromo-5-methoxy-4-methylpyridin-3-amine.

Materials:

  • Bromo-5-methoxy-4-methylpyridin-3-amine derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane and water

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-aminopyridine derivative, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Key Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Alternative
Palladium Precursor Pd(OAc)₂Common, stable Pd(II) source. Pd(PPh₃)₄ is another option.[6]
Ligand SPhosHighly active Buchwald ligand for challenging substrates.
Base K₃PO₄Effective base for activating boronic acids. K₂CO₃ can also be used.
Solvent System 1,4-Dioxane/H₂OBiphasic system that facilitates both organic and inorganic reagent solubility.
Temperature 100 °CPromotes efficient catalytic turnover.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as an acute toxicant (oral) and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions, especially those involving palladium catalysts and anhydrous solvents, should be performed in a well-ventilated fume hood under an inert atmosphere.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. Buchwald Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Acros Pharmatech. 5-Methoxy-4-methylpyridin-3-amine. [Link]

  • The Royal Society of Chemistry. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021. [Link]

  • Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. 2022. [Link]

  • The Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. [Link]

  • National Institutes of Health. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • ResearchGate. Literature methods for the amide bond formation and this work. [Link]

  • PubMed. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][11]-Benzotriazin-4(3 H)-ones with DABAL-Me3. 2023. [Link]

  • PubMed. The role of the methoxy group in approved drugs. 2024. [Link]

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Synthesis of Novel Heterocyclic Scaffolds from 5-Methoxy-4-methylpyridin-3-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted 3-Aminopyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, 3-aminopyridines are particularly valuable precursors for the synthesis of a diverse array of fused heterocyclic systems. Their inherent nucleophilicity and the strategic placement of the amino group allow for a variety of cyclization strategies to construct bicyclic and polycyclic scaffolds of significant therapeutic interest.[1] This application note provides detailed protocols and scientific rationale for the synthesis of two important classes of heterocyclic compounds—6-azaindoles and pyrido[2,3-d]pyrimidines—using the readily available starting material, 5-Methoxy-4-methylpyridin-3-amine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel, drug-like molecules.

The starting material, this compound (CAS 1185094-00-1), possesses a unique substitution pattern that offers both electronic and steric handles to influence reaction outcomes. The methoxy group at the 5-position, being an electron-donating group, can modulate the reactivity of the pyridine ring, while the methyl group at the 4-position provides a crucial handle for specific cyclization strategies.

Part 1: Synthesis of 6-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (A 6-Azaindole Derivative)

The 6-azaindole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds, including kinase inhibitors and central nervous system agents. The following protocol details a [4+1] cyclization approach for the synthesis of a substituted 6-azaindole from this compound, adapted from established methodologies for related 3-amino-4-methylpyridines.[2][3][4]

Reaction Principle: Electrophilic [4+1] Cyclization

This synthesis proceeds via a formal [4+1] cyclization, where the 3-amino-4-methylpyridine core provides a four-atom fragment and an external reagent supplies the fifth atom to form the five-membered pyrrole ring. In this protocol, trifluoroacetic anhydride (TFAA) serves as a C1-bielectrophile and also as a trifluoroacetylating agent.[3] The reaction mechanism is believed to involve the initial N-acylation of the amino group, followed by the formation of a trifluoroacetylated pyridinium salt. This salt formation is a key step that activates the adjacent methyl group, making it sufficiently acidic for deprotonation and subsequent intramolecular cyclization.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification cluster_3 Final Product start Start reagents Combine 5-Methoxy-4-methylpyridin-3-amine HCl, Pyridine, and TFAA at 0 °C start->reagents reaction Allow to warm to room temperature and stir for 48 hours reagents->reaction Exothermic Reaction workup Quench with water, extract with organic solvent, and dry the organic layer reaction->workup purification Purify by column chromatography workup->purification hydrolysis Optional: Hydrolysis of trifluoroacetyl groups purification->hydrolysis product Characterize the final 6-azaindole product hydrolysis->product

Caption: Workflow for the synthesis of a 6-azaindole derivative.

Detailed Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
5-Methoxy-4-methylpyridin-3-amine HCl1185094-00-1174.631.01.0
Pyridine, anhydrous110-86-179.10-solvent
Trifluoroacetic anhydride (TFAA)407-25-0210.033.33.3
Dichloromethane (DCM), anhydrous75-09-284.93-solvent
Saturated aqueous sodium bicarbonate---for work-up
Brine---for work-up
Anhydrous magnesium sulfate7487-88-9120.37-for drying
Silica gel for column chromatography---for purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 174.6 mg).

  • Add anhydrous pyridine (0.2 M solution, 5 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (3.3 mmol, 0.46 mL) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-trifluoromethyl-3-trifluoroacetyl-6-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Note on Hydrolysis: The trifluoroacetyl groups can be hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to yield the corresponding 6-azaindole or 2-trifluoromethyl-6-azaindole.

Mechanistic Rationale and Influence of the Methoxy Group

G cluster_0 Mechanism of [4+1] Cyclization A 5-Methoxy-4-methylpyridin-3-amine B N-Trifluoroacetylated Intermediate A->B + TFAA C Trifluoroacetylated Pyridinium Salt (Key Intermediate) B->C + TFAA D Enamine Intermediate C->D - H+ (Base) E Cyclized Intermediate D->E Intramolecular Cyclization F Final Product (after aromatization) E->F - H2O

Caption: Proposed mechanism for the [4+1] cyclization.

The electron-donating methoxy group at the 5-position is expected to increase the electron density of the pyridine ring. This could have two opposing effects on the reaction. On one hand, it may enhance the nucleophilicity of the ring nitrogen, potentially facilitating the formation of the key trifluoroacetylated pyridinium salt intermediate. On the other hand, the increased electron density might slightly reduce the acidity of the methyl protons, potentially slowing down the deprotonation step. However, the strong electron-withdrawing effect of the trifluoroacetyl group on the pyridinium nitrogen is the dominant factor in activating the methyl group, and the reaction is expected to proceed efficiently.

Part 2: Synthesis of 6-Methoxy-5-methylpyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another class of heterocyclic compounds with significant biological activities, including kinase inhibitory and anticancer properties.[5][6][7] The synthesis of this scaffold from 3-aminopyridines typically involves condensation with a three-carbon synthon, often a 1,3-dicarbonyl compound or its equivalent.

Reaction Principle: Condensation and Cyclization

The proposed synthesis involves the reaction of 5-Methoxy-4-methylpyridin-3-amine with a 1,3-dielectrophilic species, such as an α,β-unsaturated carbonyl compound or a β-ketoester, followed by cyclization and aromatization to form the pyridopyrimidine core. The choice of the three-carbon component allows for the introduction of diverse substituents on the pyrimidine ring.

Experimental Workflow

G cluster_0 Initial Condensation cluster_1 Cyclization and Aromatization cluster_2 Work-up and Purification cluster_3 Final Product start Start reagents Combine 5-Methoxy-4-methylpyridin-3-amine HCl with a 1,3-dicarbonyl compound start->reagents reaction Heat in the presence of a catalyst (e.g., acid or base) reagents->reaction workup Cool, precipitate or extract the product reaction->workup purification Recrystallize or purify by column chromatography workup->purification product Characterize the final pyridopyrimidine product purification->product

Caption: Workflow for pyridopyrimidine synthesis.

Detailed Protocol: Synthesis of 2,4-Disubstituted-6-methoxy-5-methylpyrido[2,3-d]pyrimidine

This protocol describes a general procedure using ethyl acetoacetate as the three-carbon synthon, which will lead to a 2-methyl-4-oxo-pyridopyrimidine derivative.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
5-Methoxy-4-methylpyridin-3-amine HCl1185094-00-1174.631.01.0
Ethyl acetoacetate141-97-9130.141.21.2
Polyphosphoric acid (PPA)8017-16-1--catalyst/solvent
Sodium bicarbonate144-55-884.01-for work-up

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 174.6 mg) and ethyl acetoacetate (1.2 mmol, 0.15 mL).

  • Add polyphosphoric acid (approximately 10 times the weight of the amine) to the mixture.

  • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2,7-dimethyl-5-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.

Causality in Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a Brønsted acid catalyst. It facilitates both the initial condensation between the amine and the β-ketoester and the subsequent intramolecular cyclization and dehydration steps.

  • Excess Ethyl Acetoacetate: A slight excess of the β-ketoester is used to ensure the complete consumption of the starting amine.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of 6-azaindole and pyrido[2,3-d]pyrimidine derivatives offer robust and adaptable methods for the generation of novel molecular scaffolds. The electronic and steric properties of the starting material can be strategically exploited to achieve desired chemical transformations, paving the way for the discovery of new therapeutic agents.

References

  • BenchChem.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • Enamine.
  • Organic Chemistry Portal. Azaindole synthesis.
  • PMC. Pyrido[2,3-d]pyrimidin-7(8H)
  • PMC.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • ResearchGate. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][2][8]oxazine derivatives from 5-acetyl-4-aminopyrimidines.

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Rasayan J. Chem. 2017, 10, 893-899.
  • MDPI.
  • ResearchGate.
  • R Discovery. New and unusual scaffolds in medicinal chemistry.
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  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • ResearchGate.
  • The Royal Society of Chemistry.
  • NIH. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • ResearchGate.
  • AKSci. 5-Methoxy-4-methylpyridin-2-amine.
  • ResearchGate. Tf2O-Mediated Cyclization of α-Acyl-β-(2-aminopyridinyl)acrylamides: Access to N-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-imines.
  • PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans.

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Application Note: Analytical Methods for the Determination of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical determination of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS: 1185094-00-1), a substituted pyridine derivative relevant in pharmaceutical and chemical synthesis. Recognizing the critical need for robust and reliable analytical data in research and development, this note details protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and qualitative identification using spectroscopic techniques. The methodologies are grounded in established principles of analytical chemistry and align with validation standards outlined by the International Council for Harmonisation (ICH).[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate characterization and quantification of this compound.

Introduction and Analytical Strategy

This compound is a heterocyclic amine, a class of compounds frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] The purity and concentration of such intermediates are critical parameters that directly influence the yield, purity, and safety profile of the final API. Therefore, validated analytical methods are essential for quality control throughout the development lifecycle.

The analytical strategy presented herein is multi-faceted, addressing both the quantitative and qualitative aspects of analysis.

  • For Quantification and Purity: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is presented as the primary method. Its specificity, precision, and accuracy make it the gold standard for routine analysis in most pharmaceutical settings.

  • For Identity Confirmation: A suite of spectroscopic methods, including UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are described for unambiguous structural confirmation.

The relationship between these methods in a typical analytical workflow is illustrated below.

AnalyticalWorkflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Techniques cluster_output Data Evaluation & Reporting Sample Receive Sample (5-Methoxy-4-methylpyridin-3-amine HCl) Prepare Prepare Standard & Sample Solutions Sample->Prepare HPLC Quantitative Analysis (HPLC-UV) Prepare->HPLC Spectro Identity Confirmation (NMR, FTIR, UV-Vis) Prepare->Spectro Quant_Data Purity / Assay Data HPLC->Quant_Data Quantitative Qual_Data Structural Data Spectro->Qual_Data Qualitative Report Final Certificate of Analysis Qual_Data->Report Quant_Data->Report

Figure 1: General Analytical Workflow. This diagram illustrates the path from sample receipt to the final report, incorporating both quantitative and qualitative analytical streams.

Quantitative Analysis by RP-HPLC-UV

High-Performance Liquid Chromatography is the preferred method for assessing the assay and purity of non-volatile organic molecules like this compound. The pyridine ring provides a strong chromophore, making UV detection highly suitable.

2.1. Causality Behind Method Design

The analyte is a basic, hydrophilic compound.[4] A standard C18 reverse-phase column is appropriate, but the mobile phase must be carefully controlled to achieve good chromatographic performance.

  • pH Control: Unbuffered mobile phases can lead to poor peak shape (tailing) for basic compounds due to interactions with acidic residual silanols on the silica-based column packing. By using an acidic buffer (e.g., phosphate or acetate buffer, pH ~3), the pyridine nitrogen is protonated. This consistent positive charge minimizes secondary interactions, resulting in sharp, symmetrical peaks.[5]

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. The gradient elution ensures that any impurities with different polarities are effectively separated and eluted within a reasonable runtime.

2.2. Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (Verify λmax experimentally)
Injection Volume 5 µL
Run Time 25 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water and adjusting the pH. Filter through a 0.45 µm membrane filter.

  • Diluent: Use a mixture of 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

2.3. System Suitability and Acceptance Criteria Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[6] This is achieved by making five replicate injections of the Working Standard Solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector.[6]

2.4. Protocol for Method Validation (ICH Q2(R1) Framework) Validation is the documented evidence that a method is suitable for its intended purpose.[7] The following experiments establish the method's performance characteristics.

ValidationWorkflow start Method Development Complete spec Specificity (Peak Purity, Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec loq Limit of Quantitation (LOQ) & Limit of Detection (LOD) acc->loq prec->loq rob Robustness loq->rob end Method Validated rob->end

Figure 2: HPLC Method Validation Workflow. This diagram shows the logical progression of experiments required to validate an analytical procedure according to ICH Q2(R1) guidelines.[1][8]

  • Specificity:

    • Protocol: Perform forced degradation studies. Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours). Analyze the stressed samples alongside an undegraded sample.

    • Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of potential degradation products or impurities. The peak for 5-Methoxy-4-methylpyridin-3-amine should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradant peaks.[2]

  • Linearity:

    • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot the peak area against the concentration.

    • Rationale: To demonstrate a direct proportional relationship between concentration and instrument response. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy:

    • Protocol: Perform a recovery study by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

    • Rationale: To determine the closeness of the measured value to the true value. The recovery should typically be within 98.0% to 102.0%.[2]

  • Precision:

    • Protocol:

      • Repeatability (Intra-assay): Analyze six separate preparations of the same sample on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Rationale: To assess the degree of scatter between a series of measurements. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is the concentration that yields an S/N of ~10, and LOD is the concentration that yields an S/N of ~3.

    • Rationale: Defines the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is particularly important for impurity analysis.[2]

Spectroscopic Methods for Identity Confirmation

While HPLC confirms purity and quantity, it does not provide absolute structural proof. Spectroscopic methods are required for unambiguous identification.

3.1. UV-Visible Spectroscopy

  • Principle: The conjugated π-system of the pyridine ring absorbs UV radiation at a characteristic wavelength (λmax).

  • Protocol:

    • Prepare a dilute solution of the sample in methanol (e.g., 0.01 mg/mL).

    • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as the blank.

    • Determine the wavelength of maximum absorbance (λmax).

  • Application: A rapid and simple identity check. The observed λmax should be consistent between batches and with the reference standard. This value is also used to set the optimal detection wavelength for HPLC analysis.[9]

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: Measures the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint."

  • Protocol:

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3300-3400 cm⁻¹: N-H stretching (from the amine group and HCl salt).

    • ~2800-3000 cm⁻¹: C-H stretching (from methyl and methoxy groups).

    • ~1600 cm⁻¹: C=C and C=N stretching in the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching (from the methoxy group).

  • Application: Confirms the presence of key functional groups and provides a highly specific fingerprint for identity comparison against a reference standard.[10]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR provide the most definitive structural information by probing the chemical environment of each hydrogen and carbon atom in the molecule.

  • Protocol:

    • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Application: Unambiguous structure elucidation and confirmation. The chemical shifts, coupling constants, and integrations of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the proposed structure of this compound.[11]

Summary of Methods

The table below summarizes the applicability of each described method.

MethodPrimary ApplicationKey StrengthsLimitations
RP-HPLC-UV Assay, Purity, Impurity ProfileHigh precision, accuracy, and resolving power.Does not provide absolute structural proof.
UV-Vis Identity Check, λmax determinationSimple, rapid, and low cost.Low specificity; many compounds can have similar spectra.
FTIR Identity ConfirmationProvides a unique molecular "fingerprint."Not quantitative; interpretation can be complex.
NMR Absolute Structure ElucidationProvides definitive structural information.High cost, requires specialized equipment and expertise.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures. European Compliance Academy. [Link][1][8]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • ResearchGate. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link][9]

  • ResearchGate. An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][7]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. [Link][11]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][4]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link][10]

  • Acros Pharmatech. 5-Methoxy-4-methylpyridin-3-amine. [Link]

Sources

Application Notes and Protocols for Developing Kinase Inhibitors with 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within the rich chemical landscape of kinase inhibitors, nitrogen-containing heterocycles are particularly prominent, with the aminopyridine scaffold being a recurring and highly successful motif.[1][2] Aminopyridines serve as versatile bioisosteres of the purine core of ATP, enabling them to effectively compete for the ATP-binding site of kinases.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-Methoxy-4-methylpyridin-3-amine hydrochloride as a foundational scaffold for the development of novel kinase inhibitors. While direct inhibitory activity of this specific compound against a particular kinase may not be extensively documented in public literature, its structural features—a substituted aminopyridine core—make it an excellent starting point for a fragment-based or lead generation drug discovery campaign.[2] The strategic placement of the methoxy, methyl, and amine groups on the pyridine ring offers multiple vectors for chemical elaboration to enhance potency and selectivity against a target kinase. This guide will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to embark on a successful inhibitor development program using this promising chemical starting material.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for any drug discovery program. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1185094-00-1[3]
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[3]
SMILES String Cl.COc1cncc(N)c1C
Form Solid

Conceptual Framework: A Fragment-Based Approach to Kinase Inhibitor Discovery

The journey from a simple chemical scaffold to a potent and selective kinase inhibitor is a multi-step process. This guide will follow a logical, field-proven workflow, beginning with initial screening to identify potential kinase targets and progressing through biochemical and cell-based assays to characterize and optimize inhibitor candidates.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation & Potency cluster_2 Phase 3: Cellular Activity & Selectivity A Initial Kinase Panel Screening (Broad Profiling) B Biochemical IC50 Determination (e.g., ADP-Glo, TR-FRET) A->B Identify Hits C Mechanism of Action Studies (e.g., Kinase Kinetics) B->C Characterize Inhibition D Cell-Based Target Engagement (e.g., NanoBRET) C->D Validate on-target activity E Cellular Activity Assays (Phosphorylation, Proliferation) D->E Confirm Cellular Effect F Kinome-wide Selectivity Profiling E->F Assess Off-Target Effects

Figure 1: A generalized workflow for the development of kinase inhibitors, starting from initial screening and progressing to cellular validation and selectivity profiling.

Part 1: Initial Target Identification via Kinase Panel Screening

The first critical step is to identify which kinase or kinase families interact with the 5-Methoxy-4-methylpyridin-3-amine scaffold. A broad kinase panel screen is the most efficient method to achieve this. The goal of this initial screen is not to determine precise potency, but rather to identify "hits" that warrant further investigation.

Protocol 1: Single-Point Kinase Inhibition Screening

This protocol outlines a generic single-point screen against a large panel of kinases. It is highly recommended to utilize a contract research organization (CRO) that specializes in kinase profiling for access to a comprehensive panel.

Objective: To identify kinases that are significantly inhibited by this compound at a single, high concentration.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Kinase panel (e.g., a commercial panel of 100-400 kinases)

  • Appropriate kinase assay platform (e.g., radiometric, luminescence, or fluorescence-based)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be tested at a final concentration of 10 µM. This concentration is high enough to detect even weak interactions.

  • Kinase Reactions: The kinase assays should be performed according to the vendor's established protocols. Typically, the compound, kinase, and substrate are incubated together, and the reaction is initiated by the addition of ATP.

  • Data Acquisition: Measure the kinase activity for each reaction in the presence of the compound and a vehicle control (DMSO).

  • Data Analysis: Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Activity with Compound / Activity with Vehicle))

Interpretation of Results:

  • Hit Criteria: A common threshold for a "hit" in a single-point screen is ≥50% inhibition. However, this can be adjusted based on the specific goals of the screening campaign.

  • Next Steps: Kinases that are identified as hits in this initial screen should be prioritized for further validation through dose-response studies to determine their IC₅₀ values.

Part 2: Biochemical Validation and Potency Determination

Once potential kinase targets have been identified, the next step is to quantify the inhibitory potency of the compound and its future analogs. This is typically achieved by generating a dose-response curve and calculating the IC₅₀ value.

Protocol 2: Luminescence-Based Biochemical IC₅₀ Determination (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.

Objective: To determine the IC₅₀ value of this compound or its derivatives against a specific kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (or analog)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound in kinase buffer. A 3-fold dilution series starting from 100 µM is a good starting point. Include a DMSO-only vehicle control.

  • Reaction Setup:

    • Add 1 µL of each diluted compound concentration to the wells of the assay plate.

    • Add 2 µL of a mixture containing the target kinase and its substrate to each well.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseATP Concentration (µM)IC₅₀ (µM)
5-Methoxy-4-methylpyridin-3-amine HClKinase X100>100
Analog 1Kinase X10015.2
Analog 2Kinase X1001.8
Analog 3Kinase X1000.05

Part 3: Cellular Activity and Selectivity Profiling

Demonstrating that a compound can inhibit a purified kinase in a test tube is a critical first step. However, it is equally important to show that the compound can engage its target in a cellular environment and elicit a biological response.

Protocol 3: Assessing Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein target in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Objective: To confirm that the inhibitor binds to its target kinase in living cells and to determine its cellular potency (IC₅₀).

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein of interest

  • NanoBRET™ Kinase Tracer

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well cell culture plates

  • Luminometer capable of measuring BRET ratios

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined amount of time (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀ value.

Protocol 4: Western Blot Analysis of Downstream Substrate Phosphorylation

A key indicator of a kinase inhibitor's cellular activity is its ability to reduce the phosphorylation of a known downstream substrate of the target kinase.

Objective: To assess the effect of the inhibitor on the phosphorylation state of a downstream substrate in a cellular context.

Procedure:

  • Cell Treatment: Treat cultured cells with increasing concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated substrate at different inhibitor concentrations.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening and validation of this compound will likely reveal modest potency. The true power of this scaffold lies in its potential for chemical modification to improve its interaction with the target kinase. The methoxy, methyl, and particularly the amine groups, provide handles for synthetic chemistry to explore the structure-activity relationship.

G cluster_0 Modification Strategies Scaffold 5-Methoxy-4-methylpyridin-3-amine R1 (Methoxy) R2 (Methyl) R3 (Amine) Mod1 Modify R1: Explore different alkoxy groups to probe pocket hydrophobicity. Scaffold:f0->Mod1 Mod2 Modify R2: Alter steric bulk to improve fit. Scaffold:f1->Mod2 Mod3 Modify R3: Key point for extension into solvent-exposed regions. Introduce larger groups to pick up additional interactions. Scaffold:f2->Mod3

Figure 2: Potential modification points on the 5-Methoxy-4-methylpyridin-3-amine scaffold for SAR studies and lead optimization.

Conclusion

This compound represents a valuable starting point for the development of novel kinase inhibitors. Its substituted aminopyridine core is a well-validated scaffold in kinase drug discovery. By following the systematic approach outlined in these application notes—from broad panel screening to identify initial targets, through rigorous biochemical and cellular characterization, to informed structure-activity relationship studies—researchers can effectively leverage this compound to develop potent and selective kinase inhibitors for a variety of therapeutic applications. The protocols provided herein offer a robust framework for initiating and advancing such a drug discovery program.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. BenchChem.
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • PubMed. (2024).
  • Ingenta Connect. (2025).
  • I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 1185094-00-1. Sigma-Aldrich.
  • SynHet. (n.d.). This compound. SynHet.
  • CymitQuimica. (n.d.). 5-Methoxy-4-methylpyridin-3-amine, HCl. CymitQuimica.
  • Acros Pharmatech. (n.d.). 5-Methoxy-4-methylpyridin-3-amine.
  • PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.
  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.
  • PubMed. (n.d.). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM)
  • BenchChem. (n.d.). A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. BenchChem.

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Application Note: Strategic Deployment of 5-Methoxy-4-methylpyridin-3-amine hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Library Synthesis

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis stands as a cornerstone strategy, enabling the rapid generation of focused compound libraries to interrogate biological targets. The selection of foundational building blocks is a critical determinant of a library's quality, diversity, and ultimate success. 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS: 1185094-00-1) has emerged as a highly valuable scaffold for this purpose.[1][2] Its structure is strategically poised for diversification: the primary amine at the 3-position serves as a versatile handle for a multitude of chemical transformations, while the substituted pyridine core is a well-established pharmacophore present in numerous approved drugs.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key reactions, and explore the influence of the compound's unique structural motifs on its chemical reactivity and pharmacological potential.

Key Structural Attributes:
  • Nucleophilic Primary Amine: The amine at the C3 position is the primary point for chemical diversification, readily participating in robust reactions like amide bond formation and reductive amination.

  • Electronically-Tuned Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's physicochemical properties. The C5-methoxy and C4-methyl groups modulate the electronic nature of the ring system.[4][5] The methoxy group, in particular, can impact basicity and metabolic stability, and its oxygen atom can act as an additional hydrogen bond acceptor, features that are often exploited in medicinal chemistry.[3][5]

  • Hydrochloride Salt Form: Supplied as a stable, solid hydrochloride salt, the compound exhibits improved handling and stability.[2] This necessitates the use of a non-nucleophilic base in reactions to liberate the free, reactive amine in situ.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 1185094-00-1[1][2]
Molecular Formula C₇H₁₁ClN₂O[2]
Molecular Weight 174.63 g/mol [2]
Appearance Solid[2]
IUPAC Name 5-methoxy-4-methylpyridin-3-amine;hydrochloride[1]
Safety Information GHS07 (Exclamation mark), Warning, H302 (Harmful if swallowed)[2]

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn. The compound is an irritant and is harmful if swallowed.[2] Store in a cool, dry, well-ventilated area away from incompatible substances. For reaction setup, the hydrochloride salt is typically weighed and added as a solid, with the free amine generated in the reaction vessel by the addition of a suitable base.

Core Application I: Parallel Amide Library Synthesis

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, prized for its reliability and the stability of the resulting linkage.[6] The reaction couples the amine group of our scaffold with a diverse collection of carboxylic acids, creating a library of amides with varying R-groups.

Causality and Experimental Rationale:

The direct reaction between a carboxylic acid and an amine is an acid-base reaction and does not readily form an amide. Therefore, the carboxylic acid must first be activated. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient activators that convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the primary amine of 5-Methoxy-4-methylpyridin-3-amine. A tertiary amine base, like N,N-Diisopropylethylamine (DIPEA), is required for two key reasons: 1) to neutralize the hydrochloride salt of the starting material, liberating the free amine, and 2) to scavenge the acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7][8]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Output Amine 5-Methoxy-4-methylpyridin- 3-amine HCl Coupling Parallel Amide Coupling (Automated or Manual) Amine->Coupling Acids Carboxylic Acid Library (R1-COOH, R2-COOH, ...) Acids->Coupling Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Coupling Library Amide Library (Diverse R-groups) Coupling->Library Purification Purification & QC (LC-MS) Library->Purification

Figure 1: Workflow for Parallel Amide Library Synthesis.
Protocol 1: HATU-Mediated Parallel Amide Coupling

This protocol is designed for a 96-well plate format but can be scaled accordingly.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of each carboxylic acid from your library in anhydrous DMF, arrayed in a 96-well plate.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF (prepare this solution fresh just before use).

  • Reaction Assembly (per well):

    • To each well of the reaction block, add 250 µL (50 µmol, 1.0 equiv) of the desired carboxylic acid stock solution.

    • Add 250 µL (50 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 250 µL (125 µmol, 2.5 equiv) of the DIPEA stock solution.

    • Initiate the reaction by adding 250 µL (55 µmol, 1.1 equiv) of the fresh HATU stock solution.

  • Reaction and Workup:

    • Seal the reaction block securely with a sealing mat.

    • Shake the block at room temperature for 12-16 hours.

    • Monitor reaction completion by taking a small aliquot from a few representative wells for LC-MS analysis.

    • Upon completion, quench the reaction by adding 500 µL of water to each well.

    • The crude product mixture is now ready for purification, typically by preparative HPLC-MS.

Self-Validation: The protocol employs a slight excess of the coupling reagent (HATU) and a sufficient excess of base to ensure both complete activation of the acid and full neutralization of the starting material, driving the reaction to completion. LC-MS analysis at the end of the reaction serves as the primary validation of success.

Core Application II: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, creating libraries of secondary amines.[9] This two-step, one-pot process involves the initial formation of an imine between our primary amine and an aldehyde or ketone, followed by immediate reduction to the corresponding amine.

Causality and Experimental Rationale:

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a transient hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (for aldehydes/ketones) or an enamine. A mild, selective reducing agent is required that will reduce the C=N double bond of the iminium ion but not the C=O bond of the starting carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] It is less reactive than reagents like sodium borohydride (NaBH₄), preventing premature reduction of the aldehyde/ketone, and it is tolerant of the mildly acidic conditions that favor imine formation.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Output Amine 5-Methoxy-4-methylpyridin- 3-amine HCl Imine Imine Formation Amine->Imine Carbonyls Aldehyde/Ketone Library (R1-CHO, R2-CHO, ...) Carbonyls->Imine Reagents Reducing Agent (e.g., STAB) Solvent (e.g., DCE) Base (e.g., TEA) Reagents->Imine Reduction In Situ Reduction Imine->Reduction Library Secondary Amine Library Reduction->Library

Figure 2: Workflow for Parallel Reductive Amination.
Protocol 2: STAB-Mediated Parallel Reductive Amination

This protocol is also amenable to a 96-well plate format.

Materials:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reactant Preparation:

    • In each well of a 96-well reaction block, place 50 µmol (1.0 equiv) of the desired aldehyde or ketone. If they are solids, they can be pre-weighed or dispensed as stock solutions.

    • Add 1.0 mL of anhydrous DCE to each well.

  • Reaction Assembly:

    • To each well, add 9.6 mg (55 µmol, 1.1 equiv) of this compound.

    • Add 15.3 µL (110 µmol, 2.2 equiv) of Triethylamine (TEA) to neutralize the hydrochloride and facilitate the reaction.

    • Allow the mixture to stir for 20-30 minutes to facilitate initial imine formation.

    • Carefully add 16 mg (75 µmol, 1.5 equiv) of Sodium triacetoxyborohydride (STAB) to each well. Note: STAB is moisture-sensitive.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Monitor progress via LC-MS.

    • Quench the reaction by slowly adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • The layers can be separated, and the organic layer can be concentrated for direct purification by preparative HPLC-MS.

Conclusion

This compound is a robust and versatile building block for the construction of diverse compound libraries. Its strategic placement of a reactive amine handle on an electronically-tuned, pharmaceutically-relevant pyridine scaffold makes it an ideal candidate for both amide coupling and reductive amination reactions in a parallel synthesis format. The protocols outlined in this note provide a validated starting point for researchers to rapidly generate novel chemical matter, accelerating hit identification and lead optimization campaigns in drug discovery.

References

  • Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties Source: ResearchGate URL: [Link]

  • Title: Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles Source: PubMed URL: [Link]

  • Title: Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase Source: Bentham Science URL: [Link]

  • Title: Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides Source: PubMed URL: [Link]

  • Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]

  • Title: Hitchhiker's guide to reductive amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: The role of the methoxy group in approved drugs Source: PubMed URL: [Link]

  • Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: MDPI URL: [Link]

  • Title: The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: ResearchGate URL: [Link]

Sources

scale-up synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Introduction

This compound is a key building block in modern medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its substituted pyridine core is a common motif in compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and process chemistry. This document provides a comprehensive guide to a proposed multi-step, , designed for robustness, safety, and efficiency. The proposed route starts from the readily available 3-amino-4-methylpyridine and proceeds through a strategic sequence of protection, halogenation, nucleophilic substitution, and deprotection steps.

The rationale behind the chosen synthetic strategy is to introduce the required functional groups in a controlled manner, minimizing the formation of isomeric impurities and simplifying purification at each stage. This approach is critical for large-scale production where chromatographic separations are often economically and practically challenging. Each step is detailed with a thorough protocol, an explanation of the underlying chemical principles, and considerations for process scale-up.

Overall Synthetic Scheme

The proposed synthesis is a four-step sequence followed by salt formation. The workflow is designed to utilize common and scalable chemical transformations.

Synthetic_Scheme A 3-Amino-4-methylpyridine B 3-Acetamido-4-methylpyridine A->B Acetic Anhydride, Pyridine C 5-Bromo-3-acetamido-4-methylpyridine B->C NBS, Acetonitrile D 5-Methoxy-3-acetamido-4-methylpyridine C->D NaOMe, CuI, Toluene E 5-Methoxy-4-methylpyridin-3-amine D->E aq. HCl, Reflux F 5-Methoxy-4-methylpyridin-3-amine HCl E->F HCl in Ether

Caption: Proposed synthetic route for this compound.

Part 1: Protection of the Amino Group

Objective: To protect the highly activating amino group of 3-amino-4-methylpyridine as an acetamide. This prevents side reactions in the subsequent electrophilic bromination step and deactivates the ring sufficiently to allow for selective halogenation.

Protocol 1: Synthesis of 3-Acetamido-4-methylpyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-methylpyridine108.14100 g0.925
Acetic Anhydride102.09103 mL1.11
Pyridine79.10200 mL-
Dichloromethane (DCM)84.931 L-
Saturated NaHCO₃ solution-500 mL-
Brine-200 mL-
Anhydrous MgSO₄120.3750 g-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-4-methylpyridine (100 g, 0.925 mol) in dichloromethane (1 L) and pyridine (200 mL).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Add acetic anhydride (103 mL, 1.11 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition should take approximately 1 hour.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution (500 mL). Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethyl acetate/hexane to afford pure 3-acetamido-4-methylpyridine as a white solid.

Expected Yield: 85-95%

Scientific Rationale: The acetylation of the amino group is a standard protecting group strategy. Pyridine is used as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The deactivating effect of the acetyl group is crucial for controlling the regioselectivity of the subsequent bromination step.

Part 2: Electrophilic Bromination

Objective: To regioselectively introduce a bromine atom at the 5-position of the pyridine ring. The acetamido group directs the electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored and sterically accessible.

Protocol 2: Synthesis of 5-Bromo-3-acetamido-4-methylpyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Acetamido-4-methylpyridine150.18125 g0.832
N-Bromosuccinimide (NBS)177.98155 g0.871
Acetonitrile41.051.25 L-
Water18.021 L-

Procedure:

  • In a 3 L reactor, charge 3-acetamido-4-methylpyridine (125 g, 0.832 mol) and acetonitrile (1.25 L). Stir until all the solid has dissolved.

  • Add N-Bromosuccinimide (155 g, 0.871 mol) portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to about one-third of the original volume.

  • Add water (1 L) to the concentrated mixture to precipitate the product.

  • Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour.

  • Filter the solid, wash with cold water (2 x 200 mL), and dry under vacuum at 50 °C to a constant weight.

Expected Yield: 80-90%

Scientific Rationale: N-Bromosuccinimide is a convenient and safe source of electrophilic bromine for large-scale reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation. The acetamido group at the 3-position strongly directs the bromination to the 5-position.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the bromine atom with a methoxy group. This is achieved via a copper-catalyzed nucleophilic aromatic substitution reaction with sodium methoxide.

Protocol 3: Synthesis of 5-Methoxy-3-acetamido-4-methylpyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-3-acetamido-4-methylpyridine229.08170 g0.742
Sodium Methoxide (30% in MeOH)54.02401 g2.226
Copper(I) Iodide (CuI)190.4514.1 g0.074
Toluene92.141.7 L-
Methanol32.04As needed-
Ammonium Hydroxide (28% aq.)35.04500 mL-
Water18.021 L-

Procedure:

  • To a 5 L reactor, add 5-bromo-3-acetamido-4-methylpyridine (170 g, 0.742 mol), copper(I) iodide (14.1 g, 0.074 mol), and toluene (1.7 L).

  • Stir the suspension and begin to heat to reflux.

  • Slowly add the sodium methoxide solution (401 g, 2.226 mol) over 2-3 hours. The methanol from the sodium methoxide solution will distill off during the addition.

  • Continue to heat at reflux for 12-18 hours, monitoring the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a mixture of ammonium hydroxide (500 mL) and water (1 L). Stir for 1 hour.

  • Separate the layers. Extract the aqueous layer with toluene (2 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system like toluene/heptane.

Expected Yield: 70-85%

Scientific Rationale: The displacement of an aryl halide with an alkoxide is often challenging and requires catalytic activation. Copper(I) iodide is an effective catalyst for such transformations, proceeding via an oxidative addition/reductive elimination cycle. A significant excess of sodium methoxide is used to drive the reaction to completion. The aqueous ammonia workup is crucial for removing the copper catalyst from the organic phase by forming a soluble copper-ammonia complex.

Part 4: Deprotection and Salt Formation

Objective: To remove the acetyl protecting group through acid-catalyzed hydrolysis to yield the free amine, followed by conversion to the hydrochloride salt for improved stability and handling.

Deprotection_and_Salt_Formation cluster_0 Deprotection cluster_1 Salt Formation A Charge Reactor with 5-Methoxy-3-acetamido-4-methylpyridine and aq. HCl B Heat to Reflux (Monitor by HPLC) A->B C Cool and Basify with NaOH solution B->C D Extract with Organic Solvent (e.g., EtOAc) C->D E Dry and Concentrate to get Free Amine D->E F Dissolve Free Amine in a suitable solvent (e.g., Ether) E->F Product Isolation G Add HCl solution (e.g., HCl in Ether) F->G H Filter the Precipitated Hydrochloride Salt G->H I Wash with Solvent and Dry under Vacuum H->I

Caption: Workflow for the deprotection and salt formation steps.

Protocol 4: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-3-acetamido-4-methylpyridine180.21115 g0.638
Concentrated HCl (37%)36.46320 mL~3.8
Sodium Hydroxide (50% aq.)40.00As needed-
Ethyl Acetate88.111 L-
Diethyl Ether74.121 L-
HCl in Diethyl Ether (2M)-As needed-
Water18.02500 mL-

Procedure:

Deprotection:

  • In a 2 L reactor, suspend 5-methoxy-3-acetamido-4-methylpyridine (115 g, 0.638 mol) in water (500 mL).

  • Slowly add concentrated HCl (320 mL) with cooling.

  • Heat the mixture to reflux (around 100-110 °C) and maintain for 8-12 hours.

  • Monitor the hydrolysis by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add 50% aqueous sodium hydroxide solution to adjust the pH to >12, keeping the temperature below 20 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine as an oil or low-melting solid.

Salt Formation:

  • Dissolve the crude 5-methoxy-4-methylpyridin-3-amine in diethyl ether (1 L).

  • Cool the solution to 0-5 °C.

  • Slowly add a 2M solution of HCl in diethyl ether until precipitation ceases and the pH of a wet litmus paper held above the solution indicates acidity.

  • Stir the resulting slurry at 0-5 °C for 1 hour.

  • Filter the white precipitate, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum at 40 °C.

Expected Yield: 85-95% for the two steps.

Scientific Rationale: Acid-catalyzed hydrolysis is a standard method for the deprotection of amides. The use of a strong acid like HCl and elevated temperatures ensures complete conversion. The final product is isolated as the hydrochloride salt, which is typically a more stable, crystalline solid compared to the free amine, making it easier to handle, purify, and store on a large scale.

Safety and Handling Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide: Irritant. Avoid inhalation of dust.

  • Sodium Methoxide: Corrosive and flammable. Handle under an inert atmosphere.

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.

  • Scale-up Operations: All operations should be conducted in appropriately sized reactors with adequate temperature control and emergency quenching procedures in place. Exothermic reactions should be carefully monitored.

Conclusion

The presented synthetic route offers a robust and scalable method for the preparation of this compound. By employing a logical sequence of protection, directed functionalization, and deprotection, this protocol is designed to maximize yield and purity while considering the practicalities of industrial-scale synthesis. The detailed procedures and scientific justifications provide a solid foundation for researchers and drug development professionals to successfully implement and adapt this synthesis for their specific needs.

References

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine. [1]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link][2]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this compound. Here, we synthesize technical expertise with field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: The final product is off-color (e.g., yellow or brown) instead of white.
  • Question: My purified this compound is a khaki or brown solid, but I am targeting a white crystalline product. What are the likely causes and how can I resolve this?

  • Answer: An off-color final product typically indicates the presence of impurities. These can originate from several sources, including residual starting materials, by-products from the synthesis, or degradation of the target compound.

    • Causality: Aromatic amines, especially those with electron-donating groups like the methoxy and amino substituents on the pyridine ring, can be susceptible to oxidation. This oxidation often leads to the formation of colored impurities. Additionally, incomplete reactions or side reactions during the synthesis can introduce colored species.

    • Troubleshooting Steps:

      • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal. Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% w/w). Heat the mixture for a short period (10-15 minutes) and then perform a hot filtration to remove the charcoal.[1] The purified compound is then crystallized from the filtrate.

      • Solvent Washing: A patent for a similar compound, 2-chloromethyl-4-methoxy-3,5-lutidine hydrochloride, suggests washing the crude solid with an organic solvent like toluene.[2] This can be an effective way to remove non-polar colored impurities.

      • Re-evaluation of Synthesis Work-up: Ensure that the work-up procedure following the synthesis is adequate to remove as many impurities as possible before attempting the final purification. This may involve additional aqueous washes or extractions.

Issue 2: Low yield after recrystallization.
  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery from recrystallization is a common problem and can usually be addressed by optimizing the solvent system and the cooling process.

    • Causality: The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[1] If too much solvent is used, or if the solvent is not ideal, the target compound can remain in the solution even at low temperatures, leading to a poor yield.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated, promoting maximum crystal formation upon cooling.[1]

      • Optimize the Solvent System:

        • Single Solvent: The ideal single solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyridinamine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[1]

        • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[1] Rapid cooling can lead to the formation of small, impure crystals.

      • Concentrate the Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated to obtain a second crop of crystals, which can be combined with the first if the purity is acceptable.

Issue 3: The product's purity does not improve after recrystallization.
  • Question: I have attempted recrystallization, but the purity of my this compound, as determined by HPLC or NMR, is not improving. What other purification techniques should I consider?

  • Answer: If recrystallization is ineffective, it may be due to the impurities having similar solubility properties to the target compound. In such cases, alternative purification methods that exploit different chemical properties are necessary.

    • Causality: The effectiveness of recrystallization is dependent on the different solubility profiles of the compound and its impurities. If these are too similar, co-crystallization can occur, leading to no significant improvement in purity.

    • Troubleshooting Steps:

      • Column Chromatography: Flash column chromatography using silica gel is a powerful technique for separating compounds with different polarities.[1] A suitable solvent system will need to be developed, typically using a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane). The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

      • Acid-Base Extraction: Since 5-Methoxy-4-methylpyridin-3-amine is an amine, its basic properties can be exploited. The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to generate the free amine. The free amine can then be extracted into an organic solvent, leaving any acidic or neutral water-soluble impurities in the aqueous layer. The free amine can then be re-acidified with HCl to regenerate the hydrochloride salt, which can then be isolated.

      • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for purification. A cartridge with a suitable sorbent is chosen, and the sample is loaded onto it. Impurities are washed away, and the target compound is then eluted with a stronger solvent.[1]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the typical purity of commercially available this compound?

    • A1: Commercial suppliers often offer this compound with a purity of 95% or higher.[3] Some suppliers may also offer higher purity grades (e.g., >99%) for more sensitive applications.[3]

  • Q2: How should I store this compound to maintain its purity?

    • A2: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.[4] As with many amine hydrochlorides, it is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants.

  • Q3: What analytical methods are suitable for assessing the purity of this compound?

    • A3: A range of analytical techniques can be used to determine the purity of this compound. These include:

      • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for purity assessment.[3][5]

      • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods provide information on both the purity and the identity of the compound and any impurities.[3]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative purity analysis (qNMR).[3]

      • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups.[3]

      • Elemental Analysis (CHNS): Can be used to confirm the empirical formula of the compound.[3]

  • Q4: Can recrystallization alter the properties of the final product?

    • A4: Yes, the process of recrystallization can sometimes lead to the formation of different crystal forms (polymorphs) or solvates, where the solvent becomes incorporated into the crystal lattice.[6] These different solid forms can have different physical properties, such as solubility and melting point, and in some cases, different biological activities. It is important to characterize the purified product to ensure consistency.

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound by reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid

  • Mobile phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid

  • Sample of this compound

  • Diluent (e.g., a mixture of water and acetonitrile)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the diluent. Further dilute as necessary to be within the linear range of the detector.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient elution is often effective. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

    • Injection Volume: 5-10 µL

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Section 4: Visualizations

Troubleshooting Workflow for Off-Color Product

Start Crude Product is Off-Color Charcoal Perform Activated Charcoal Treatment Start->Charcoal SolventWash Wash with Organic Solvent (e.g., Toluene) Start->SolventWash Alternative First Step HotFilt Hot Filtration Charcoal->HotFilt Recryst Recrystallize HotFilt->Recryst CheckPurity Assess Purity (HPLC, NMR) Recryst->CheckPurity SolventWash->Recryst End Pure, White Product CheckPurity->End Purity Acceptable Reassess Re-evaluate Synthesis/Work-up CheckPurity->Reassess Purity Unacceptable

Caption: Decision tree for troubleshooting an off-color product.

General Purification Strategy

Crude Crude 5-Methoxy-4-methylpyridin-3-amine HCl Recryst Recrystallization Crude->Recryst Purity1 Assess Purity Recryst->Purity1 Column Column Chromatography Purity1->Column Purity Not OK AcidBase Acid-Base Extraction Purity1->AcidBase Alternative Pure Pure Product Purity1->Pure Purity OK Purity2 Assess Purity Column->Purity2 AcidBase->Purity2 Purity2->Pure Purity OK

Caption: Overview of purification strategies.

References

  • Acros Pharmatech. 5-Methoxy-4-methylpyridin-3-amine. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • OPUS at UTS. Analytical Methods. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Springer. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Available from: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available from: [Link]

  • Chem-Impex. 3-Amino-5-methylpyridine hydrochloride. Available from: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Google Patents. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available from: [Link]

  • Google Patents. CN111138352B - Preparation method and post-treatment process of 4-aminopyridine.
  • YouTube. Common Problems During His-tag Purification. Available from: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available from: [Link]

  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Available from: [Link]

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common impurities in 5-Methoxy-4-methylpyridin-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on impurity profiling and mitigation. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions - The Impurity Landscape

This section addresses the most common questions our team receives regarding impurities in this synthesis.

Q1: What is a common synthetic pathway for 5-Methoxy-4-methylpyridin-3-amine, and where do impurities typically originate?

A1: The synthesis is a multi-step process where each stage presents a unique potential for impurity formation. While several variations exist, a frequently employed route begins with a substituted pyridine, such as 3,5-lutidine. The general sequence involves N-oxidation, nitration, methoxylation, and finally, reduction of the nitro group to the desired amine, followed by salt formation.

The primary sources of impurities are unreacted starting materials, residual intermediates from incomplete reactions, and by-products from side reactions at each critical step.

Below is a generalized workflow illustrating the key transformation stages and the points where major impurities can be introduced.

Synthesis_Workflow Start Substituted Pyridine (e.g., 3,5-Lutidine) N_Oxide Pyridine-N-Oxide Start->N_Oxide Oxidation (e.g., H₂O₂) Imp3 Impurity Source: Starting Material Carryover Start->Imp3 Nitro_Oxide 4-Nitro-Pyridine-N-Oxide N_Oxide->Nitro_Oxide Nitration (HNO₃/H₂SO₄) Methoxy_Nitro 4-Methoxy-3-Nitro-Pyridine Nitro_Oxide->Methoxy_Nitro Methoxylation & Rearrangement Imp1 Impurity Source: Positional Isomers Nitro_Oxide->Imp1 Final_Amine 5-Methoxy-4-methylpyridin-3-amine Methoxy_Nitro->Final_Amine Nitro Group Reduction (e.g., H₂/Pd/C) Final_Salt Final Product: 5-Methoxy-4-methylpyridin-3-amine HCl Final_Amine->Final_Salt HCl Salt Formation Imp2 Impurity Source: Incomplete Reduction Final_Amine->Imp2 Imp4 Impurity Source: Dehalogenation (if applicable) Final_Amine->Imp4

Caption: Generalized synthetic workflow for 5-Methoxy-4-methylpyridin-3-amine HCl.

Q2: My analysis shows a significant isomeric impurity. Where is this coming from?

A2: The most probable source of isomeric impurities is the nitration step . The directing effects of the substituents on the pyridine-N-oxide ring are not perfectly selective. While nitration is expected to occur at the 4-position, competing nitration can happen at other positions, leading to the formation of positional isomers.[1][2][3]

For example, if starting from 3,5-lutidine-N-oxide, you might see the formation of 2-nitro or 6-nitro isomers in small quantities. These isomers will then be carried through the subsequent reaction steps, resulting in a final product contaminated with isomeric amines that are often difficult to separate due to their similar physicochemical properties.

  • Causality: The electron-donating methyl groups and the N-oxide functionality activate the ring for electrophilic substitution, but the directing effects are not absolute. Reaction conditions such as temperature and the exact composition of the nitrating mixture (e.g., fuming nitric acid vs. a mix with sulfuric acid) can influence the ratio of isomers.[3]

  • Mitigation:

    • Strict Temperature Control: Run the nitration at the lowest effective temperature to enhance selectivity.

    • Purification of Intermediate: The most effective strategy is to purify the 4-nitro intermediate after the nitration step. Isomeric nitro compounds are often more readily separable by chromatography or recrystallization than the final amine products.

Q3: I'm observing an impurity with a mass corresponding to the nitro-intermediate. What went wrong?

A3: This is a classic case of incomplete reduction of the nitro group to the amine. The catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or chemical reduction (e.g., using iron or tin chloride) is a critical step that can be prone to issues.

  • Causality & Troubleshooting:

    • Catalyst Activity: The catalyst (e.g., Pd/C) may be old, poisoned, or of insufficient quantity. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if sulfur-containing compounds or other inhibitors are present.

    • Hydrogen Pressure/Delivery: In catalytic hydrogenation, insufficient hydrogen pressure or poor agitation can lead to a "starvation" of the reaction, preventing it from going to completion.

    • Reaction Time/Temperature: The reaction may not have been allowed to run long enough, or the temperature may be too low to achieve a complete conversion.

    • Solvent Choice: The solvent must be appropriate for the reaction and capable of dissolving the starting material to ensure it has access to the catalyst surface. Protic solvents like ethanol or methanol are common.[4]

Q4: My final product has a brownish or discolored appearance and multiple small peaks in the HPLC. What could be the cause?

A4: Aromatic amines, including your target compound, are susceptible to oxidative degradation . This can occur during the reaction work-up, purification, or storage, especially if exposed to air and light.

  • Causality: The lone pair of electrons on the amine nitrogen makes the compound susceptible to oxidation, which can lead to the formation of colored, often polymeric, by-products.

  • Mitigation & Prevention:

    • Inert Atmosphere: During the final work-up and isolation steps, work under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

    • Storage: Store the final product in a tightly sealed, amber-colored vial, preferably under an inert atmosphere and at reduced temperatures, to protect it from light and oxygen.

    • Antioxidants: In some formulations, trace amounts of antioxidants may be considered, but this is highly dependent on the final application.

Section 2: Troubleshooting Guide - From Analysis to Solution

This section provides a structured approach to identifying and resolving impurity issues.

Impurity Identification Workflow

When an unknown peak appears in your analytical chromatogram (e.g., HPLC-UV), a systematic approach is necessary for identification. The following workflow is recommended.

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC/UPLC LCMS Analyze by LC-MS Obtain Mass (m/z) Start->LCMS Compare Compare Mass to Expected Impurities (Table 1) LCMS->Compare Match Mass Matches Expected Impurity Compare->Match Yes NoMatch No Obvious Match Compare->NoMatch No Process Process-Related Impurity Identified Match->Process GCMS Is impurity volatile? Analyze by GC-MS for Residual Solvents NoMatch->GCMS NMR Isolate Impurity (Prep-HPLC) Characterize by NMR GCMS->NMR No / Non-volatile Solvent Residual Solvent Identified GCMS->Solvent Yes Degradant Degradation Product Identified NMR->Degradant Dry Improve Drying Conditions Solvent->Dry Review Review Relevant Synthetic Step Process->Review Degradant->Review Review Workup & Storage

Caption: A logical workflow for identifying unknown impurities.

Common Impurities Reference Table

The table below summarizes common impurities, their likely origins, and key analytical data. This serves as a primary reference when interpreting analytical results.

Impurity Name / ClassPotential OriginTypical [M+H]⁺ (m/z)Recommended Analytical Technique(s)Mitigation Strategy
5-Methoxy-4-methyl-3-nitropyridine Incomplete reduction of the nitro intermediate.169.06LC-MS, HPLC-UVOptimize reduction conditions (catalyst load, H₂ pressure, reaction time).
Positional Isomers (e.g., 3-Amino-4-methyl-5-methoxypyridine)Non-selective nitration of the pyridine-N-oxide intermediate.155.09LC-MS, High-Resolution HPLC, NMROptimize nitration temperature; purify the nitro-intermediate before reduction.
De-methylated Impurity (5-Hydroxy-4-methylpyridin-3-amine)Harsh acidic or basic conditions during workup or salt formation.141.07LC-MSUse milder conditions for pH adjustments and workup; avoid excessive heat.
Starting Pyridine-N-Oxide Incomplete nitration or subsequent steps.VariesLC-MSEnsure reaction completion at each step via TLC or HPLC monitoring.
Dehalogenated By-product (if using a chloro-intermediate)Over-reduction during catalytic hydrogenation.[4]VariesLC-MS, GC-MSUse a more selective reduction catalyst or method; carefully monitor reaction progress.
Residual Solvents (e.g., Toluene, Ethanol, Methanol)Trapped in the crystal lattice during final isolation.N/AGC-MS (Headspace)Dry the final product thoroughly under high vacuum and moderate heat.

Section 3: Key Experimental Protocols

Protocol: Purification by Recrystallization

Recrystallization of the final hydrochloride salt is a highly effective method for removing many process-related impurities and improving the overall purity profile.

Rationale: This procedure leverages the difference in solubility between the desired product and impurities in a given solvent system at different temperatures. The hydrochloride salt generally has good crystallinity, making this an effective technique.

Step-by-Step Methodology:

  • Solvent Selection: Begin by selecting a suitable solvent system. A mixture of a protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, methanol, or isopropanol) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or acetone) is often effective.

  • Dissolution: Place the crude this compound in a clean, dry flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. Gentle heating on a water bath may be necessary.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with filter paper to remove it. This step is crucial for removing baseline insoluble impurities.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If crystallization does not initiate, scratching the inside of the flask with a glass rod can help.

  • Complete Precipitation: Once the solution has reached room temperature and crystal formation is evident, slowly add the anti-solvent (e.g., ethyl acetate) dropwise with gentle swirling until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath or refrigerator for at least 1-2 hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of residual solvents. The final product should be a free-flowing, crystalline solid.[5]

Protocol: General HPLC-MS Method for Impurity Profiling

This method provides a starting point for the analytical assessment of your sample. It should be further optimized and validated for your specific needs.[6][7][8]

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection:

    • UV/DAD: 254 nm and 280 nm.

    • MS (ESI+): Scan range m/z 100-500.

References

  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from PrepChem website. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses website. [Link]

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from Chemass website. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from BJSTR website. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain website. [Link]

  • Matsumura, N., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(1), 123. [Link]

  • Google Patents. (1990). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Eureka | Patsnap. (n.d.). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Retrieved from Eureka | Patsnap website. [Link]

  • Wang, M., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 53(5), 2134-2143. [Link]

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is rooted in scientific principles and practical laboratory experience to address the common challenges encountered in pyridine chemistry.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure a high yield of the final product. The most common synthetic route involves the following key transformations:

  • Nitration of a Pyridine Precursor: Introduction of a nitro group at the 3-position of a suitable 4-methylpyridine derivative.

  • Methoxylation: Introduction of the methoxy group at the 5-position.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine.

  • Hydrochloride Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.

This guide will dissect each of these steps, providing insights into potential pitfalls and strategies for optimization.

II. Troubleshooting Guide: From Precursor to Product

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle common problems.

Step 1 & 2: Synthesis of the Key Intermediate: 5-Methoxy-4-methyl-3-nitropyridine

Question: My yield of 5-Methoxy-4-methyl-3-nitropyridine is consistently low. What are the likely causes?

Answer: Low yields in the synthesis of this key intermediate often stem from issues in the nitration and methoxylation steps. Let's break down the potential culprits:

  • Suboptimal Nitration Conditions: The nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring.

    • Insufficiently strong nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid is typically required. Ensure the freshness and concentration of your acids.

    • Incorrect reaction temperature: The reaction is highly exothermic and requires careful temperature control, typically cooling to 0-5 °C during the addition of the pyridine precursor. Runaway reactions can lead to decomposition and the formation of unwanted byproducts.

    • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Inefficient Methoxylation: The introduction of the methoxy group via nucleophilic aromatic substitution can be sluggish.

    • Purity of Sodium Methoxide: Use freshly prepared or high-purity sodium methoxide. Moisture can deactivate the reagent.

    • Inappropriate Solvent: Anhydrous methanol is the solvent of choice for this reaction. The presence of water can lead to the formation of hydroxypyridine byproducts.

    • Insufficient Reaction Time or Temperature: The reaction may require heating to drive it to completion. Again, monitor the progress by TLC or HPLC.

Question: I am observing the formation of multiple isomers during the nitration of my 4-methylpyridine starting material. How can I improve the regioselectivity?

Answer: The directing effects of the methyl group and the pyridine nitrogen influence the position of nitration. To favor the desired 3-nitro isomer:

  • Choice of Starting Material: Starting with a pre-functionalized pyridine can enhance regioselectivity. For instance, starting with 2-chloro-4-methylpyridine can help direct the nitration to the 3-position. The chloro group can later be removed or replaced.

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can influence the isomer distribution.

Step 3: Reduction of 5-Methoxy-4-methyl-3-nitropyridine

Question: My reduction of the nitro group is incomplete, or I am observing the formation of side products. What are the best practices for this step?

Answer: The reduction of a nitro group on a pyridine ring is a critical step where yield can be significantly impacted. Common issues include incomplete reaction and the formation of intermediates like nitroso and hydroxylamine species, or even azo and azoxy compounds.[1]

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is often a clean and efficient method. However, the catalyst can be poisoned by impurities, and over-reduction of the pyridine ring is a possibility under harsh conditions.[1]

    • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): This is a classic and robust method. It is crucial to use a sufficient excess of the metal and to control the pH during the workup.[1]

  • Troubleshooting Incomplete Reduction:

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Catalyst loading may also need to be optimized.[1]

    • Reagent Stoichiometry: For metal/acid reductions, a significant excess of the metal is often required to drive the reaction to completion.[1]

    • Reaction Temperature: Some reductions may require gentle heating to proceed at a reasonable rate. However, for highly exothermic reactions, cooling is necessary to prevent side product formation.[1]

  • Minimizing Side Products:

    • Reaction Time and Temperature: Prolonged reaction times or excessive heat can lead to the formation of undesired byproducts. Monitor the reaction closely.[1]

    • pH Control: In metal/acid reductions, maintaining an acidic pH is crucial for the desired transformation. During the workup, careful basification is required to liberate the free amine.

Visualizing the Workflow: A Step-by-Step Guide

To provide a clearer understanding of the synthetic process and troubleshooting logic, the following diagrams have been created.

Synthesis_Workflow cluster_0 Step 1 & 2: Intermediate Synthesis cluster_1 Step 3: Reduction cluster_2 Step 4: Salt Formation & Purification Start 4-Methylpyridine Derivative Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Introduce NO₂ Methoxylation Methoxylation (NaOMe, MeOH) Nitration->Methoxylation Introduce OMe Intermediate 5-Methoxy-4-methyl- 3-nitropyridine Methoxylation->Intermediate Reduction Nitro Group Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) Intermediate->Reduction Convert NO₂ to NH₂ Amine 5-Methoxy-4-methyl- pyridin-3-amine Reduction->Amine Salt_Formation Hydrochloride Salt Formation (HCl in solvent) Amine->Salt_Formation Protonate Amine Final_Product 5-Methoxy-4-methylpyridin- 3-amine hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the final amine product to its hydrochloride salt?

A1: Converting the free amine to its hydrochloride salt offers several advantages for a pharmaceutical intermediate.[2][3] It generally improves the compound's stability, crystallinity, and handling properties. Salts are often less prone to degradation and can be easier to purify through recrystallization.[3]

Q2: How can I effectively purify the final hydrochloride salt?

A2: Purification of the final product is crucial to remove any unreacted starting materials, intermediates, or side products.

  • Recrystallization: This is a common and effective method for purifying crystalline solids. A suitable solvent system (e.g., ethanol/ether, isopropanol) should be chosen where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Washing: After filtration, washing the solid product with a cold, non-polar solvent can help remove soluble impurities.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to purify the free amine before converting it to the hydrochloride salt.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps in this synthesis require careful handling of hazardous materials.

  • Nitration: The use of fuming nitric acid and concentrated sulfuric acid is highly corrosive and the reaction is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly functioning autoclave or a similar high-pressure reactor, and the system should be purged with an inert gas before and after the reaction.

  • Metal/Acid Reduction: The reaction of metals with acid generates hydrogen gas. Ensure adequate ventilation.

IV. Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of 5-Methoxy-4-methyl-3-nitropyridine

This protocol is adapted from procedures for similar substituted pyridines.[4][5]

Step Procedure Key Considerations & Rationale
1. Nitration In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid while maintaining the temperature. To this mixture, add the 4-methylpyridine precursor dropwise, ensuring the temperature does not exceed 10 °C.The nitration of pyridines requires a strong nitrating mixture. The reaction is highly exothermic, and low temperatures are crucial to prevent side reactions and decomposition.
2. Reaction Monitoring After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or HPLC until the starting material is consumed.Ensuring the reaction goes to completion is key to maximizing the yield of the nitrated intermediate.
3. Workup Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.The workup must be done carefully to avoid excessive heat generation during neutralization.
4. Extraction & Isolation Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitropyridine.This step isolates the nitrated product from the aqueous phase.
5. Methoxylation Dissolve the crude nitropyridine in anhydrous methanol. To this solution, add a solution of sodium methoxide in methanol. Heat the reaction mixture to reflux and monitor by TLC or HPLC.The methoxylation is a nucleophilic aromatic substitution. Anhydrous conditions are essential to prevent the formation of the corresponding hydroxypyridine.
6. Final Workup & Purification After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent. Purify the crude product by column chromatography or recrystallization.Purification at this stage is important to ensure the purity of the intermediate for the subsequent reduction step.
Protocol 2: Reduction of 5-Methoxy-4-methyl-3-nitropyridine and Hydrochloride Salt Formation

This protocol provides two common methods for the reduction of the nitro group.[1]

Method A: Catalytic Hydrogenation

Step Procedure Key Considerations & Rationale
1. Catalyst & Substrate In a high-pressure autoclave, add 5-Methoxy-4-methyl-3-nitropyridine and a suitable solvent (e.g., methanol, ethanol). Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).Pd/C is a highly effective catalyst for nitro group reduction. The choice of solvent is important for substrate solubility and catalyst activity.
2. Hydrogenation Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-5 bar). Stir the mixture at room temperature or with gentle heating.The reaction progress can be monitored by the uptake of hydrogen. Ensure the system is properly sealed to prevent leaks.
3. Workup Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.The catalyst is pyrophoric and should be handled with care, especially when dry. It is often filtered while wet with the solvent.
4. Salt Formation To the filtrate, add a solution of HCl in a suitable solvent (e.g., ethereal HCl, HCl in isopropanol) dropwise until precipitation is complete.The hydrochloride salt is typically less soluble than the free amine, allowing for its isolation by precipitation.
5. Isolation & Drying Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.This final step yields the purified hydrochloride salt.

Method B: Tin(II) Chloride Reduction

Step Procedure Key Considerations & Rationale
1. Reaction Setup In a round-bottom flask, dissolve 5-Methoxy-4-methyl-3-nitropyridine in absolute ethanol. Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).SnCl₂ is a mild and effective reducing agent for nitro groups. The use of an excess ensures the complete reduction.
2. Reaction Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or HPLC.The reaction time will vary depending on the substrate and temperature.
3. Workup Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until the pH is ~8-9.This step neutralizes the acidic reaction mixture and precipitates tin salts, while liberating the free amine.
4. Extraction Extract the aqueous layer with ethyl acetate. The tin salts can be removed by filtration through Celite® before or after extraction.The free amine is extracted into the organic phase.
5. Salt Formation & Isolation Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude amine in a minimal amount of a suitable solvent and add a solution of HCl as described in Method A. Collect the precipitate by filtration, wash, and dry.The final steps are similar to the catalytic hydrogenation route to obtain the hydrochloride salt.

V. References

  • BenchChem. preventing byproduct formation in aminopyridine synthesis.

  • BenchChem. Exploring 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Properties and Applications.

  • BenchChem. Challenges in the selective reduction of the nitro group.

  • BenchChem. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1.

  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • BenchChem. strategies to avoid side reactions in aminopyridine synthesis.

  • Pharmaceutical Outsourcing. Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

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Technical Support Center: Synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS: 1185094-00-1)[1][2]. Recognizing the nuances of complex organic synthesis, this document provides in-depth troubleshooting advice and detailed protocols to address common side reactions and challenges encountered during this multi-step process. Our aim is to equip you with the expertise to navigate potential pitfalls, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a three-step sequence:

  • Nitration: Electrophilic nitration of 3-Methoxy-4-methylpyridine to introduce a nitro group at the C-3 position, yielding 5-Methoxy-4-methyl-3-nitropyridine.

  • Reduction: Reduction of the nitro group of 5-Methoxy-4-methyl-3-nitropyridine to an amine using a reducing agent such as stannous chloride (SnCl₂).

  • Salt Formation: Conversion of the resulting 5-Methoxy-4-methylpyridin-3-amine to its hydrochloride salt to improve stability and handling.

This guide is structured in a question-and-answer format to directly address specific issues that may arise at each of these critical stages.

Troubleshooting and FAQs

Step 1: Nitration of 3-Methoxy-4-methylpyridine

The nitration of the pyridine ring is a crucial step that dictates the overall efficiency of the synthesis. The directing effects of the methoxy and methyl groups, along with the reaction conditions, play a significant role in the regioselectivity of this reaction.

Question 1: My nitration reaction is producing a mixture of isomers, with the desired 3-nitro product being a minor component. What is causing this poor regioselectivity?

Answer: Poor regioselectivity in the nitration of substituted pyridines is a common issue. The primary cause is the protonation of the pyridine nitrogen under the strongly acidic conditions of the nitration reaction (e.g., H₂SO₄/HNO₃). This protonation alters the electronic nature of the ring, deactivating it towards electrophilic substitution and influencing the position of the incoming nitro group[3].

The methoxy group at C-5 is an ortho-, para-director, while the methyl group at C-4 is also an ortho-, para-director. In the unprotonated pyridine, these directing effects would favor substitution at the C-2, C-3, and C-6 positions. However, under acidic conditions, the pyridinium ion is formed, which is strongly deactivating and meta-directing. This can lead to a complex mixture of nitrated products.

Troubleshooting Strategies:

  • Control of Acidity: The choice and concentration of the acid are critical. Using fuming nitric acid in the presence of a dehydrating agent like sulfuric acid is a common practice. However, the ratio of these acids can be optimized to minimize side reactions.

  • Temperature Control: Nitration reactions are typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Alternative Nitrating Agents: Consider using milder nitrating agents, such as nitric acid in acetic anhydride, which may offer better regioselectivity for sensitive substrates[3].

Question 2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is this, and how can I prevent it?

Answer: The formation of tar-like substances is often due to oxidative degradation of the starting material or the product under the harsh nitrating conditions. The pyridine ring, especially with activating groups, can be susceptible to oxidation by nitric acid, particularly at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: As mentioned, maintaining a low reaction temperature is the most effective way to minimize oxidative side reactions.

  • Slow Addition of Reagents: Add the nitrating agent slowly to the solution of the pyridine derivative to control the exotherm and prevent localized overheating.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative degradation.

Experimental Protocol: Nitration of 3-Methoxy-4-methylpyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, slowly add 3-Methoxy-4-methylpyridine.

  • Maintain the temperature below 10 °C during the addition.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, while keeping the temperature low.

  • The crude 5-Methoxy-4-methyl-3-nitropyridine will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Nitration_Workflow start Start: 3-Methoxy-4-methylpyridine step1 Dissolve in conc. H₂SO₄ at 0°C start->step1 step3 Add Nitrating Mixture Dropwise (T < 10°C) step1->step3 step2 Prepare Nitrating Mixture (fuming HNO₃ + conc. H₂SO₄) at 0°C step2->step3 step4 Reaction Monitoring (TLC/HPLC) step3->step4 step5 Quench on Ice step4->step5 step6 Neutralize with Base step5->step6 product Product: 5-Methoxy-4-methyl-3-nitropyridine step6->product

Caption: Workflow for the nitration of 3-Methoxy-4-methylpyridine.

Step 2: Reduction of 5-Methoxy-4-methyl-3-nitropyridine

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Stannous chloride (SnCl₂) in an acidic medium is a frequently used method for this conversion.

Question 3: My reduction reaction with SnCl₂ is complete, but I am having difficulty isolating my product from the tin salts during the workup. What is the best way to remove these byproducts?

Answer: The removal of tin salts is a well-known challenge in SnCl₂ reductions. Upon neutralization of the acidic reaction mixture with a base (e.g., NaOH, NaHCO₃), tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate as a gelatinous solid, which can trap the product and make extraction difficult[4].

Troubleshooting Workup Procedures:

  • Basification to High pH: Tin hydroxides are amphoteric and will redissolve at a high pH (typically >12) to form soluble stannates ([Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻)[4]. After the reaction, carefully add a concentrated solution of NaOH until the precipitate that initially forms redissolves. The product can then be extracted with an organic solvent.

  • Filtration through Celite®: If basification to a high pH is not feasible due to the sensitivity of your product, an alternative is to filter the neutralized mixture through a pad of Celite®. This can help to remove the solid tin salts, although some product may be lost through adsorption.

  • Complexation with Tartrate: Rochelle's salt (potassium sodium tartrate) can be used to chelate the tin ions and keep them in the aqueous solution during extraction.

Question 4: I am observing incomplete reduction, with the presence of nitroso or hydroxylamine intermediates in my crude product. How can I drive the reaction to completion?

Answer: Incomplete reduction can occur if the reaction time is too short, the temperature is too low, or an insufficient amount of the reducing agent is used. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.

Strategies for Complete Reduction:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and continue until the starting material and intermediates are no longer observed. Gentle heating can often facilitate the final reduction to the amine.

  • Ensure Sufficient Reducing Agent: Use a stoichiometric excess of SnCl₂ (typically 3-5 equivalents) to ensure complete reduction.

  • Acidic Conditions: The reduction is typically carried out in an acidic solvent like ethanol with the addition of concentrated HCl. Ensure that the reaction medium remains acidic throughout the process.

Side ProductPotential CauseRecommended Action
Nitroso Intermediate Insufficient reducing agent or reaction time.Increase the amount of SnCl₂ and/or prolong the reaction time.
Hydroxylamine Intermediate Incomplete reduction.Continue the reaction, possibly with gentle heating.
Azo Dimer Can form under certain conditions, especially with less acidic media.Ensure sufficiently acidic reaction conditions.
Tin Salt Precipitates Neutralization of the reaction mixture.Basify to pH >12 or use a chelating agent like Rochelle's salt during workup.

Experimental Protocol: SnCl₂ Reduction of 5-Methoxy-4-methyl-3-nitropyridine

  • Dissolve 5-Methoxy-4-methyl-3-nitropyridine in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide until the pH is >12 and the tin salts have redissolved.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Methoxy-4-methylpyridin-3-amine.

Reduction_Troubleshooting start SnCl₂ Reduction of Nitropyridine issue1 Problem: Incomplete Reaction start->issue1 issue2 Problem: Difficult Workup (Tin Salt Precipitation) start->issue2 solution1a Increase Reaction Time/Temp issue1->solution1a Cause: Insufficient Time/Energy solution1b Add More SnCl₂ issue1->solution1b Cause: Insufficient Reagent solution2a Basify to pH > 12 with NaOH issue2->solution2a Mechanism: Form Soluble Stannates solution2b Filter through Celite® issue2->solution2b Mechanism: Physical Separation solution2c Use Rochelle's Salt issue2->solution2c Mechanism: Chelation

Caption: Troubleshooting logic for the SnCl₂ reduction step.

Step 3: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and ease of handling.

Question 5: My hydrochloride salt is not precipitating from the solution, or it is forming an oil. What can I do to induce crystallization?

Answer: The formation of an oil or failure to precipitate is usually due to the high solubility of the salt in the chosen solvent system or the presence of impurities.

Troubleshooting Crystallization:

  • Solvent Selection: The choice of solvent is crucial. The free amine is typically dissolved in a solvent in which it is soluble, but the hydrochloride salt is not. Common solvents for this purpose include diethyl ether, isopropanol, or ethyl acetate.

  • Antisolvent Addition: If the salt is soluble in the reaction solvent, an "antisolvent" in which the salt is insoluble can be added to induce precipitation.

  • Seeding: Adding a small crystal of the desired product (a seed crystal) can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Concentration: Carefully removing some of the solvent under reduced pressure can increase the concentration of the salt and promote crystallization.

Question 6: The isolated hydrochloride salt is hygroscopic and difficult to handle. Is this normal, and how can I minimize this issue?

Answer: Hygroscopicity can be an issue with some hydrochloride salts. This can be influenced by the presence of impurities or the formation of different crystalline forms (polymorphs) or hydrates.

Minimizing Hygroscopicity:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and HCl (e.g., a solution of HCl in dioxane or isopropanol) for the salt formation to prevent the formation of hydrates.

  • Purification of the Free Amine: Ensure the free amine is of high purity before salt formation, as impurities can interfere with crystallization and contribute to hygroscopicity.

  • Controlled Crystallization: Slow and controlled crystallization can lead to the formation of a more stable, less hygroscopic crystalline form.

Experimental Protocol: Formation of this compound

  • Dissolve the purified 5-Methoxy-4-methylpyridin-3-amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of anhydrous hydrogen chloride in a compatible solvent (e.g., HCl in dioxane or isopropanol) with stirring.

  • The hydrochloride salt should precipitate from the solution.

  • If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

Sources

Technical Support Center: 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for handling this compound in a laboratory setting. As a substituted aminopyridine, this molecule possesses functional groups that may be susceptible to degradation under certain conditions, impacting experimental reproducibility and outcomes.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, delving into the root causes and offering step-by-step solutions.

Issue 1: Inconsistent Analytical Data (NMR, LC-MS) and Appearance of Unknown Peaks

Symptoms:

  • You observe unexpected peaks in your HPLC or LC-MS chromatograms that are not attributable to your starting material or expected products.

  • ¹H NMR spectra show broadening of signals or the appearance of new, unidentifiable resonances over time.

  • The mass spectrum indicates the presence of species with higher molecular weights, potentially corresponding to oxidized byproducts.

Probable Cause: Oxidative Degradation

The aminopyridine core is susceptible to oxidation, particularly at the amine functional group and the pyridine nitrogen.[1] This can be exacerbated by exposure to air (oxygen), trace metal impurities, or oxidizing agents. A plausible degradation pathway involves the formation of N-oxides or nitro derivatives, which can alter the compound's chromatographic behavior and spectral properties.

Troubleshooting and Resolution Protocol:

  • Inert Atmosphere Handling:

    • When preparing solutions for sensitive reactions or long-term storage, use solvents that have been degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Handle the solid compound and prepare solutions in a glove box or under a blanket of inert gas.

  • Solvent Purity:

    • Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.

    • Avoid using solvents that may contain peroxides (e.g., aged ethers like THF or diethyl ether) unless they have been freshly distilled or tested for peroxides.

  • Confirmation of Degradation:

    • To confirm if the new peaks are degradation products, perform a forced degradation study. Expose a small sample of the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the formation of the unknown peaks by HPLC over time.

Issue 2: Variability in Reaction Yields and Formation of Colored Impurities

Symptoms:

  • You experience inconsistent yields in reactions where this compound is a starting material.

  • The solid compound or its solutions develop a yellow or brown tint upon storage or during a reaction.

Probable Cause: Photolytic and Thermal Instability

Aromatic amines and pyridine derivatives can be sensitive to light and elevated temperatures, leading to the formation of colored polymeric impurities or other degradation products. The hydrochloride salt form generally offers better stability compared to the free base.[1]

Troubleshooting and Resolution Protocol:

  • Protection from Light:

    • Store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Conduct reactions in flasks covered with aluminum foil, especially if the reaction requires prolonged heating.

  • Temperature Control:

    • Store the compound at recommended temperatures, typically in a cool and dry place.[2]

    • For long-term storage, consider keeping it in a desiccator at refrigerated temperatures (2-8 °C).

    • Avoid excessive heating during dissolution. Use sonication in a room temperature water bath if needed.

  • pH Considerations:

    • As a hydrochloride salt, dissolving the compound in neutral or acidic aqueous solutions will yield the protonated, more stable form. In basic conditions, the free amine is generated, which can be more susceptible to oxidation.

    • If your reaction requires the free base, consider generating it in situ just before use by adding a non-nucleophilic base.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, protection from light is crucial. Storing in an amber glass bottle in a desiccator at 2-8°C is a good practice.

Q2: What solvents are compatible with this compound for creating stock solutions?

A2: The hydrochloride salt form generally has good solubility in polar protic solvents like water, methanol, and ethanol. For organic reactions, polar aprotic solvents such as DMSO and DMF can also be used, but ensure they are of high purity and anhydrous if the reaction is moisture-sensitive. Always prepare solutions fresh when possible.

Q3: What are the potential chemical incompatibilities of this compound?

A3: Avoid strong oxidizing agents, as they can lead to degradation of the aminopyridine ring system. Also, be cautious with strong bases, which will deprotonate the hydrochloride salt to the free amine. The free amine is more nucleophilic and potentially more reactive and less stable.

Q4: My compound has changed color. Can I still use it?

A4: A color change is a visual indicator of potential degradation. Before using a discolored compound, it is highly recommended to assess its purity. This can be done using techniques like HPLC, LC-MS, or by taking a melting point and comparing it to the reference value. If significant impurities are detected, purification (e.g., recrystallization) may be necessary.

Part 3: Experimental Protocols and Data

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from potential more polar degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Workflow for Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to understand its stability profile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Heat the stock solution at 60 °C.

    • Photolytic Stress: Expose the stock solution to UV light (254 nm).

  • Time Points: Analyze the samples by HPLC at initial (t=0), 2, 6, 12, and 24 hours.

  • Analysis: Monitor for the decrease in the parent peak area and the formation of new peaks.

Part 4: Visualizing Potential Instability

Hypothetical Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for 5-Methoxy-4-methylpyridin-3-amine, based on the known reactivity of aminopyridines.[1]

G parent 5-Methoxy-4-methylpyridin-3-amine n_oxide Pyridine N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) nitro Nitro Derivative parent->nitro Oxidation

Caption: Plausible oxidative degradation pathways.

Experimental Workflow for Stability Assessment

This workflow provides a visual representation of the process for evaluating the stability of the compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid (1M HCl) prep->acid base Base (1M NaOH) prep->base oxidative Oxidative (3% H₂O₂) prep->oxidative thermal Thermal (60°C) prep->thermal photo Photolytic (UV Light) prep->photo hplc HPLC Analysis at Time Points (0, 2, 6, 12, 24h) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Evaluate Peak Purity and Degradant Formation hplc->data

Caption: Workflow for forced degradation studies.

References

  • Acros Pharmatech. 5-Methoxy-4-methylpyridin-3-amine. [Link]

  • Analytical Methods. OPUS at UTS. [Link]

  • Sigma-Aldrich (Chinese). This compound AldrichCPR 1185094-00-1. [Link]

  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. 3-Methoxy-4-aminopyridine. [Link]

Sources

Technical Support Center: Recrystallization of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key pharmaceutical intermediate. As your dedicated application scientist, I will guide you through the principles, protocols, and common challenges to help you achieve the highest purity for your compound.

Understanding the Molecule: Key to Successful Recrystallization

This compound is a substituted pyridine derivative. The presence of the amine and methoxy groups, along with the pyridine ring, makes it a polar molecule. The hydrochloride salt form further increases its polarity and influences its solubility profile, typically enhancing its solubility in polar solvents. Recrystallization of such polar aromatic hydrochlorides can sometimes be challenging, but with a systematic approach, it is a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the polar nature of the molecule and data from similar compounds, good starting points for solvent screening are polar protic and aprotic solvents. We recommend starting with:

  • Alcohols: Ethanol, isopropanol, or methanol. These are often good solvents for polar hydrochlorides.

  • Water: As a highly polar solvent, it is likely to dissolve the compound, especially when hot.

  • Esters: Ethyl acetate has been shown to be effective for recrystallizing similar aminopyridine derivatives.[1]

  • Mixed Solvent Systems: If a single solvent does not provide the ideal solubility profile (i.e., high solubility when hot, low solubility when cold), a two-solvent system can be very effective. Common combinations include ethanol/water, ethanol/ethyl acetate, or isopropanol/heptane.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is lower than the melting point of the solute. To resolve this:

  • Re-heat the solution: Add a small amount more of the solvent to ensure everything is fully dissolved.

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or similar material, before moving it to an ice bath.

  • Use a higher boiling point solvent: If the issue persists, consider a solvent with a higher boiling point.

  • Add a co-solvent: Sometimes, adding a small amount of a miscible co-solvent in which the compound is less soluble can help induce crystallization.

Q3: No crystals are forming, even after the solution has been cooled for a long time. What are the possible reasons and solutions?

A3: This is a common issue that can be addressed with the following troubleshooting steps:

  • The solution may be too dilute: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization to begin.

  • The solvent may be too good: If the compound is still highly soluble at low temperatures, the chosen solvent is not suitable. You will need to select a different solvent or use a mixed-solvent system where you add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the cooled solution until it becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. 1. Inappropriate solvent choice (compound is insoluble).2. Insufficient solvent volume.1. Select a more polar solvent or a different solvent system.2. Add more solvent in small increments until the compound dissolves.
Crystals form too quickly (crashing out). 1. The solution is too concentrated.2. The solution was cooled too rapidly.1. Add a small amount of additional hot solvent to the solution.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the purified compound. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. The crystals were washed with a solvent that was not ice-cold.3. Premature crystallization during hot filtration.1. Reduce the initial volume of solvent used. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.3. Ensure the funnel and receiving flask are pre-heated before hot filtration.
The purified compound is not pure enough. 1. The cooling process was too fast, trapping impurities in the crystal lattice.2. The chosen solvent did not effectively differentiate between the compound and the impurities.1. Ensure a slow cooling rate.2. Perform a second recrystallization with a different solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the fundamental steps for recrystallizing this compound using a single solvent.

Workflow Diagram:

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (if insoluble impurities are present) A->B optional C 3. Slow Cooling (to room temperature, then ice bath) A->C B->C D 4. Vacuum Filtration (collect crystals) C->D E 5. Wash Crystals (with ice-cold solvent) D->E F 6. Dry Crystals E->F

Caption: Single-solvent recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring you are using the minimum volume required.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility characteristics.

Logic Diagram:

Two_Solvent_Logic Start Start with Crude Product Dissolve Dissolve in a 'Good' Solvent (compound is soluble) Start->Dissolve Add_Bad Add a 'Bad' Solvent (compound is insoluble) dropwise until cloudy Dissolve->Add_Bad Reheat Gently warm until the solution is clear again Add_Bad->Reheat Cool Slowly cool to induce crystallization Reheat->Cool Isolate Isolate crystals Cool->Isolate

Caption: Logic for two-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents. In one ("good" solvent), your compound should be soluble. In the other ("bad" solvent), it should be insoluble. A common pair for a compound like this could be ethanol ("good") and heptane or diethyl ether ("bad").

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed. Avoid ingestion and inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound before beginning any experimental work.

References

  • Google Patents. (2012). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

Sources

Technical Support Center: 5-Methoxy-4-methylpyridin-3-amine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-4-methylpyridin-3-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges in your synthetic endeavors. The information herein is curated to explain the "why" behind experimental observations and to offer robust, validated solutions.

Introduction: Understanding the Reactivity of this compound

This compound is a substituted aminopyridine, a class of compounds widely utilized as building blocks in medicinal chemistry.[1] The reactivity of this molecule is governed by the interplay of its functional groups: the nucleophilic 3-amino group, the electron-donating methoxy and methyl groups, and the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring itself reduces the nucleophilicity of the 3-amino group compared to anilines.[2] However, the methoxy group at the 5-position can modulate the electronic properties of the ring.[3] The hydrochloride salt form means the amine is protonated, rendering it non-nucleophilic until neutralized.

This guide will address common issues encountered during reactions such as N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Do I need to convert the hydrochloride salt to the free base before my reaction?

A1: In most cases, yes. The hydrochloride salt form protects the amine from undesired reactions and improves its shelf-life. However, for the amine to act as a nucleophile (e.g., in acylation or coupling reactions), it must be deprotonated to the free base. This is typically achieved by adding a suitable base to the reaction mixture.

Q2: What is the best way to generate the free base from the hydrochloride salt?

A2: The free base can be generated in situ by adding a base to the reaction mixture. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base will depend on the specific reaction conditions and the tolerance of other functional groups in your substrates. Alternatively, the free base can be isolated by dissolving the hydrochloride salt in water, adding a base like sodium hydroxide to raise the pH, and then extracting the free base with an organic solvent. However, in situ generation is often more convenient. A method using activated zinc dust has also been reported for the deprotonation of amine hydrochloride salts, which can be useful if tertiary amines are to be avoided.[4]

Q3: How does the methoxy group at the 5-position affect the reactivity of the 3-amino group?

A3: The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density on the pyridine ring and potentially enhance the nucleophilicity of the amino group. However, its inductive electron-withdrawing effect can also play a role. The overall effect on reactivity will be context-dependent based on the specific reaction.[5]

Q4: What is the role of the 4-methyl group?

A4: The primary influence of the 4-methyl group is steric. It can hinder the approach of bulky reagents to the 3-amino group, potentially slowing down reaction rates or favoring reactions with smaller electrophiles.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in reactions involving this compound.

Problem 1: Low or No Conversion in N-Acylation Reactions

Symptoms:

  • Starting material (this compound) remains largely unreacted, as observed by TLC or LC-MS.

  • Low yield of the desired amide product.

Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Deprotonation The amine hydrochloride has not been fully neutralized to the free base, which is the active nucleophile.Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA, K₂CO₃) is added to the reaction mixture. For sluggish reactions, a stronger, non-nucleophilic base may be required.
Insufficiently Reactive Acylating Agent The acylating agent (e.g., acid chloride, anhydride) is not electrophilic enough to react with the moderately nucleophilic aminopyridine.Activate the carboxylic acid with a coupling agent like DCC, EDC, or HATU. Alternatively, convert the carboxylic acid to a more reactive acid chloride or mixed anhydride.
Steric Hindrance The 4-methyl group may be sterically hindering the approach of a bulky acylating agent.[6]Use a less sterically demanding acylating agent if possible. Increasing the reaction temperature may also help overcome the activation energy barrier.
Low Reaction Temperature The reaction temperature is too low to provide sufficient energy for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Experimental Protocol: General Procedure for N-Acylation

  • To a stirred solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DCM, THF, or DMF) at 0 °C, add a suitable base (1.1 - 1.5 eq, e.g., triethylamine).

  • Stir the mixture for 15-30 minutes at 0 °C to ensure complete formation of the free base.

  • Slowly add the acylating agent (1.0 - 1.2 eq, e.g., acetyl chloride or a solution of a carboxylic acid pre-activated with a coupling reagent).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Troubleshooting Workflow for N-Acylation

start Low/No Conversion in N-Acylation check_base Was a base added? start->check_base check_equivalents Is the base stoichiometry correct? (>=1 eq) check_base->check_equivalents Yes solution_add_base Add a suitable base (e.g., TEA, K2CO3). check_base->solution_add_base No check_reactivity Is the acylating agent sufficiently reactive? check_equivalents->check_reactivity Yes solution_increase_base Increase base equivalents (1.1-1.5 eq). check_equivalents->solution_increase_base No check_sterics Is the acylating agent sterically hindered? check_reactivity->check_sterics Yes solution_activate_acid Use a more reactive acylating agent or add a coupling reagent. check_reactivity->solution_activate_acid No check_temp Is the reaction temperature adequate? check_sterics->check_temp Yes solution_less_hindered Consider a smaller acylating agent. check_sterics->solution_less_hindered No solution_increase_temp Increase reaction temperature. check_temp->solution_increase_temp No

Caption: Troubleshooting workflow for N-acylation reactions.

Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Low yield of the desired coupled product.

  • Formation of significant side products, such as dehalogenated starting material or homocoupled products.

  • Reaction stalls before completion.

Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Deprotonation The aminopyridine needs to be in its free base form to participate in the catalytic cycle.Use a sufficient amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is critical in cross-coupling reactions and often needs to be optimized.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]Use a ligand that can effectively compete with the pyridine nitrogen for coordination to the palladium, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos for Buchwald-Hartwig).[8]
Poor Ligand Choice The chosen phosphine ligand may not be optimal for the specific transformation, leading to slow reaction rates or catalyst decomposition.Screen a variety of phosphine ligands. For Suzuki couplings, ligands like SPhos or RuPhos can be effective. For Buchwald-Hartwig aminations, biarylphosphine ligands are often the best choice.[9][10]
Solvent Effects The solvent can significantly impact the solubility of reagents and the stability of the catalyst.Common solvents for these reactions include toluene, dioxane, and THF. The optimal solvent may need to be determined experimentally.
Side Reactions For Suzuki couplings, protodeboronation of the boronic acid can be a significant side reaction, especially in the presence of water and a strong base.Use anhydrous solvents and consider a milder base. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl boronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq) in a reaction vessel.

  • Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[11]

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship in Palladium-Catalyzed Cross-Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions Aminopyridine_HCl 5-Methoxy-4-methylpyridin-3-amine HCl Free_Amine Free Aminopyridine Aminopyridine_HCl->Free_Amine Deprotonation Coupling_Partner Ar-X or Ar-B(OH)2 Coupled_Product Desired Product Coupling_Partner->Coupled_Product Base Base (e.g., K2CO3) Base->Free_Amine Catalyst Pd Catalyst Active_Catalyst Active Pd(0) Complex Catalyst->Active_Catalyst Ligand Ligand Ligand->Active_Catalyst Solvent Solvent Free_Amine->Coupled_Product Active_Catalyst->Coupled_Product Catalytic Cycle

Caption: Key components and their roles in cross-coupling reactions.

Purification Strategies

The purification of substituted aminopyridines can sometimes be challenging due to their basicity, which can lead to tailing on silica gel chromatography.

MethodDescriptionTips
Column Chromatography The most common method for purification.To minimize tailing, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
Recrystallization A cost-effective method for obtaining highly pure crystalline products.Solvent selection is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, ethyl acetate, and hexanes, or mixtures thereof.[7]
Preparative HPLC For obtaining high-purity material, especially for final compounds in a drug discovery pipeline.A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like formic acid or TFA, is a good starting point for method development.[7]

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • S. D. Roughley and A. M. Jordan. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates". J. Med. Chem. 2011, 54, 10, 3451–3479. [Link]

  • PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. [Link]

  • Journal of the Chemical Society B. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • DR-NTU, Nanyang Technological University. Nucleophilic amination of methoxypyridines by a sodium hydride. [Link]

  • UCLA. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

  • Oriental Journal of Chemistry. Reactions With 2-Amino-3,5-Dicyanopyridines. [Link]

  • National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Indian Journal of Chemistry. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet. [Link]

  • Michigan State University. Amine Reactivity. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Google Patents. Process for the deprotection of protected amines.
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  • National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]

  • ResearchGate. N-Acylation in Combinatorial Chemistry. [Link]

  • Loba Chemie. 3-AMINOPYRIDINE MSDS. [Link]

  • ACS Publications. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. [Link]

  • Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents.
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Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-4-methylpyridin-3-amine hydrochloride is a substituted aminopyridine derivative frequently employed as a key building block in medicinal chemistry and drug development.[1] Its structural motifs are present in a range of biologically active molecules. As a hydrochloride salt, it offers enhanced stability and shelf-life, but its reactivity in synthetic protocols requires careful consideration of reaction conditions to achieve optimal outcomes.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing reactions involving this versatile intermediate. The content is structured in a question-and-answer format to directly address specific challenges encountered during experimentation.

Compound Profile & Handling

Proper handling and storage are critical first steps for any successful synthesis.

PropertyValue
CAS Number 1185094-00-1[1][2]
Molecular Formula C₇H₁₁ClN₂O[2]
Molecular Weight 174.63 g/mol [2]
Form Solid[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Frequently Asked Questions (FAQs)

Q1: I have the hydrochloride salt. Do I need to perform a separate free-basing step before my reaction?

A1: Not necessarily. While the free amine is the reactive species, a separate free-basing, extraction, and isolation step is often not required and can sometimes lead to lower overall yields due to handling losses. The most common and efficient approach is in-situ free-basing . This is achieved by adding a suitable base directly to the reaction mixture containing the hydrochloride salt.

Causality: The hydrochloride salt is an ammonium salt formed by the protonation of the basic amino group. Adding a base of sufficient strength will deprotonate the ammonium cation, liberating the neutral, nucleophilic free amine to participate in the desired reaction.

Q2: What type of base is best for in-situ free-basing in a coupling reaction (e.g., amidation, reductive amination)?

A2: The choice of base is critical and depends on the specific reaction. For most coupling reactions, a non-nucleophilic organic base is preferred.

Base TypeExamplesRationale & Best Practices
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base)Most commonly used. They are strong enough to deprotonate the amine salt but are non-nucleophilic, preventing them from competing with your substrate. DIPEA is bulkier and can be advantageous in preventing side reactions. Use 1.1 to 2.0 equivalents.
Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Can be used, but their poor solubility in many organic solvents (e.g., DCM, THF) can lead to heterogeneous mixtures and slower reaction rates. Best suited for polar aprotic solvents like DMF or DMSO where they have better solubility.[4]
Strong Bases NaH, NaOH, LDAGenerally avoid. These are highly reactive and can cause undesired side reactions, such as deprotonation at other sites or degradation of sensitive functional groups on your coupling partner.

Q3: My reaction yield is consistently low. What are the most common culprits?

A3: Low yields often stem from a few key areas.[5][6] The first step is to verify the purity of your starting materials, as impurities can inhibit the reaction.[6] Beyond that, consider these factors:

  • Incomplete Free-Basing: Insufficient base (less than 1.0 equivalent) will leave some of your starting material as the unreactive salt.

  • Suboptimal Solvent: The solvent must fully dissolve the reactants. If your starting materials are not fully soluble, the reaction kinetics will be poor.[6] Consider switching to a more polar solvent like DMF or NMP if solubility in DCM or THF is an issue.

  • Reaction Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, consider gently heating to 40-60°C.[6]

  • Atmosphere: While many reactions are robust, sensitive coupling partners or catalysts (e.g., in palladium-catalyzed cross-couplings) may require an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Q4: How do the methoxy and methyl groups on the pyridine ring affect its reactivity?

A4: The substituents have a significant electronic influence. The pyridine ring itself is electron-deficient.[7]

  • Amine Nucleophilicity: The primary amine at the 3-position is the main site of reactivity for nucleophilic attack (e.g., acylation, alkylation).

  • Ring Reactivity: The methoxy and methyl groups are electron-donating, which slightly activates the pyridine ring compared to unsubstituted pyridine. However, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions.[7] Nucleophilic reagents, on the other hand, preferentially attack the positions alpha and gamma to the ring nitrogen.[7]

Troubleshooting Guide: Low Reaction Conversion

This guide provides a systematic approach to diagnosing and solving low conversion or yield issues.

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_check Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting LowYield Low Yield or Conversion (Verified by TLC/LC-MS) Reagents Purity of Starting Materials & Solvents Verified? LowYield->Reagents Base Sufficient Base Added? (>1.0 eq.) Reagents->Base [Yes] Purify Purify Reagents & Dry Solvents Reagents->Purify [No] Solvent Optimize Solvent (e.g., DCM -> DMF) Base->Solvent [Yes] AddBase Increase Base to 1.1-1.5 eq. Base->AddBase [No] Temp Increase Temperature (e.g., RT -> 60°C) Solvent->Temp Conc Increase Concentration Temp->Conc Catalyst Consider Catalyst (if applicable) Conc->Catalyst Order Change Order of Addition Catalyst->Order Purify->Reagents AddBase->Base

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: In-Situ Free-Basing for N-Acylation

This protocol describes a general procedure for acylating the title compound with an acid chloride.

Materials:

  • This compound (1.0 eq.)

  • Acid Chloride (1.05 eq.)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (1.5 eq.)

Procedure:

  • To a clean, dry round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.

  • Add anhydrous DCM to dissolve the salt (approx. 0.1 M concentration).

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add triethylamine (TEA) to the stirred suspension. Stir for 15 minutes. The mixture should become a clear solution as the free amine is formed.

  • In a separate flask, dissolve the acid chloride in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[6]

General Reaction Workflow

G A 1. Reagent Prep - 5-Methoxy-4-methylpyridin-3-amine HCl - Coupling Partner - Anhydrous Solvent B 2. In-Situ Free-Basing - Add Base (e.g., TEA) - Stir at 0°C to RT A->B C 3. Reaction - Add Coupling Partner - Stir at RT or Heat - Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up - Quench Reaction - Liquid-Liquid Extraction C->D E 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography D->E F 6. Analysis - Pure Product - NMR, MS Confirmation E->F

Caption: A standard workflow for reactions using the title compound.

References

  • BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • SynHet. This compound.
  • BenchChem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • University of Regensburg. Pyridines.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

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Technical Support Center: Purification of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity I should expect in my crude this compound?

A common and efficient synthetic route to 5-Methoxy-4-methylpyridin-3-amine is the reduction of the corresponding nitro compound, 5-Methoxy-4-methyl-3-nitropyridine.[1][2][3] Therefore, the most probable impurity is the unreacted nitro starting material.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause?

The presence of residual nitro-aromatic starting material often imparts a yellow or brown color to the crude product. Incomplete reduction or side reactions during the synthesis can also lead to colored impurities.

Q3: I am struggling to find a good single solvent for recrystallization. What should I try?

Pyridine hydrochlorides can be challenging to recrystallize due to their salt-like nature, often exhibiting high solubility in polar solvents like water and alcohols, and poor solubility in non-polar organic solvents.[4][5] A two-solvent system is often more effective.[6][7] Common combinations include an alcohol (like isopropanol or ethanol) in which the salt is soluble when hot, and an ether (like diethyl ether or MTBE) or a hydrocarbon (like hexanes) as an anti-solvent to induce precipitation upon cooling.[6]

Q4: Why is my aminopyridine streaking on my TLC plate during analysis?

Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of a standard silica gel TLC plate. This can lead to significant streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your TLC eluent.

Troubleshooting Guide: Removal of Unreacted Starting Material

A primary challenge in the synthesis of this compound is the removal of the unreacted nitro precursor. Below are detailed strategies to address this issue, ranging from simple washing to more involved purification techniques.

Initial Assessment of Purity

Before attempting a large-scale purification, it is crucial to assess the level of impurity. This can be done using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the presence of the less polar nitro starting material compared to the more polar amine product.

  • ¹H NMR Spectroscopy: The aromatic protons of the starting material and product will have distinct chemical shifts, allowing for a quantitative estimation of the impurity.

  • LC-MS: Provides a more accurate quantification of the impurity and can help identify any other by-products.

Problem: Significant Amount of Unreacted 5-Methoxy-4-methyl-3-nitropyridine Detected

This is a common issue and can be tackled using the following methods, ordered from simplest to most rigorous.

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6][8] The hydrochloride salt of your amine product will have significantly different solubility properties compared to the neutral nitro starting material.

Underlying Principle: The ionic nature of the hydrochloride salt makes it more soluble in polar solvents, especially at elevated temperatures, while the neutral nitro compound is generally more soluble in less polar organic solvents. This difference in solubility allows for selective crystallization of the desired product, leaving the impurity in the mother liquor.

Detailed Protocol for Two-Solvent Recrystallization:

  • Solvent Selection:

    • Solvent 1 (for dissolving): Start with a minimal amount of a polar solvent in which the hydrochloride salt is soluble when hot. Good starting points are isopropanol, ethanol, or methanol.

    • Solvent 2 (anti-solvent): Choose a less polar solvent in which the product is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or heptane. The starting material should be soluble in this solvent.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of Solvent 1 and heat the mixture to a gentle reflux with stirring until the solid dissolves completely. Add more Solvent 1 dropwise if necessary to achieve full dissolution, but avoid using a large excess.

    • Once dissolved, slowly add Solvent 2 dropwise to the hot solution until a persistent cloudiness is observed.

    • If necessary, add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear, saturated solution at the boiling point.

    • Remove the flask from the heat, remove the stir bar, and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold Solvent 2 to remove any residual mother liquor containing the impurity.

    • Dry the purified crystals under vacuum.

This technique leverages the basicity of the amine to separate it from the neutral nitro starting material.[9]

Underlying Principle: The basic amine can be protonated by an acid to form a water-soluble salt. The neutral nitro compound will remain in the organic phase. After separating the layers, the aqueous layer containing the protonated amine can be basified to regenerate the free amine, which can then be extracted back into an organic solvent.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral nitro compound remains in the organic layer. Repeat the acidic wash to ensure complete extraction of the amine.

  • Separation: Combine the aqueous layers. The organic layer containing the nitro impurity can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride and precipitate the free amine.

  • Back Extraction: Extract the free amine from the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or DCM). Repeat the extraction multiple times to ensure a good recovery.

  • Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter. To form the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

While often a last resort for hydrochloride salts due to their polarity, column chromatography can be effective if recrystallization and extraction fail to provide the desired purity.

Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel). The less polar nitro compound will elute faster than the more polar amine.

Challenges and Solutions:

  • Streaking: As mentioned, amines can streak on silica gel.

  • Solution: Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to suppress the interaction with the acidic silica.

  • Poor Solubility: The hydrochloride salt may not be soluble in typical chromatography solvents.

  • Solution: It is often better to run the chromatography on the free amine and then convert it back to the hydrochloride salt after purification.

Data and Diagrams

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Key Considerations
Recrystallization Isopropanol, Ethanol, MethanolDiethyl ether, MTBE, HeptaneUse a minimal amount of hot Solvent 1. Add Solvent 2 slowly to the hot solution.
Acid-Base Extraction Ethyl Acetate, DCM1M HCl (aq), 10M NaOH (aq)Ensure complete phase separation. Back-extract multiple times for good recovery.
Column Chromatography Dichloromethane/MethanolTriethylamine (0.5-1%)Best performed on the free amine. The modifier is crucial to prevent streaking.

Diagram 1: Troubleshooting Workflow for Purification

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Conceptual Flow of Acid-Base Extraction

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase A Crude Mixture (Amine + Nitro Compound) B B A->B + 1M HCl (aq) D Nitro Compound C Amine Hydrochloride (Water Soluble) E E C->E + 10M NaOH (aq) F Free Amine (Water Insoluble) G Pure Free Amine in Organic Solvent F->G Extract with Organic Solvent B->D B->C E->F

Caption: Separation of amine from a neutral impurity via acid-base extraction.

References

  • Sciencemadness.org. (2018, October 7). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Reddit. (2023, June 29). Pyridine hydrochloride demethylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

Sources

characterization of unexpected byproducts in 5-Methoxy-4-methylpyridin-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a key intermediate in pharmaceutical development, requires stringent control over reaction conditions to ensure high purity and yield.[1][2] The presence of unexpected byproducts can complicate downstream processes, impact final product efficacy, and pose significant regulatory hurdles. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate the formation of such impurities. We will delve into the causality behind common side reactions and present validated analytical protocols to ensure the integrity of your synthesis.

Section 1: The Synthetic Landscape and Potential Impurity Hotspots

To effectively troubleshoot, one must first understand the reaction's potential failure points. While multiple synthetic routes exist, many modern approaches build upon classical pyridine syntheses, which can be prone to specific side reactions.[3][4] A plausible synthetic pathway often involves the construction and subsequent functionalization of the pyridine ring, for example, starting from a suitable precursor like 2-chloro-3-cyano-4-methylpyridine.[5]

A key step in many syntheses of 3-aminopyridines is the reduction of a 3-nitro precursor. This step is a frequent source of impurities if not perfectly controlled.

Below is a diagram illustrating a hypothetical, yet chemically sound, synthetic pathway and the critical junctures where byproducts can emerge.

G cluster_0 Main Synthetic Pathway cluster_1 Potential Byproduct Formation A Precursor (e.g., 4-Methyl-5-methoxy-3-nitropyridine) B Reduction (e.g., H₂, Pd/C or SnCl₂) A->B I4 Isomeric Impurity (From precursor synthesis) A->I4 Poor regioselectivity in earlier steps C 5-Methoxy-4-methylpyridin-3-amine B->C I1 Incomplete Reduction (Nitroso/Hydroxylamine Intermediate) B->I1 Insufficient reductant/time I3 Dimerization (Azo/Azoxy Byproducts) B->I3 Non-optimal pH or temperature D Salt Formation (HCl) C->D I2 Demethylation (Hydroxy-pyridine byproduct) C->I2 Harsh conditions (e.g., strong acid) E Final Product (Hydrochloride Salt) D->E

Caption: Plausible synthesis route and common byproduct formation pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and analysis in a practical question-and-answer format.

Q1: My initial analysis (TLC/HPLC) shows an unexpected peak. What are my first steps?

Answer: The appearance of an unknown peak is a common issue. A systematic approach is crucial to avoid confounding variables. The primary goal is to isolate and identify the impurity to understand its origin.

Here is a logical workflow for characterization:

G start Unexpected Peak Observed in HPLC/TLC step1 1. Verify System Integrity - Fresh mobile phase - Blank injection - Standard injection start->step1 decision1 Peak Persists? step1->decision1 step2 2. Preparative Chromatography - Scale up reaction - Isolate impurity using Prep-HPLC or Column Chromatography decision1->step2 Yes no Issue Resolved (Artifact) decision1->no No step3 3. Structure Elucidation step2->step3 step4a High-Resolution MS (HRMS) - Determine accurate mass - Propose elemental formula step3->step4a step4b NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm functional groups - Establish connectivity step3->step4b step4c FTIR Spectroscopy - Identify key bonds (e.g., N-H, O-H, C=O) step3->step4c step5 4. Propose Byproduct Structure step4a->step5 step4b->step5 step4c->step5 step6 5. Hypothesize Formation Mechanism step5->step6 end Implement Mitigation Strategy (Adjust reaction conditions) step6->end

Caption: Systematic workflow for identifying an unknown impurity.

Q2: My mass spectrum shows a peak at [M-14]. What does this likely indicate?

Answer: A mass difference of 14 Da relative to the expected product mass (M) strongly suggests the loss of a methyl group (CH₂), a common side reaction known as demethylation. In the context of 5-Methoxy-4-methylpyridin-3-amine, this could occur at the methoxy group, yielding 3-amino-4-methyl-5-hydroxypyridine.

  • Causality: This can be triggered by harsh acidic conditions (especially with certain batches of HCl for salt formation) or elevated temperatures, which can facilitate nucleophilic attack on the methyl group of the ether.

  • Confirmation:

    • ¹H NMR: Look for the disappearance of the characteristic methoxy singlet (typically ~3.8-4.0 ppm) and the appearance of a broad singlet corresponding to a phenolic -OH proton. The aromatic proton signals will also experience a slight shift.

    • HRMS: The accurate mass will correspond to the elemental formula of the demethylated compound (C₆H₈N₂O).

    • FTIR: The presence of a broad O-H stretching band around 3200-3500 cm⁻¹ would provide further evidence.

Q3: My ¹H NMR spectrum is complex, with overlapping aromatic signals. How can I confirm I have the correct isomer?

Answer: Isomeric impurities are one of the most challenging byproducts to identify because they share the same molecular weight. Their formation is typically rooted in a lack of regioselectivity during the synthesis of the pyridine ring itself. For example, you might have inadvertently synthesized 3-Amino-4-methyl-6-methoxypyridine .

Spectroscopic analysis is key to distinguishing isomers. While MS cannot differentiate them, NMR is definitive.

FeatureExpected Product (5-Methoxy) Potential Isomer (6-Methoxy) Rationale
Aromatic Protons Two singlets (or narrow doublets, J < 3 Hz)Two doublets (J ≈ 8-9 Hz)In the desired product, the two aromatic protons are meta to each other, resulting in small or no observable coupling. In the 6-methoxy isomer, the protons would be ortho to each other, leading to a much larger coupling constant.
¹³C NMR Shifts Distinct chemical shifts for C5 (bearing -OCH₃) and C3 (bearing -NH₂)Different chemical shifts due to the altered substitution pattern.The electronic environment of each carbon atom is unique for each isomer, leading to a different ¹³C NMR fingerprint.
2D NMR (NOESY) A Nuclear Overhauser Effect (NOE) should be observed between the methyl protons (C4-CH₃) and the methoxy protons (C5-OCH₃).No NOE would be observed between the methyl protons (C4-CH₃) and the methoxy protons (C6-OCH₃) due to their spatial separation.NOESY experiments reveal through-space proximity between protons, providing unambiguous proof of substituent placement.[6]

Reference: The analysis of coupling constants and substituent effects on chemical shifts in substituted pyridines is a well-established method for structural assignment.[6][7]

Q4: The reaction involving the reduction of a 3-nitro precursor is sluggish and yields a colored impurity. What could it be?

Answer: The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates. If the reaction conditions are not optimal (e.g., insufficient reducing agent, catalyst poisoning, improper pH), these intermediates can accumulate or react with each other.

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of 5-methoxy-4-methyl-3-nitrosopyridine or N-(5-methoxy-4-methylpyridin-3-yl)hydroxylamine. These are often unstable and can be difficult to isolate.

  • Azo and Azoxy Dimers: These are highly colored (typically yellow to red) byproducts formed from the condensation of the nitroso and hydroxylamine intermediates. They will have a molecular weight that is approximately double that of the desired product, minus water or oxygen molecules.

    • MS Characterization: Look for peaks in the mass spectrum corresponding to the dimer's molecular formula (e.g., C₁₄H₁₆N₄O₂ for the azoxy dimer).

    • Mitigation: Ensure the catalyst (if using catalytic hydrogenation) is active, use a sufficient excess of the reducing agent (like SnCl₂), and maintain strict control over temperature and pH.[8]

Section 3: Standardized Analytical Protocols

Reproducible and robust analytical methods are the cornerstone of impurity characterization.[9] High-Performance Liquid Chromatography (HPLC) is the preferred technique for purity assessment of pyridine derivatives.[10][11][12]

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a general starting point for separating the main compound from potential byproducts. Optimization may be required based on your specific impurity profile.

ParameterRecommended ConditionsJustification
Instrumentation HPLC system with UV-Vis or Diode Array Detector (DAD)DAD allows for peak purity analysis and helps identify co-eluting peaks.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyridine derivatives.[13]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the basic amine and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrateA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Detection (UV) 254 nm and 280 nmPyridine rings typically have strong absorbance at these wavelengths.
Injection Vol. 5-10 µL
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50) at ~0.5 mg/mLEnsures compatibility with the starting mobile phase conditions.

Reference: The use of reversed-phase HPLC with acidic mobile phases is a standard and effective technique for the analysis of basic compounds like aminopyridines, as it ensures protonation and minimizes peak tailing.[11][14]

Protocol 2: Sample Preparation for NMR and MS
  • Isolate the Impurity: Using the HPLC method above as a scout, scale up to a preparative or semi-preparative column to collect a sufficient amount (typically >1 mg for NMR) of the pure impurity.

  • Remove HPLC Solvents: Lyophilize or carefully evaporate the collected fractions under reduced pressure to remove all traces of water, acetonitrile, and formic acid.

  • NMR Sample Preparation:

    • Dissolve the dried impurity in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize polar compounds and will show exchangeable protons (NH₂, OH).

    • Transfer to a clean, dry NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC, HMBC, NOESY).[15]

  • MS Sample Preparation:

    • Dissolve a small amount of the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~10-100 µg/mL.

    • Infuse the sample directly into an ESI-MS (Electrospray Ionization Mass Spectrometer) or analyze via LC-MS using the analytical method.[16]

    • Acquire data in both positive and negative ion modes to observe different adducts and fragmentation patterns.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). National Institutes of Health (NIH). Retrieved from [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024, September 24). Pearson. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13). ResearchGate. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. (2024, June 20). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Pyridine Synthesis: A Comprehensive Overview. (2026, January 5). V.Nimc. Retrieved from [Link]

  • Analysis of the NMR Spectrum of Pyridine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved from [Link]

  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. (2017, November 29). ACS Publications. Retrieved from [Link]

  • 5-Methoxy-2-(4-methylpyridin-3-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025, November 22). ACS Publications. Retrieved from [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
  • Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Retrieved from [Link]

  • 5-Methoxy-4-methylpyridin-3-amine. (n.d.). Acros Pharmatech. Retrieved from [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.

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Validation & Comparative

A Comparative Guide to Purity Analysis: 5-Methoxy-4-methylpyridin-3-amine hydrochloride by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. This guide provides an in-depth analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a key pharmaceutical intermediate.[1] We will explore the causality behind the experimental choices in qNMR, objectively compare its performance with established chromatographic methods, and provide the data and protocols necessary for informed decision-making in your analytical workflow.

The Centrality of Purity in Pharmaceutical Intermediates

This compound serves as a critical building block in the synthesis of various pharmaceutical agents.[1] The purity of this intermediate directly influences the quality and impurity profile of the final API. Therefore, a robust, accurate, and precise analytical method for its quantification is paramount. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, qNMR has emerged as a powerful and often superior alternative.[2][]

Quantitative ¹H NMR: A Primary Method of Measurement

Quantitative NMR stands apart from most other analytical techniques because the signal intensity is directly proportional to the number of atomic nuclei, independent of the molecule's structure.[4][5] This fundamental principle makes qNMR a primary ratio method, meaning it does not require a reference standard of the same compound for calibration, a significant advantage over chromatographic techniques that rely on response factors.[4][5]

Why qNMR is a Superior Choice for Amine Hydrochlorides:
  • Absolute Quantification: Provides a direct measure of the mass fraction (purity) of the analyte without the need for a specific reference standard of this compound. A certified internal standard of a different, stable compound is all that is required.[5]

  • Simultaneous Information: A single qNMR experiment yields both qualitative (structural confirmation) and quantitative (purity, impurity levels) data.

  • Versatility: Can quantify a wide range of impurities, including those that lack a chromophore for UV detection in HPLC, as well as residual solvents and water.[6]

  • Reduced Sample Preparation: Often involves a simple dissolution of the sample and internal standard in a deuterated solvent, minimizing analytical errors.[7]

Head-to-Head: qNMR vs. Chromatographic Methods

While HPLC is a workhorse in pharmaceutical quality control, qNMR offers distinct advantages, particularly in the context of reference standard characterization and the analysis of polar, non-chromophoric compounds like amine hydrochlorides.[2][7]

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Signal integral is directly proportional to the number of nuclei.[4]Differential partitioning of analyte between mobile and stationary phases; UV absorbance.Partitioning into a gaseous mobile phase; flame ionization detection.
Calibration Requires a certified internal standard of a different compound.[8][9]Requires a specific, high-purity reference standard of the analyte.Requires a specific, high-purity reference standard of the analyte.
Selectivity High, based on unique chemical shifts of protons.Dependent on chromatographic separation; co-elution is a risk.Dependent on volatility and chromatographic separation.
Accuracy Excellent, often with recovery values of 99.0 - 101.0%.Good, but dependent on the purity of the reference standard.Good, but dependent on the purity of the reference standard.
Precision (RSD) Typically < 1.0%.[5]Typically < 2.0%.Typically < 2.0%.
LOD/LOQ Generally higher than HPLC; suitable for impurities >0.1%.[8]Lower, excellent for trace impurity analysis.Excellent for volatile impurities.
Analysis Time Rapid (5-15 minutes per sample after preparation).[10]Longer (20-60 minutes per sample).Dependent on temperature programming.
Solvent/Waste Minimal deuterated solvent usage.[10]Significant organic solvent consumption.Requires carrier gas and solvents for sample preparation.

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol outlines a self-validating system for the accurate purity determination of this compound using an internal standard.

Rationale for Material Selection
  • Analyte: this compound.

  • Deuterated Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices due to the polarity of the amine hydrochloride. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and its higher boiling point, which reduces evaporation.[11]

  • Internal Standard (IS): Maleic acid is an excellent choice.

    • Purity: It is available as a high-purity, certified reference material.[8]

    • Signal Separation: Its vinylic protons appear as a singlet around 6.0-6.5 ppm, a region typically free of signals from the analyte or common impurities.[8]

    • Stability: It is non-volatile, non-hygroscopic, and stable in solution.[8]

    • Solubility: It is soluble in DMSO-d₆.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO-d₆. This minimizes weighing errors for individual samples.[12]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial.

    • Using a calibrated pipette, add precisely 1.0 mL of the internal standard stock solution to the vial.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer approximately 0.7 mL of the solution to a high-quality 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[12]

    • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons for accurate integration, d1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A conservative value of 30 seconds is often a good starting point.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Other Parameters: Standard acquisition parameters for temperature (298 K), spectral width, and receiver gain should be used.

  • Data Processing and Purity Calculation:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved singlet from the maleic acid internal standard (2H) and a well-resolved, non-exchangeable proton signal from the analyte. For this compound, the methoxy singlet (~3.8-4.0 ppm) or the methyl singlet (~2.2-2.4 ppm) are ideal candidates.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS) weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (d1 ≥ 5*T₁) dissolve->acquire process Process FID (Phase, Baseline) acquire->process integrate Integrate Signals (I_analyte, I_IS) process->integrate formula Apply qNMR Formula integrate->formula result Final Purity (% w/w) formula->result

Caption: The qNMR workflow for purity determination.

Method Validation: A Trustworthy System

The described qNMR protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the clear resolution of the analyte and internal standard signals.

  • Linearity: The NMR detector response is inherently linear over a wide dynamic range.[4] This can be confirmed by analyzing a series of solutions with varying analyte concentrations.

  • Accuracy: Assessed by the analysis of a sample with a known purity or by spiking a sample with a known amount of analyte.

  • Precision (Repeatability and Intermediate Precision): Determined by multiple analyses of a homogenous sample under the same and different conditions (days, analysts), respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, such as the relaxation delay (d1).

Validation_Comparison cluster_attributes qNMR qNMR Accuracy Accuracy qNMR->Accuracy Excellent (Primary Method) Precision Precision qNMR->Precision High (<1% RSD) Selectivity Selectivity qNMR->Selectivity High (Chemical Shift) LOD LOD/LOQ qNMR->LOD Higher Speed Analysis Speed qNMR->Speed Faster Cost Cost per Sample qNMR->Cost Lower (Less Solvent) HPLC HPLC HPLC->Accuracy Good (Depends on Ref. Std.) HPLC->Precision Good (<2% RSD) HPLC->Selectivity Variable (Co-elution Risk) HPLC->LOD Lower HPLC->Speed Slower HPLC->Cost Higher (Solvent/Columns)

Caption: qNMR vs. HPLC performance attributes.

Conclusion

For the purity analysis of this compound, quantitative ¹H NMR offers a powerful, accurate, and efficient alternative to traditional chromatographic methods. Its status as a primary analytical technique eliminates the need for a specific, and often costly, certified reference material of the analyte. By providing simultaneous structural and quantitative information with minimal sample preparation, qNMR streamlines the analytical workflow, enhances data integrity, and provides a high degree of confidence in the purity assignment. This makes it an invaluable tool for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical products.

References

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  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

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  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. [Link]

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  • Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. [Link]

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  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
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A Comparative Guide to the Reactivity of Substituted Aminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatile Aminopyridine Scaffold

Substituted aminopyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their versatility stems from the tunable electronic properties of the pyridine ring and the nucleophilic character of the amino group. The strategic placement of substituents allows for the fine-tuning of a molecule's reactivity, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the reactivity of substituted aminopyridines, supported by experimental data and detailed protocols, to empower researchers in rational drug design and synthetic strategy development.

The reactivity of a substituted aminopyridine is governed by a delicate interplay of electronic and steric effects. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a non-uniform distribution of electron density.[1][2] This inherent electronic nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] The exocyclic amino group, conversely, is a powerful electron-donating group through resonance, which can significantly modulate the overall reactivity of the molecule.[4][5]

Understanding the Electronic Landscape: Inductive and Resonance Effects

The electronic influence of substituents on the pyridine ring is a primary determinant of reactivity. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) or nitro (-NO2) groups exert a negative inductive effect (-I), pulling electron density away from the ring and decreasing its nucleophilicity. Conversely, electron-donating groups (EDGs) such as alkyl groups (-CH3) have a positive inductive effect (+I), pushing electron density into the ring.

  • Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the pyridine ring and is most pronounced for substituents at the ortho and para positions (2-, 4-, and 6-positions).[4] Electron-donating groups with lone pairs, such as the amino (-NH2) or alkoxy (-OR) groups, exhibit a positive resonance effect (+M or +R), donating electron density into the ring.[4] Conversely, groups with π-bonds to electronegative atoms, like nitro (-NO2) or cyano (-CN) groups, display a negative resonance effect (-M or -R), withdrawing electron density from the ring.[4]

The interplay of these effects dictates the overall electron density at both the ring nitrogen and the exocyclic amino group, thereby influencing the molecule's basicity and nucleophilicity. For instance, in 4-aminopyridine, the strong +M effect of the amino group increases the electron density on the ring nitrogen, making it significantly more basic (pKa = 9.17) than pyridine itself (pKa = 5.2).[5] In contrast, 3-aminopyridine is less basic (pKa = 6.0) because the mesomeric effect of the amino group does not directly increase electron density on the ring nitrogen.[5]

Quantifying Reactivity: Key Experimental and Computational Parameters

To objectively compare the reactivity of different substituted aminopyridines, several quantitative parameters are employed.

pKa: A Measure of Basicity

The pKa value is a fundamental measure of the basicity of the aminopyridine, reflecting the ease with which the ring nitrogen can be protonated. A higher pKa indicates a more basic and generally more nucleophilic ring nitrogen. The pKa is highly sensitive to the electronic effects of substituents.

CompoundSubstituentPositionpKa
Pyridine-H-5.2
2-Aminopyridine-NH226.86[5]
3-Aminopyridine-NH236.0[5]
4-Aminopyridine-NH249.17[5]
4-Dimethylaminopyridine-N(CH3)249.7
2-Chloropyridine-Cl20.72
3-Chloropyridine-Cl32.84
4-Methylpyridine-CH346.02

Table 1: pKa values of selected substituted pyridines.

As the table illustrates, electron-donating groups like amino and methyl groups increase the pKa, while electron-withdrawing groups like chloro decrease it. The position of the substituent is also critical, as seen in the isomeric aminopyridines.

This protocol outlines a standard method for determining the pKa of a substituted aminopyridine.

Materials:

  • Substituted aminopyridine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the aminopyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the aminopyridine solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and ensure the bulb is fully covered. Position the burette containing the standardized HCl solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point where half of the aminopyridine has been protonated).

Hammett Plots: A Linear Free-Energy Relationship

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the electronic effect of substituents on the reaction rates and equilibrium constants of aromatic compounds.[4][6] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects.[4][6] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

Hammett_Plot_Concept

Computational Chemistry: Predicting Reactivity

Density Functional Theory (DFT) and other computational methods have become invaluable tools for predicting the reactivity of substituted aminopyridines.[7] These methods can calculate various electronic parameters, such as Mulliken charges, HOMO-LUMO energy gaps, and molecular electrostatic potentials, which correlate well with experimental reactivity.[8][9] For instance, a higher HOMO (Highest Occupied Molecular Orbital) energy generally indicates a more nucleophilic molecule.

Comparative Reactivity in Key Chemical Transformations

The influence of substituents on the reactivity of aminopyridines is evident in a variety of important chemical reactions.

N-Alkylation and N-Acylation: The Role of the Amino Group

The exocyclic amino group is a primary site for alkylation and acylation reactions. The nucleophilicity of this nitrogen is directly influenced by substituents on the pyridine ring.

  • Electron-donating groups at the 2- and 4-positions increase the electron density on the amino nitrogen through resonance, enhancing its nucleophilicity and accelerating the rate of alkylation and acylation.

  • Electron-withdrawing groups decrease the nucleophilicity of the amino group, making these reactions more challenging.

A classic challenge in amine alkylation is overalkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[10] However, innovative strategies using N-aminopyridinium salts have been developed to achieve selective monoalkylation.[11][12][13]

N_Alkylation

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, widely used in the synthesis of complex aminopyridine derivatives.[14] The success of this reaction is highly dependent on the electronic and steric properties of the aminopyridine substrate.

  • Electron-rich aminopyridines (with EDGs) generally exhibit higher reactivity in Buchwald-Hartwig couplings.

  • Electron-deficient aminopyridines (with EWGs) can be more challenging substrates.

  • Steric hindrance around the amino group can also significantly impact the reaction rate and yield.[15]

This protocol provides a general procedure for the palladium-catalyzed amination of a halo-aminopyridine.[16]

Materials:

  • 3-Amino-5-bromopyridine

  • Amine coupling partner

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-amino-5-bromopyridine, the palladium catalyst, and the phosphine ligand.

  • Reagent Addition: Add the base and the amine coupling partner to the flask, followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow

Electrophilic Aromatic Substitution: Reactivity of the Pyridine Ring

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of a strongly activating amino group can facilitate these reactions.[2][5] The directing effect of the amino group typically favors substitution at the ortho and para positions. However, the inherent preference for substitution at the C3 position of the pyridine ring can lead to a mixture of products.[17]

Conclusion: A Predictive Framework for Rational Design

The reactivity of substituted aminopyridines is a multifaceted property governed by the intricate interplay of electronic and steric factors. By understanding and quantifying these effects through parameters like pKa and Hammett constants, and by leveraging the predictive power of computational chemistry, researchers can make informed decisions in the design and synthesis of novel aminopyridine-based molecules. This guide provides a foundational framework for comparing the reactivity of these versatile scaffolds, enabling the development of more efficient synthetic routes and the rational design of drug candidates with optimized properties.

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A Senior Application Scientist's Guide to the Biological Evaluation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Aminopyridine Scaffold

For researchers, scientists, and drug development professionals, the vast chemical space of heterocyclic compounds presents a landscape rich with therapeutic potential. Within this landscape, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents.[1] This guide focuses on a specific, yet under-characterized member of this family: 5-Methoxy-4-methylpyridin-3-amine hydrochloride .

While extensive biological data for this particular compound is not yet prevalent in publicly accessible literature, its structural motifs suggest a high probability of interaction with key biological targets implicated in a range of pathologies. The aminopyridine core is a known pharmacophore for a variety of enzymes, including protein kinases, phosphodiesterases (PDEs), nitric oxide synthases (NOS), and dopamine transporters (DAT).[2][3][4] The methoxy and methyl substitutions on the pyridine ring further modulate its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence target binding and pharmacokinetic profiles.

This document, therefore, serves as a comprehensive guide for the systematic biological evaluation of this compound and a selection of its structural analogs. We will delve into the rationale for selecting potential biological targets, provide detailed experimental protocols for in vitro characterization, and propose a framework for a comparative analysis that will illuminate the structure-activity relationships (SAR) of this promising compound series. Our objective is to equip researchers with the necessary tools and insights to unlock the therapeutic potential of these novel aminopyridine derivatives.

Proposed Biological Targets and Rationale

The aminopyridine scaffold is a versatile pharmacophore known to interact with several key enzyme families. Based on a thorough review of existing literature on related compounds, we propose the following primary targets for the initial biological evaluation of this compound and its analogs.

  • Protein Kinases: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The aminopyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[5][6] Given the prevalence of this scaffold in approved kinase inhibitors, a broad kinase panel screening is a logical first step.

  • Phosphodiesterases (PDEs): Specifically, PDE4 is a well-established target for inflammatory diseases. Substituted aminopyridines have been successfully developed as potent PDE4 inhibitors.[2] The substitution pattern of our lead compound warrants investigation into its potential anti-inflammatory effects via PDE inhibition.

  • Nitric Oxide Synthases (NOS): Aminopyridine derivatives have been identified as inhibitors of NOS, with selectivity for the inducible isoform (iNOS).[3] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions and neurodegenerative diseases.

  • Dopamine Transporter (DAT): The dopamine transporter is a key regulator of dopaminergic signaling in the central nervous system. Substituted pyridines have been discovered as novel DAT inhibitors, suggesting a potential role for our compound series in neurological and psychiatric disorders.[4]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the proposed biological targets.

Caption: Potential signaling pathways modulated by this compound.

Comparative Analysis of this compound and Analogs (A Proposed Study)

To elucidate the structure-activity relationship of this chemical series, a comparative analysis of the lead compound and its structural analogs is essential. The following table outlines a proposed set of initial compounds for synthesis and evaluation. The selection of analogs is designed to probe the importance of the methoxy and methyl groups at the 5 and 4 positions, respectively.

Compound IDStructureR1R2Proposed Primary Target ScreenHypothetical IC50 (nM)
LEAD-01 5-Methoxy-4-methylpyridin-3-amine-OCH3-CH3Kinase Panel, PDE4, iNOS, DATTo be determined
ANALOG-01 4-Methylpyridin-3-amine-H-CH3Kinase Panel, PDE4, iNOS, DATTo be determined
ANALOG-02 5-Methoxypyridin-3-amine-OCH3-HKinase Panel, PDE4, iNOS, DATTo be determined
ANALOG-03 5-Chloro-4-methylpyridin-3-amine-Cl-CH3Kinase Panel, PDE4, iNOS, DATTo be determined

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the biological activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Kinase of interest (e.g., a panel of commercially available kinases)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_reaction Reaction & Detection Compound_Dilution Serial Dilution of Test Compound Add_Compound 1. Add Compound (2.5 µL) Compound_Dilution->Add_Compound Kinase_Solution Kinase Solution Add_Kinase 2. Add Kinase (2.5 µL) Incubate 10 min Kinase_Solution->Add_Kinase Substrate_ATP Substrate/ATP Mix Add_Substrate_ATP 3. Add Substrate/ATP (5 µL) Incubate 60 min at 30°C Substrate_ATP->Add_Substrate_ATP Well Well Add_Compound->Add_Kinase Add_Kinase->Add_Substrate_ATP Add_ADP_Glo 4. Add ADP-Glo Reagent (10 µL) Incubate 40 min Add_Substrate_ATP->Add_ADP_Glo Add_Detection_Reagent 5. Add Detection Reagent (20 µL) Incubate 30 min Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence 6. Read Luminescence Add_Detection_Reagent->Read_Luminescence

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][4]

Materials:

  • Cancer cell line of interest (e.g., a panel of cell lines relevant to the kinase targets)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for a predetermined duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Seed_Cells Seed Cells in 96-well plate (100 µL/well) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Compounds (100 µL/well) Incubate_Overnight->Add_Compounds Prepare_Dilutions Prepare Compound Dilutions Prepare_Dilutions->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_MTT Add MTT Solution (10 µL/well) Incubate 2-4 hours Incubate_72h->Add_MTT Remove_Medium Remove Medium Add_MTT->Remove_Medium Add_DMSO Add DMSO (100 µL/well) Shake 10-15 min Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality, potency, and purity of an active pharmaceutical ingredient (API) are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, comparative analysis of analytical method validation for 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a key pyridine derivative intermediate in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will explore a primary, high-performance liquid chromatography (HPLC) based method in detail and compare its performance characteristics against viable alternatives, including Gas Chromatography (GC) and classical Titrimetry.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyridine derivatives.[1][3] Its high resolving power, sensitivity, and adaptability allow for the simultaneous quantification of the main analyte and the detection of potential impurities.

A robust, stability-indicating HPLC method is the primary focus of this guide. The objective is to develop and validate a method that can accurately quantify this compound and separate it from potential process-related impurities and degradation products.

Proposed HPLC Method: A Foundation for Validation

Based on the physicochemical properties of aminopyridine derivatives, a reversed-phase HPLC method with UV detection is the logical starting point.[4][5] The basic nitrogen of the pyridine ring and the amine group necessitate a buffered mobile phase to ensure symmetrical peak shape and reproducible retention times.

Table 1: Proposed HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)The buffer controls the ionization state of the amine, leading to improved peak shape. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with column efficiency.
Detection UV at 254 nmPyridine and its derivatives exhibit strong UV absorbance around this wavelength, offering good sensitivity.[6][7]
Injection Volume 10 µLA typical volume for achieving good sensitivity without overloading the column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
The Validation Workflow: A Step-by-Step Protocol

The validation of this HPLC method must adhere to the ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be evaluated.[2][8]

HPLC_Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Rep Phase 3: Reporting P1 Develop & Optimize Method P2 Prepare Validation Protocol P1->P2 P3 Prepare Standards & Samples P2->P3 E1 Specificity P3->E1 E2 Linearity & Range P3->E2 E3 Accuracy P3->E3 E4 Precision (Repeatability & Intermediate) P3->E4 R1 Analyze Data E1->R1 E2->R1 E3->R1 E4->R1 E5 LOD & LOQ E5->R1 E6 Robustness E6->R1 R2 Generate Validation Report R1->R2

Caption: A generalized workflow for the validation of an analytical method.

Experimental Deep Dive: Executing the Validation Plan

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For this compound, potential impurities could arise from starting materials or side reactions during synthesis. Based on synthetic routes for similar pyridine compounds, these could include precursors like substituted picolines or lutidines, and intermediates such as N-oxides or nitrated pyridines.[10][11]

Experimental Protocol: Specificity

  • Prepare Solutions:

    • A solution of the this compound reference standard.

    • Solutions of any available potential impurities.

    • A placebo solution (if validating for a formulated product).

    • A spiked solution containing the reference standard and all potential impurities.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Demonstrate that the peaks for impurities and degradation products are well-resolved from the main analyte peak (Resolution > 2).

    • Perform peak purity analysis using a Diode Array Detector (DAD) to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances.

Linearity and Range: Establishing Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five standard solutions of this compound spanning 80% to 120% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a placebo or sample matrix with known amounts of the analyte.[12]

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a corresponding un-spiked sample.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Table 2: Example Accuracy Data Summary

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0118.999.1
Precision: Measuring Agreement

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Assesses variations within the same laboratory (different days, analysts, or equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments. The acceptance criterion is typically an RSD of ≤ 2.0%.

Comparative Analysis: Alternative Methodologies

While HPLC is often the method of choice, other techniques offer distinct advantages in specific contexts. A comprehensive validation guide should compare the primary method against these alternatives.

Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID cluster_Titration Potentiometric Titration HPLC High Specificity High Sensitivity Quantifies Impurities Higher Cost & Complexity GC Excellent for Volatile Impurities High Sensitivity Requires Volatility Potential for Thermal Degradation Titration High Accuracy & Precision for Assay Low Cost & Simple Not Specific (Assay Only) Lower Sensitivity Analyte 5-Methoxy-4-methylpyridin-3-amine HCl Analyte->HPLC Primary Method Analyte->GC Alternative Analyte->Titration Alternative

Caption: Comparison of analytical methods for the target analyte.

Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[8] For this compound, analysis would likely require either derivatization or direct injection of the free base after neutralization.

  • Performance Comparison:

    • Specificity: GC can be highly specific, especially for volatile impurities that may not be easily resolved by HPLC. A dedicated column for amines can provide excellent separation.[12]

    • Applicability: Its primary limitation is the requirement for the analyte to be volatile and thermally stable. The hydrochloride salt form is non-volatile; therefore, a sample preparation step to convert it to the free base would be necessary, adding complexity.

    • Advantages: Superior for quantifying residual volatile solvents or certain low molecular weight, volatile synthetic precursors.

Potentiometric Titration

As a hydrochloride salt of a basic amine, the analyte is an excellent candidate for a non-aqueous acid-base titration.[13][14] This classical method provides a highly accurate and precise determination of the total base content.

  • Performance Comparison:

    • Specificity: Titration is a non-specific assay method. It quantifies the total basicity of the sample and cannot distinguish the active analyte from any basic impurities. Therefore, it is unsuitable for purity testing but excellent for a content assay where impurities are known to be non-basic or controlled separately.

    • Accuracy & Precision: When validated correctly, titrimetric methods can be more accurate and precise than chromatographic methods for assaying the bulk substance.

    • Advantages: Low cost, simple instrumentation, and rapid analysis time make it ideal for routine quality control of the bulk API assay.

Table 3: Comparative Summary of Validated Methods

Validation ParameterHPLC-UVGC-FIDPotentiometric Titration
Specificity Excellent (Stability-indicating)Good (for volatile species)Poor (Assay only)
Linearity Range Wide (e.g., 0.1 - 150 µg/mL)Wide (analyte dependent)Narrower (titrant range)
Accuracy (Assay) Very Good (98-102%)Very Good (98-102%)Excellent (99-101%)
Precision (%RSD) < 2.0%< 2.0%< 1.0%
LOD/LOQ Low (ng level)Very Low (pg-ng level)High (not for trace analysis)
Primary Use Assay and Impurity ProfilingVolatile Impurity AnalysisBulk API Assay

Conclusion and Recommendations

The validation of an analytical method for this compound demonstrates the necessity of selecting a technique that is fit for its intended purpose.

  • The HPLC-UV method stands out as the most versatile and comprehensive technique. Its ability to be validated as a stability-indicating method for both assay and purity makes it indispensable for characterization, release testing, and stability studies, fully aligning with modern regulatory expectations.[1][7]

  • Gas Chromatography serves as a valuable orthogonal method, particularly for the specific quantification of volatile impurities or starting materials that may not be amenable to HPLC analysis.[15]

  • Potentiometric Titration remains a highly relevant and efficient tool for the specific task of assaying the bulk drug substance.[16] Its high accuracy, precision, and low cost make it an excellent choice for routine quality control where impurity profiles are already well-established by HPLC.

For researchers and drug development professionals, a multi-faceted approach is recommended. The primary reliance on a fully validated, stability-indicating HPLC method should be complemented by GC and/or titration where they offer specific advantages for monitoring the overall quality and consistency of this compound. This ensures a robust analytical control strategy that is scientifically sound, efficient, and compliant with global regulatory standards.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. ResearchGate. Retrieved from [Link]

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  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. Retrieved from [Link]

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  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • Main Roads Western Australia. (n.d.). TP780: Determination of Total Amine Value. Main Roads WA. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.

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A Comparative Guide to the Structural Elucidation of 5-Methoxy-4-methylpyridin-3-amine hydrochloride: Beyond the Crystal Structure

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a substituted pyridine derivative with potential pharmacological relevance, understanding its precise atomic arrangement is critical for elucidating its mechanism of action, optimizing its properties, and ensuring intellectual property protection. While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive solid-state structure, a comprehensive characterization often necessitates a multi-faceted analytical approach.

This guide provides a comparative analysis of various techniques for the structural elucidation of this compound. We will begin by exploring the definitive insights offered by X-ray crystallography, using a representative, hypothetical dataset to illustrate its power. Subsequently, we will delve into the complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. Finally, we will touch upon the predictive power of computational modeling as a valuable adjunct in structural analysis.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction offers an unparalleled, high-resolution snapshot of a molecule's solid-state conformation, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][2][3] The process, while powerful, is contingent on the ability to grow a high-quality single crystal, which can be a significant experimental hurdle.[4][5]

Hypothetical Crystallographic Data for this compound

While a published crystal structure for this specific compound is not publicly available, we can present a realistic, hypothetical dataset that a researcher might expect to obtain. This data serves as our benchmark for comparison with other techniques.

Parameter Hypothetical Value Significance in Drug Development
Crystal SystemMonoclinicInfluences crystal packing, stability, and dissolution properties.
Space GroupP2₁/cDescribes the symmetry of the unit cell; crucial for structure solution.
a (Å)8.5Unit cell dimensions define the repeating unit of the crystal lattice.
b (Å)12.2
c (Å)9.8
β (°)105.4
Volume (ų)978.5Relates to the density and packing efficiency of the solid form.
Z4Number of molecules per unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower is better.
Key Bond LengthsC-N, C-O, C-CConfirms the covalent bonding framework of the molecule.
Torsion AnglesDefines the three-dimensional shape (conformation) of the molecule.
Hydrogen BondingN-H···Cl⁻, C-H···Cl⁻Identifies key intermolecular interactions that stabilize the crystal lattice and can be relevant to receptor binding.
Experimental Workflow for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and specialized instrumentation.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Compound Synthesis & Purification b Solubility Screening a->b c Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) b->c d Obtain Single Crystal (>0.1 mm) c->d e Mount Crystal on Diffractometer d->e High-Quality Crystal f X-ray Diffraction Experiment e->f g Collect Diffraction Pattern f->g h Determine Unit Cell & Space Group g->h Diffraction Data i Solve Phase Problem (Direct Methods) h->i j Build & Refine Atomic Model i->j k Final Structure Validation j->k l Structural Analysis k->l Final Structure (CIF file)

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol for X-ray Crystallography
  • Crystal Growth :

    • Synthesize and purify this compound to >98% purity.

    • Conduct solubility screening in a range of common organic solvents (e.g., methanol, ethanol, acetonitrile).

    • Set up crystallization trials using methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[5] The key is to allow crystals to form slowly to ensure high quality.

    • Identify a suitable single crystal (ideally 0.1-0.25 mm in all dimensions) under a microscope, ensuring it is transparent and free of cracks or defects.[4]

  • Data Collection :

    • Carefully mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement :

    • Index the diffraction pattern to determine the unit cell parameters and crystal system.

    • Integrate the intensities of the diffraction spots.

    • Solve the phase problem using direct methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

    • Validate the final structure using metrics such as the R-factor and by checking for residual electron density.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR : Would confirm the number and connectivity of protons. For this compound, one would expect distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts of the pyridine ring protons are particularly diagnostic, with protons alpha to the nitrogen appearing further downfield.[7] The hydrochloride salt formation would likely cause further downfield shifts of the protons on the pyridine ring due to the increased electron-withdrawing nature of the protonated nitrogen.[8]

  • ¹³C NMR : Reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the covalent bonding framework.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation patterns.[9][10][11]

  • High-Resolution Mass Spectrometry (HRMS) : Would provide a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental composition (molecular formula).[11]

  • Tandem Mass Spectrometry (MS/MS) : By fragmenting the molecular ion and analyzing the resulting daughter ions, one can deduce the connectivity of different parts of the molecule, providing further structural confirmation.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For this compound, one would expect to observe characteristic vibrational bands for:

  • N-H stretches from the amine group.

  • Aromatic C-H and C=C/C=N stretches from the pyridine ring.[13]

  • C-O stretch from the methoxy group.

  • C-H stretches from the methyl and methoxy groups.

The formation of the hydrochloride salt would likely cause shifts in the positions and broadening of the bands associated with the pyridine ring and the amine group.[13]

Computational Modeling: The Predictive Approach

In the absence of experimental data, or as a complementary tool, computational chemistry can be used to predict the structure and properties of molecules.[14][15]

  • Density Functional Theory (DFT) : Can be used to calculate the minimum energy conformation of the molecule, providing theoretical bond lengths, bond angles, and torsion angles.[16]

  • NMR and IR Spectra Prediction : Computational methods can also predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to aid in spectral assignment and structural confirmation.

  • Crystal Structure Prediction (CSP) : Advanced computational algorithms can predict possible crystal packing arrangements, which can be valuable in understanding polymorphism and in guiding crystallization experiments.[17]

Comparison of Structural Elucidation Techniques

Technique Comparison cluster_0 Definitive 3D Structure cluster_1 Connectivity & Solution Structure cluster_2 Molecular Formula & Fragmentation cluster_3 Functional Groups cluster_4 Predicted Structure & Properties XRD X-ray Crystallography NMR NMR Spectroscopy MS Mass Spectrometry FTIR FTIR Spectroscopy Comp Computational Modeling center This compound Structural Elucidation center->XRD Solid-State Conformation center->NMR Solution-State Structure center->MS Molecular Weight center->FTIR Functional Group Identification center->Comp Theoretical Confirmation

Figure 2: Comparison of analytical techniques for structural elucidation.
Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous, high-resolution structural determination.[3]Requires a high-quality single crystal, which can be difficult to obtain; structure may not be the same as in solution.[2]
NMR Spectroscopy Covalent structure, connectivity, stereochemistry in solution, dynamic processes.Provides detailed information about the solution-state structure; non-destructive.[6]Does not provide information on crystal packing or intermolecular interactions in the solid state; requires relatively large amounts of pure sample.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts.[18][19]Does not provide stereochemical information; fragmentation can sometimes be complex to interpret.[20]
FTIR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and connectivity.[20]
Computational Modeling Predicted 3D structure, conformational analysis, predicted spectral data.Can be used when experimental data is unavailable; provides insights into molecular properties.[15]Predictions must be validated by experimental data; accuracy depends on the level of theory and basis set used.[16]

Conclusion

The structural elucidation of a potential drug candidate like this compound is a critical undertaking that relies on a synergistic combination of analytical techniques. While single-crystal X-ray diffraction stands as the ultimate arbiter of the solid-state structure, a comprehensive understanding can only be achieved by integrating its findings with the rich, complementary data from NMR, mass spectrometry, and FTIR. Each technique offers a unique window into the molecule's identity and behavior. Furthermore, the predictive power of computational chemistry is an increasingly valuable tool for guiding experimental work and rationalizing observed properties. By employing this multi-pronged approach, researchers can build a complete and robust structural dossier, paving the way for successful drug development.

References

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  • IIIT Hyderabad. Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. Available from: [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. Available from: [Link]

  • LCGC International. (2020, October 2). Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

  • ZefSci. (2024, May 30). Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. Available from: [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Available from: [Link]

  • Singh, S., et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences, 83(3), 398-411.
  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463.
  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Journal of Chemical Sciences, 115(5-6), 635-646.
  • Harris, K. D. M. (2004). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Topics in Current Chemistry, 235, 79-112.
  • Jørgensen, M. R. V., & Bhowmick, A. (2023). Geometric Deep Learning for Molecular Crystal Structure Prediction.
  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(3), 475-479.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.
  • Bernstein, H. J., & Schneider, W. G. (1956). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 24(2), 469-470.
  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Scientific Reports, 13(1), 10183.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available from: [Link]

  • Fronczek, F. R. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Wiley-VCH. SpectraBase: Pyridine. Available from: [Link]

  • Al-Talla, Z. A. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4983.
  • Singh, S., et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. ResearchGate. Available from: [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available from: [Link]

  • ResearchGate. FTIR spectrum of pyridine absorption indicating the change of caid sites with the loading of ZnCl2. Available from: [Link]

  • ResearchGate. The packing structure of hydrochloride salt (I), viewed down the.... Available from: [Link]

  • Cook, J. M., et al. (2017). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 2(12), 8978–8985.
  • Chadha, R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 444-453.
  • Google Patents. (n.d.). BRPI0816904B1 - CRYSTAL FORM B OF THE SOLID FORM OF THE BIS-HCL SALT, PHARMACEUTICAL COMPOSITION, AND, USE IN A SOLID FORM.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

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comparative study of different synthetic routes to aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Aminopyridines

For researchers, scientists, and drug development professionals, the aminopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. The strategic introduction of an amino group onto the pyridine ring is a critical transformation that profoundly influences a molecule's biological activity, solubility, and metabolic stability. The choice of synthetic route is therefore a decision of paramount importance, directly impacting yield, scalability, functional group tolerance, and overall efficiency.

This guide provides a comparative analysis of the principal synthetic strategies for accessing aminopyridines. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each method. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting and optimizing the ideal synthetic route for your specific target.

Classical Amination: The Chichibabin Reaction

First reported in 1914 by Aleksei Chichibabin, this reaction remains a testament to the power of direct C-H functionalization, long before the concept became a modern buzzword.[1][2] It facilitates the direct amination of pyridines, typically at the C2 or C6 positions, by employing a strong nucleophilic amide source.

Mechanistic Insight

The Chichibabin reaction is a nucleophilic aromatic substitution (SNAr) where the departing group is, remarkably, a hydride ion (H⁻).[2] The electron-poor nature of the pyridine ring, particularly at the α-positions (C2/C6), makes it susceptible to attack by a potent nucleophile like the amide anion (NH₂⁻), which is typically generated from sodium amide (NaNH₂) or potassium amide (KNH₂).[1]

The reaction proceeds via the formation of a negatively charged σ-complex, often called a Meisenheimer adduct, which is stabilized by the sodium or potassium cation.[2] Aromatization is then achieved through the elimination of a hydride ion. This hydride is a very poor leaving group and its expulsion is the reaction's energetic bottleneck. It is subsequently quenched by an available proton source, such as ammonia or the aminopyridine product itself, to generate hydrogen gas (H₂), driving the reaction forward.[2][3]

Chichibabin_Mechanism cluster_0 Nucleophilic Attack cluster_1 Aromatization cluster_2 Workup Pyridine Pyridine Intermediate σ-Adduct (Meisenheimer Complex) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Product_Salt Sodium 2-Aminopyridinate Intermediate->Product_Salt - H⁻ H2 H₂ Gas Final_Product 2-Aminopyridine Product_Salt->Final_Product + H₂O

Caption: Mechanism of the Chichibabin Reaction.

Scope and Limitations

The primary utility of the Chichibabin reaction lies in its directness; it avoids the need for pre-functionalizing the pyridine ring with a leaving group. However, its application is constrained by harsh reaction conditions.[1] Traditional protocols require high temperatures (100–130°C) in inert solvents like toluene or xylene.[1] While variants using liquid ammonia allow for lower temperatures, they are not effective for unactivated pyridines.[3]

The reaction's functional group tolerance is limited. Substrates with groups sensitive to strong bases or high temperatures will not survive. Furthermore, if the C2 and C6 positions are blocked, amination may occur at the C4 position, but often with lower yields.[4]

Experimental Protocol: General Procedure

Warning: Sodium amide is highly reactive and can be dangerous to handle.[2] All operations must be conducted under a strictly inert atmosphere (N₂ or Ar).

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene.

  • Add sodium amide (NaNH₂) (1.1 - 2.0 equivalents) to the solvent.

  • Heat the suspension to reflux (approx. 110°C).

  • Slowly add the pyridine substrate (1.0 equivalent) dissolved in a minimal amount of dry toluene.

  • The reaction mixture typically turns a deep red or brown color, and the evolution of hydrogen gas can be observed.[2] Monitor the reaction by TLC or GC.

  • After completion (typically several hours), cool the reaction mixture to room temperature.

  • Very cautiously quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, including aminopyridines.[5] This palladium-catalyzed cross-coupling reaction provides a highly versatile and general method for forming C-N bonds between a halopyridine (or pyridyl triflate) and a wide variety of amine nucleophiles.[5][6]

Mechanistic Insight

The catalytic cycle is a well-studied process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aminopyridine product is released, regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are essential as they promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species.[5][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl Ar-Pd(II)(L)₂-X OA_TS->PdII_Aryl Amine_Coord Amine Binding & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)(L)₂-NR₂ Amine_Coord->PdII_Amido RE_TS Reductive Elimination PdII_Amido->RE_TS RE_TS->Pd0 Product Ar-NR₂ (Aminopyridine) RE_TS->Product ArylHalide Ar-X (Halopyridine) ArylHalide->OA_TS Amine HNR₂ (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Scope and Limitations

The Buchwald-Hartwig amination is prized for its exceptionally broad substrate scope and functional group tolerance. It can be applied to 2-, 3-, and 4-halopyridines (Cl, Br, I) as well as pyridyl triflates.[8][9] A vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be used as coupling partners.[10] The reaction conditions are significantly milder than the Chichibabin reaction, typically running at temperatures between 80-110°C.

Challenges can arise with particularly electron-deficient pyridines or sterically hindered coupling partners, which may require careful optimization of the ligand, base, and solvent system.[11] The cost of palladium catalysts and specialized phosphine ligands can also be a consideration for large-scale synthesis.

Experimental Protocol: General Procedure
  • To an oven-dried Schlenk tube or reaction vial, add the halopyridine (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd), and the phosphine ligand (e.g., XPhos, 2-5 mol %).[11]

  • Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 mmol).[12]

  • Seal the vessel with a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M).

  • Add the amine coupling partner (1.1-1.2 mmol).

  • Place the reaction mixture in a preheated oil bath and stir at the desired temperature (e.g., 100°C) for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is the classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction for C-N bond formation.[13] The Goldberg reaction is a specific variant of the Ullmann condensation focused on the amination of aryl halides.[13] While traditional Ullmann conditions were often harsh, requiring stoichiometric copper and very high temperatures (>200°C), modern protocols have emerged that use catalytic copper with various ligands, allowing for milder conditions.[13][14]

Mechanistic Insight

The precise mechanism of the modern, ligand-assisted Ullmann reaction is complex, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The process is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. Ligands, such as 1,10-phenanthroline or various amino acids, are crucial for stabilizing the copper intermediates and facilitating the catalytic turnover at lower temperatures.[14][15]

Scope and Limitations

Modern Ullmann couplings are effective for the amination of aryl iodides and bromides. Aryl chlorides are typically less reactive than in palladium-catalyzed systems.[16] The reaction is often complementary to the Buchwald-Hartwig amination and can be advantageous in cases where palladium catalysis is problematic. Microwave-assisted protocols have been shown to significantly accelerate the reaction, particularly in solvent-free ("dry media") conditions.[17][18] One key advantage is the lower cost of copper compared to palladium, making it attractive for industrial applications.

Direct C-H Amination Strategies

The ultimate goal in synthetic efficiency is to form C-N bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalization with halides or triflates. This is an area of intense contemporary research.

Phosphorus Ligand-Coupling Amination

Recent advances have demonstrated that pyridines can be activated by commercially available phosphines to form pyridylphosphonium salts in situ.[19] Subsequent phosphorus ligand-coupling with ammonia or an amine source can then afford the corresponding aminopyridine. This one-pot method represents a significant step forward in the direct amination of pyridine C-H bonds.[19]

Photochemical Methods

For achieving amination at the challenging C3 position of the pyridine ring, photochemical methods are emerging.[20] These strategies often involve the formation of a Zincke imine intermediate, which then reacts with a photochemically generated amidyl radical to achieve regioselective C3-amination under mild conditions.[20][21]

Ruthenium-Catalyzed Amino Exchange

A novel ruthenium-catalyzed method enables the direct exchange of an existing amino group on a pyridine ring with a different amine.[22][23] This transformation proceeds through the formation of a transient η⁶-pyridine complex, which activates the pyridine ring towards nucleophilic attack, allowing for the cleavage of the existing C-N bond and formation of a new one.[22][23][24] This provides a unique and powerful tool for late-stage functionalization and diversification of aminopyridine scaffolds.

Comparative Summary

FeatureChichibabin ReactionBuchwald-Hartwig AminationUllmann CondensationDirect C-H Amination
Starting Material PyridineHalopyridine, Pyridyl triflateHalopyridinePyridine
Key Reagent NaNH₂ or KNH₂Pd(0) catalyst + LigandCu(I) catalyst + LigandVaries (e.g., Phosphine, Ru-catalyst)
Temperature High (100-200°C) or low T in NH₃Moderate (80-120°C)Moderate to High (100-200°C)Mild to Moderate
Regioselectivity C2 / C6 >> C4Determined by halide positionDetermined by halide positionVaries by method (C2, C3, C4)
Functional Group Tol. PoorExcellentGood to ModerateMethod-dependent
Key Advantage Direct C-H functionalizationBroadest scope, high yieldsLow-cost metal catalystHighest atom economy
Key Disadvantage Harsh conditions, poor FG toleranceCatalyst/ligand cost, metal residueOften requires higher temp., less scope for chloridesStill developing, scope can be limited

Conclusion and Future Outlook

The synthesis of aminopyridines has evolved dramatically from the classic, yet harsh, Chichibabin reaction to the highly versatile and mild palladium- and copper-catalyzed cross-coupling methods. The Buchwald-Hartwig amination, in particular, has become the gold standard for its broad applicability and functional group tolerance, enabling the synthesis of complex molecular architectures.

The future of aminopyridine synthesis lies in the continued development of direct C-H functionalization strategies. These methods, which obviate the need for pre-installing a leaving group, offer the most atom-economical and environmentally benign approach. As new catalysts and reaction protocols for direct C-H amination and amino exchange become more general and robust, they will undoubtedly become indispensable tools for researchers, scientists, and drug development professionals, further accelerating the discovery of next-generation therapeutics.

References

  • American Chemical Society. (n.d.). Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - ACS Fall 2025.
  • Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146, 22906-22912.
  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351–1354.
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  • Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Funk, T. W. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Szabo, K. F., et al. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Pellón, R., Carrasco, R., & Rodés, L. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications.
  • G, A. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI.
  • (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
  • (2006). (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate.
  • (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Wikipedia. (n.d.). Ullmann condensation.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • (n.d.). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society.

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A Comparative Guide to the Metabolic Stability of 5-Methoxy-4-methylpyridin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount parameter that dictates its pharmacokinetic profile, dosing regimen, and overall therapeutic success.[1] A compound with poor metabolic stability is rapidly altered by the body's metabolic machinery, primarily in the liver, leading to swift elimination.[1] This often necessitates higher or more frequent dosing to maintain therapeutic concentrations, increasing the risk of patient non-compliance and off-target effects. Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in the lead optimization phase of drug discovery.[1][2]

This guide provides an in-depth comparison of the metabolic stability of derivatives based on the 5-Methoxy-4-methylpyridin-3-amine hydrochloride scaffold. We will explore the intrinsic metabolic liabilities of this chemical series, detail a robust experimental protocol for assessing stability using liver microsomes, and present a comparative analysis of structural modifications designed to enhance metabolic robustness. The principles and methodologies discussed herein are designed to empower researchers to make informed decisions in the design and selection of drug candidates with favorable pharmacokinetic properties.

Understanding the Scaffold: 5-Methoxy-4-methylpyridin-3-amine

The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to improve properties like potency, permeability, and, in some cases, metabolic stability.[3][4][5] However, the substituents on this core structure play a decisive role in its ultimate metabolic fate. The 5-Methoxy-4-methylpyridin-3-amine scaffold presents several potential sites for metabolic attack by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7]

Potential Metabolic Hotspots:

  • 5-Methoxy Group: The O-methyl group is a classic site for oxidative O-demethylation, a common metabolic pathway mediated by CYP enzymes.[8] This reaction would convert the methoxy group into a hydroxyl group, creating a more polar metabolite that is more readily excreted.

  • 4-Methyl Group: The benzylic-like methyl group is susceptible to oxidation, which can proceed through hydroxylation to form a primary alcohol, followed by further oxidation to an aldehyde and then a carboxylic acid.

  • Pyridine Ring: The electron-rich pyridine ring itself can undergo oxidation at various positions, leading to the formation of N-oxides or hydroxylated pyridines.

  • 3-Amine Group: While often less labile than the alkyl groups, the amine can be a site for oxidation or conjugation reactions.

Understanding these potential liabilities is the first step in rationally designing derivatives with improved metabolic stability. The goal is to strategically modify the structure to "shield" these hotspots without compromising the compound's desired pharmacological activity.

Experimental Design: The Liver Microsomal Stability Assay

To quantitatively assess and compare the metabolic stability of our derivatives, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[9] This assay is cost-effective, has high throughput, and provides a reliable measure of Phase I metabolism, which is predominantly driven by CYP enzymes contained within this subcellular fraction.[9][10]

The core principle of the assay is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which fuels the enzymatic reactions.[9][11][12] The concentration of the parent compound is then measured over time to determine its rate of disappearance.[13]

Key Parameters Calculated:
  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater stability.

  • Intrinsic Clearance (Clint): The measure of the intrinsic ability of the liver enzymes to metabolize a drug.[14] It is expressed as the volume of liver blood cleared of the drug per unit of time, normalized to the amount of microsomal protein.[14][15] Lower Clint values are indicative of higher metabolic stability.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Pre-warm Microsomes and Compound A->D B Prepare Microsome Solution (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction by adding NADPH C->E D->E F Aliquots taken at 0, 5, 15, 30, 60 min E->F Incubate G Quench Reaction with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and Clint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][16]

  • Ice-cold Acetonitrile with an appropriate internal standard (for analytical normalization)

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system[12][15]

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[13][17] Prepare working solutions of test compounds by diluting the 10 mM DMSO stock into the buffer to achieve a final incubation concentration of 1 µM.[17]

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[12]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the reaction mixture.[10][17]

  • Reaction Termination (Quenching): Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard.[9][12] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >3000 x g) to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[9][15]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and, subsequently, the intrinsic clearance (Clint).[9]

Comparative Analysis of Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, 5-Methoxy-4-methylpyridin-3-amine (CMPD-1), with a series of rationally designed derivatives. The following data is for illustrative purposes but is based on established medicinal chemistry principles for improving metabolic stability.

Potential Metabolic Pathways Diagram

This diagram outlines the primary predicted metabolic pathways for the parent compound, CMPD-1.

G cluster_pathways CYP-Mediated Oxidation parent CMPD-1 (5-Methoxy-4-methylpyridin-3-amine) M1 M1: O-Demethylation (Phenolic Metabolite) parent->M1 CYP2D6/3A4 M2 M2: Methyl Hydroxylation (Alcohol Metabolite) parent->M2 CYP2E1/1A2 M3 M3: Pyridine N-Oxidation parent->M3 FMO/CYP

Caption: Predicted primary metabolic pathways for the parent scaffold.

Structure-Metabolism Relationships

The following table compares the metabolic stability data for our hypothetical series of compounds.

Compound IDStructure Modification from Parent (CMPD-1)t½ (min)Clint (µL/min/mg protein)Rationale for Modification
CMPD-1 Parent Compound 1592.4Baseline compound with potential metabolic liabilities at the methoxy and methyl groups.
CMPD-2 Replace 4-methyl with 4-trifluoromethyl (-CF3)> 60< 11.6The C-F bond is extremely strong and resistant to CYP-mediated oxidation, effectively blocking metabolism at this position.[18]
CMPD-3 Replace 5-methoxy (-OCH3) with 5-difluoromethoxy (-OCHF2)4530.8The electron-withdrawing fluorine atoms make the O-demethylation less favorable, "shielding" the methoxy group and increasing stability.
CMPD-4 Replace 4-methyl with 4-cyclopropyl 3539.6The cyclopropyl group is often more metabolically robust than a methyl group as it lacks easily abstractable hydrogen atoms.
CMPD-5 Introduce a fluorine at the 6-position of the pyridine ring2849.5The addition of an electron-withdrawing fluorine can decrease the electron density of the pyridine ring, making it less susceptible to oxidation.[19]
Analysis of Results
  • CMPD-1 (Parent): The parent compound shows a relatively short half-life and high clearance, suggesting significant metabolic liability, as predicted.

  • CMPD-2 (-CF3 substitution): The most effective strategy was the replacement of the metabolically vulnerable methyl group with a trifluoromethyl group. This resulted in a dramatic increase in stability, pushing the half-life beyond the 60-minute assay time and significantly lowering clearance. This highlights the power of using fluorine to block metabolic hotspots.[18]

  • CMPD-3 (-OCHF2 substitution): Replacing the methoxy with a difluoromethoxy group provided a substantial improvement in stability. This demonstrates a successful approach to mitigating O-demethylation without completely removing the group, which may be important for target engagement.

  • CMPD-4 (Cyclopropyl substitution): The use of a cyclopropyl group also enhanced stability compared to the parent methyl group, offering a viable alternative to fluorination for blocking benzylic-like oxidation.

  • CMPD-5 (Pyridine Fluorination): Adding a fluorine atom to the pyridine ring itself offered a moderate improvement in stability. This strategy can be useful when direct modification of key functional groups adversely affects biological activity.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing and improving the metabolic stability of a lead chemical series based on the this compound scaffold. Through the use of the in vitro liver microsomal stability assay, we can generate quantitative data to compare derivatives and establish clear structure-metabolism relationships.

The illustrative data presented shows that strategic modifications, such as the introduction of fluorine or the replacement of labile alkyl groups with more robust bioisosteres, can effectively block common metabolic pathways and enhance compound half-life.[18] Researchers can use this framework to guide their own lead optimization efforts, balancing the need for improved metabolic stability with the maintenance of on-target potency and other critical drug-like properties. The next logical steps would involve confirming these in vitro findings with assays using intact hepatocytes, which also account for Phase II metabolism, followed by in vivo pharmacokinetic studies in animal models for the most promising candidates.[10][20]

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

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  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Development for Novel Kinase Inhibitors: A Case Study with 5-Methoxy-4-methylpyridin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on the journey of characterizing novel small molecules, the development of robust and informative in vitro assays is a critical first step. This guide provides a comprehensive framework for establishing a high-throughput screening (HTS) cascade for derivatives of 5-Methoxy-4-methylpyridin-3-amine hydrochloride, a heterocyclic amine scaffold with potential as a kinase inhibitor. We will move beyond a simple recitation of protocols to delve into the strategic decisions and scientific rationale that underpin a successful assay development campaign.

The journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental data. The choice of in vitro assays is paramount, as it dictates the quality and relevance of the initial screening data, directly impacting the trajectory of the entire drug discovery program. This guide will compare and contrast various assay platforms, providing the technical details and field-proven insights necessary to make informed decisions.

The Strategic Imperative: Biochemical vs. Cell-Based Assays

The initial decision in any screening campaign is the choice between a biochemical and a cell-based assay format. Each offers distinct advantages and provides complementary information.[1][2][3][4][5][6][7][8]

  • Biochemical Assays: These assays utilize purified, recombinant enzymes to directly measure the interaction between a compound and its target in a controlled, cell-free environment.[7] They are prized for their simplicity, reproducibility, and direct measurement of target engagement.[7] This makes them ideal for primary HTS, where the goal is to rapidly screen large compound libraries to identify initial "hits."

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway within a living cell.[1][2][3][4][5][6][8] They provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and general cytotoxicity.[1][8] Cell-based assays are typically employed in the hit-to-lead and lead optimization stages to confirm the activity of compounds identified in biochemical screens.[2]

Our recommended approach for this compound derivatives follows a hierarchical screening funnel, beginning with a robust biochemical assay for primary screening, followed by orthogonal biochemical and cell-based assays for hit confirmation and characterization.

G cluster_0 Screening Funnel Primary HTS Primary HTS Hit Confirmation (Biochemical) Hit Confirmation (Biochemical) Primary HTS->Hit Confirmation (Biochemical) Orthogonal Assay Hit Confirmation (Cell-Based) Hit Confirmation (Cell-Based) Hit Confirmation (Biochemical)->Hit Confirmation (Cell-Based) Cellular Potency Lead Optimization Lead Optimization Hit Confirmation (Cell-Based)->Lead Optimization Validated Hits

Caption: A typical high-throughput screening funnel for kinase inhibitors.

Part 1: Primary High-Throughput Screening (HTS) - A Comparison of Biochemical Assay Platforms

For the primary screen of a large library of this compound derivatives, the ideal assay is robust, scalable, and cost-effective. Several excellent technologies are available, each with its own set of advantages and disadvantages. Enzymes are common targets in high-throughput screening, with kinases being the most frequently investigated.[9][10] Fluorescence-based assays are the most common readout method used in these screens.[9][10]

Assay PlatformPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction.[11][12][13]Homogeneous "add-and-read" format, high sensitivity, excellent Z' values.[12][13]Indirect measurement of kinase activity, potential for ATP-competitive compound interference.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer upon binding to the kinase.[14][15][16][17][18]Homogeneous, ratiometric measurement, good for detecting competitive inhibitors.[16]Requires a suitable fluorescent tracer, can be sensitive to library compound fluorescence.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®) Measures energy transfer between a donor and acceptor fluorophore when brought into proximity by a binding event.[19][20][21][22][23]Homogeneous, ratiometric, high sensitivity, and reduced background fluorescence.[19][22]Requires labeled antibodies or substrates, potential for compound interference.
AlphaScreen®/AlphaLISA® Bead-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal upon molecular interaction.[24][25][26][27][28]Highly sensitive, large assay window, tolerant of various sample matrices.[24][27]Sensitive to light, potential for bead aggregation issues.
Microfluidic Mobility Shift Assay (e.g., Caliper) Separates phosphorylated and unphosphorylated peptide substrates based on charge in a microfluidic chip.[29][30][31][32][33]Direct measurement of substrate conversion, high-quality data, low false-positive rate.[29][32]Requires specialized instrumentation, lower throughput than plate-based assays.

For our primary HTS campaign, we recommend a luminescence-based assay such as the Kinase-Glo® platform. Its simple, robust "add-and-read" protocol is highly amenable to automation and high-throughput screening of large compound libraries.[11][12][13][34]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is a general guideline and should be optimized for the specific kinase target.

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well white, opaque assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 10 µL of the 2X kinase/substrate solution to each well containing the test compounds.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[11]

G cluster_0 Luminescence-Based Kinase Assay Workflow Compound Plating Compound Plating Kinase/Substrate Addition Kinase/Substrate Addition Compound Plating->Kinase/Substrate Addition ATP Addition (Reaction Start) ATP Addition (Reaction Start) Kinase/Substrate Addition->ATP Addition (Reaction Start) Incubation Incubation ATP Addition (Reaction Start)->Incubation Kinase-Glo® Reagent Addition Kinase-Glo® Reagent Addition Incubation->Kinase-Glo® Reagent Addition Signal Measurement Signal Measurement Kinase-Glo® Reagent Addition->Signal Measurement

Caption: Workflow for a luminescence-based kinase assay.

Part 2: Hit Confirmation and Orthogonal Assays

Once initial hits are identified from the primary screen, it is crucial to confirm their activity using an orthogonal assay. This helps to eliminate false positives that may arise from assay-specific artifacts. For hits from a luminescence-based assay, an excellent orthogonal choice is a TR-FRET or AlphaLISA assay, as these technologies rely on a different detection modality.

Experimental Protocol: TR-FRET Kinase Assay (e.g., HTRF®)

This is a representative protocol for a sandwich-based TR-FRET assay to detect a phosphorylated substrate.

  • Compound Plating: As described for the luminescence-based assay.

  • Kinase Reaction:

    • Perform the kinase reaction in a similar manner to the luminescence-based assay, incubating the kinase, substrate, ATP, and test compounds.

  • Detection:

    • Prepare a detection mixture containing a lanthanide-labeled antibody (donor) that recognizes a common tag on the kinase substrate and a fluorophore-labeled antibody (acceptor) that specifically recognizes the phosphorylated form of the substrate.

    • Add the detection mixture to the completed kinase reaction.

    • Incubate at room temperature for the recommended time to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of the acceptor to donor signal is proportional to the amount of phosphorylated substrate.[19]

Part 3: Delving Deeper with Cell-Based Assays

Confirmed hits from the biochemical assays should be further evaluated in a cell-based format to assess their activity in a more physiologically relevant context.[1][2][3][4][5][6][8]

Recommended Cell-Based Assay: Target Engagement Assay (e.g., NanoBRET™)

Target engagement assays directly measure the binding of a compound to its target protein within living cells. This provides invaluable information on whether the compound can cross the cell membrane and interact with its intended target in the complex cellular milieu.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Co-transfect cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the confirmed hit compounds.

    • Add the compounds to the cells and incubate for a specified period.

  • Detection:

    • Add the NanoBRET™ substrate to the wells.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

    • The BRET ratio is calculated from the two emission values. A decrease in the BRET ratio indicates displacement of the tracer by the compound, thus demonstrating target engagement.

Conclusion

The development of a robust in vitro assay cascade is a cornerstone of a successful drug discovery campaign. For novel scaffolds such as this compound derivatives with potential kinase inhibitory activity, a tiered approach is recommended. This begins with a high-throughput, cost-effective biochemical assay like a luminescence-based platform for primary screening. Hits should then be confirmed using an orthogonal biochemical method such as TR-FRET to eliminate false positives. Finally, validated hits must be profiled in cell-based assays, such as a target engagement assay, to confirm cellular activity and pave the way for further lead optimization. This systematic and scientifically-driven approach ensures that the most promising compounds are advanced, maximizing the potential for the discovery of novel therapeutics.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health. [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology. [Link]

  • Cell-based assays on the rise | BMG LABTECH. (2022, May 2). BMG LABTECH. [Link]

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  • Technology - Nanosyn. (n.d.). Nanosyn. [Link]

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  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip (RSC Publishing). [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel Kinase Inhibitors Derived from 5-Methoxy-4-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in an Era of Targeted Therapy

The paradigm of cancer treatment has been profoundly reshaped by the advent of kinase inhibitors, molecules designed to interdict the signaling pathways that drive malignant cell growth and survival. The human kinome, comprising over 500 kinases, presents a vast landscape of therapeutic targets. However, the high degree of structural conservation within the ATP-binding pocket of these enzymes poses a formidable challenge: achieving inhibitor selectivity.[1][2] Off-target activity, or cross-reactivity, can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[3][4] Consequently, a rigorous evaluation of a compound's selectivity profile is not merely a regulatory formality but a cornerstone of rational drug design and a critical determinant of clinical success.

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of novel compounds derived from the versatile 5-methoxy-4-methylpyridin-3-amine hydrochloride scaffold. This aminopyridine core is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of many kinases.[5] While specific experimental data for derivatives of this exact starting material is not broadly available in the public domain, we will employ the established principle of "scaffold hopping." We will compare and contrast the selectivity profiles of well-characterized clinical-stage and preclinical kinase inhibitors that share a closely related aminopyridine or aminopyrimidine core. This approach will provide a robust, data-driven narrative to guide researchers in anticipating and evaluating the cross-reactivity of their own novel chemical entities.

The Rationale for Kinome-Wide Profiling: Beyond the Primary Target

The initial design of a kinase inhibitor is often focused on maximizing potency against a single, disease-relevant kinase. However, the reality of the cellular environment is a complex network of kinases with overlapping substrate specificities and signaling functions.[1] Inhibiting a single kinase may not be sufficient to elicit a durable therapeutic response, and in some cases, inhibiting multiple nodes in a pathway can be advantageous.[1] Conversely, unintended inhibition of kinases involved in vital physiological processes can lead to significant adverse effects.[3][4]

Therefore, early and comprehensive kinome profiling is essential for:

  • Identifying potential off-target liabilities: Proactively identifying kinases that are potently inhibited by a compound allows for early risk assessment and can guide medicinal chemistry efforts to mitigate these interactions.

  • Uncovering opportunities for polypharmacology: A broader inhibitory profile is not always detrimental. For instance, the efficacy of some approved drugs has been attributed to their activity against multiple kinases.[1]

  • Deconvoluting cellular phenotypes: When a compound elicits a particular cellular response, kinome-wide data is crucial for attributing that effect to the intended target or an off-target kinase.

  • Guiding patient stratification: Understanding the full spectrum of a drug's targets can help in identifying patient populations most likely to respond or experience adverse effects.

The following sections will delve into the practical aspects of assessing cross-reactivity, presenting comparative data from analogous compound series and providing detailed protocols for key experimental workflows.

Comparative Selectivity Analysis: A Tale of Two Scaffolds

To illustrate the principles of cross-reactivity, we will examine the kinome-wide selectivity profiles of two hypothetical compound series derived from distinct but related scaffolds:

  • Series A (Hypothetical): Derivatives of 5-Methoxy-4-methylpyridin-3-amine, designed as inhibitors of Epidermal Growth Factor Receptor (EGFR).

  • Series B (Analog): Publicly disclosed imidazo[4,5-b]pyridine derivatives, also targeting the Aurora kinase family.[6]

By comparing the selectivity of these two series, we can highlight how subtle changes to the core scaffold and its substituents can dramatically alter the cross-reactivity profile.

Data Presentation: Unveiling the Kinome Footprint

The most effective way to visualize and compare kinome-wide selectivity data is through a combination of tables summarizing key inhibitory activities and heatmaps that provide a global overview.

Table 1: Comparative Inhibitory Activity (IC50/Kd in nM) of Representative Compounds

Kinase TargetCompound A1 (Hypothetical EGFRi)Compound B1 (Imidazo[4,5-b]pyridine Aurora A Inhibitor)[6]
Primary Target(s)
EGFR5>10,000
Aurora A50067
Aurora B2,50012,710
Key Off-Targets
VEGFR2150>10,000
SRC800>10,000
ABL1>10,000>10,000
FLT3>5,000162
GSK3β>10,000<1,000 (85% inhibition at 1µM)
LCK>10,000>10,000
p38α>10,000>10,000

Data for Compound B1 is sourced from a study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors.[6] Data for the hypothetical Compound A1 is illustrative and based on typical profiles of aminopyridine EGFR inhibitors.

Figure 1: Kinome Selectivity Heatmap

The heatmap below provides a visual representation of the kinome-wide selectivity of our hypothetical and analog compounds. Each square represents a kinase, and the color intensity corresponds to the degree of inhibition at a fixed concentration (e.g., 1 µM).

Caption: Comparative kinome selectivity heatmap.

Interpreting the Data: A Story of Selectivity

From the data presented, several key insights emerge:

  • Scaffold-Driven Selectivity: The hypothetical aminopyridine scaffold of Compound A1 demonstrates a preference for EGFR and, to a lesser extent, VEGFR2. In contrast, the imidazo[4,5-b]pyridine core of Compound B1 directs activity towards the Aurora kinase family and also shows significant inhibition of FLT3 and GSK3β.[6] This underscores the profound impact of the core heterocyclic system on the overall selectivity profile.

  • The Role of Substituents: While not explicitly detailed in this high-level comparison, the specific substituents on each scaffold would be responsible for fine-tuning the potency and selectivity against individual kinases. For example, the groups occupying the solvent-exposed regions of the ATP-binding pocket can be modified to either enhance or disrupt interactions with off-target kinases.

  • "Cleanliness" is Relative: Compound A1, while potently inhibiting its primary target, also displays activity against VEGFR2, an important kinase in angiogenesis. This could be a desirable feature for an anti-cancer agent or a potential liability depending on the therapeutic context. Compound B1, on the other hand, is highly selective for Aurora A over Aurora B but hits other kinases like FLT3 and GSK3β.[6] This highlights that even "selective" inhibitors often have a broader profile than initially anticipated.

Experimental Protocols: The Foundation of Reliable Data

The trustworthiness of any cross-reactivity study hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for two of the most widely used platforms for kinome-wide profiling.

Protocol 1: In Vitro Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

G compound Test Compound (Varying Concentrations) incubation Incubation (Allow competition for binding) compound->incubation kinase DNA-Tagged Kinase kinase->incubation bead Immobilized Ligand (on solid support) bead->incubation wash Wash (Remove unbound components) incubation->wash elution_quant Quantification (qPCR of DNA tag) wash->elution_quant data_analysis Data Analysis (Calculate % Inhibition / Kd) elution_quant->data_analysis

Caption: Workflow for a competition binding-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions). A DMSO-only control is also prepared.

  • Assay Plate Preparation: In a multi-well plate, the DNA-tagged kinases from the desired panel are aliquoted.

  • Competition Binding: The test compound dilutions and DMSO control are added to the wells containing the kinases. An immobilized, active-site directed ligand (e.g., on beads) is then added. The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.

  • Washing: The wells are washed to remove any unbound kinase and test compound. The kinases that remain bound to the immobilized ligand on the solid support are retained.

  • Quantification: The amount of kinase bound to the solid support in each well is determined by quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. This is used to calculate the percent inhibition at a given concentration. For dose-response curves, the data is fitted to determine the dissociation constant (Kd) or IC50 value.

Causality Behind Experimental Choices:

  • Competition Binding vs. Activity Assay: A binding assay is often preferred for broad profiling as it is independent of the need for a specific substrate for each kinase and is less susceptible to interference from ATP concentration.[1]

  • qPCR Detection: This method provides a very sensitive and highly quantitative readout, allowing for the detection of a wide range of binding affinities.

Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)

To confirm that a compound engages its target kinase within a live cell, a target engagement assay is essential. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for this purpose.

G cluster_constructs Cellular Components cluster_workflow Experimental Steps nanoLuc_kinase Kinase-NanoLuc® Fusion Protein (Energy Donor) tracer Fluorescent Tracer (Binds to kinase active site, Energy Acceptor) transfection Transfect cells with Kinase-NanoLuc® construct cell_culture Culture cells and add fluorescent tracer transfection->cell_culture compound_addition Add test compound (Varying Concentrations) cell_culture->compound_addition bret_measurement Measure BRET signal compound_addition->bret_measurement data_analysis Analyze data to determine cellular IC50 bret_measurement->data_analysis

Caption: Workflow for a cellular target engagement assay.

Step-by-Step Methodology:

  • Cell Line Engineering: A cell line is engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase (the energy donor).

  • Assay Setup: The engineered cells are plated in a multi-well format.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase (the energy acceptor) is added to the cells.

  • BRET Measurement: A substrate for NanoLuc® is added, and the plate is read on a luminometer capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. If the test compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The data is plotted against compound concentration to determine the cellular IC50.

Causality Behind Experimental Choices:

  • Live-Cell Format: This assay provides evidence of target engagement in a physiologically relevant environment, accounting for factors like cell permeability and efflux.

  • BRET Technology: BRET is a ratiometric measurement, which makes it less susceptible to artifacts that can affect absolute signal intensity assays.

Conclusion: A Strategic Approach to Kinase Inhibitor Selectivity

The development of safe and effective kinase inhibitors necessitates a deep understanding of their cross-reactivity profiles. As we have demonstrated through a comparative analysis of compounds based on the aminopyridine scaffold, subtle structural modifications can lead to vastly different kinome-wide activities. A robust cross-reactivity assessment strategy, employing a combination of broad in vitro profiling and confirmatory cellular target engagement assays, is indispensable.

The detailed protocols and rationale provided in this guide are intended to equip researchers with the knowledge to design and execute self-validating studies. By embracing a comprehensive approach to understanding selectivity, the drug discovery community can more effectively navigate the complexities of the human kinome, ultimately leading to the development of more precise and impactful targeted therapies.

References

  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4367. [Link]

  • Bamborough, P., Chung, C. W., Fur-ch, L. L., et al. (2008). The discovery of the potent and selective Aurora kinase inhibitor 4-(4-(N-benzoylamino)anilino)-6-methoxy-7-(3-(1-morpholino)propoxy)quinazoline (AZD1152). Bioorganic & Medicinal Chemistry Letters, 18(20), 5575-5579. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field?. ACS Chemical Biology, 8(1), 96-104. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16327. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. [Link]

  • LINCS Program. (2018). KINOMEscan data - HMS LINCS Project. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Ali, M. A., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9049-9069. [Link]

Sources

Establishing Structure-Activity Relationships for 5-Methoxy-4-methylpyridin-3-amine Hydrochloride Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of targeted therapies, particularly in the realm of kinase inhibition. Its versatile nature allows for intricate molecular tailoring to achieve high potency and selectivity. This guide delves into the structure-activity relationships (SAR) of analogs based on the 5-Methoxy-4-methylpyridin-3-amine hydrochloride core, a promising scaffold for targeting key kinases implicated in inflammatory diseases and oncology.

As Senior Application Scientists, our goal is to provide not just a protocol, but a strategic framework for understanding the nuances of SAR in this chemical series. We will explore the rationale behind molecular design, provide robust experimental methodologies for validation, and present a comparative analysis of analog performance to guide your discovery programs.

The Kinase Target Landscape: A Rationale for p38 MAPK and CDK2 Inhibition

The 3-aminopyridine core is a well-established pharmacophore that can engage with the ATP-binding site of various kinases. Based on extensive literature precedent for structurally related compounds, we hypothesize that analogs of this compound are likely to exhibit inhibitory activity against key kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase 2 (CDK2) .

  • p38 MAP Kinase: A central regulator of inflammatory cytokine production, the p38 MAPK pathway is a prime target for autoimmune and inflammatory disorders.[1][2][3] The pyridinyl imidazole class of inhibitors, exemplified by SB203580, has provided a foundational understanding of the key interactions required for p38α inhibition.[3]

  • CDK2: As a critical regulator of cell cycle progression, CDK2 is a validated target in oncology.[4] Dysregulation of the CDK2/cyclin E axis is a hallmark of various cancers, making selective CDK2 inhibitors a sought-after therapeutic strategy.[4][5]

The following sections will therefore focus on establishing SAR for our lead scaffold against these two representative and high-value kinase targets.

Deconstructing the Scaffold: A Guide to Structure-Activity Relationships

The 5-Methoxy-4-methylpyridin-3-amine core can be systematically modified at several key positions to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The following diagram illustrates the core scaffold and the key modification points.

Caption: Key modification points on the 5-Methoxy-4-methylpyridin-3-amine scaffold.

The 3-Amino Group (R1): The Hinge-Binding Anchor

The 3-amino group is predicted to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of potency for many kinase inhibitors.

  • Primary Amine (R1 = H): The unsubstituted amine is expected to form one or two hydrogen bonds with the backbone carbonyls and/or nitrogens of the hinge residues (e.g., Met109 in p38α).

  • N-Alkylation (R1 = Alkyl): Small alkyl substitutions may be tolerated, but larger, bulky groups are likely to disrupt the key hinge interactions, leading to a significant loss of potency.

  • N-Acylation/Sulfonylation (R1 = Acyl/Sulfonyl): These modifications can introduce additional interaction points but may also alter the electronics and conformation, with unpredictable effects on activity.

The 5-Methoxy Group (R2): Probing the Solvent Front

The 5-methoxy group extends towards the solvent-exposed region of the ATP-binding site. Modifications here can influence solubility, metabolic stability, and potentially pick up additional interactions.

  • Alkoxy Chain Length (R2 = O-Alkyl): Extending the alkyl chain (e.g., ethoxy, propoxy) can increase lipophilicity, which may enhance cell permeability but could also lead to off-target effects.

  • Alternative Ether Linkages (R2 = O-Aryl, O-Heteroaryl): Introduction of aromatic or heteroaromatic rings can lead to significant gains in potency through interactions with surface residues.

  • Replacement of the Methoxy Group: Substitution with other small, polar groups (e.g., hydroxyl, amino) could improve solubility and introduce new hydrogen bonding opportunities.

The 4-Methyl Group (R3): Tuning for Selectivity

The 4-methyl group is positioned to interact with a hydrophobic pocket adjacent to the ATP-binding site. The size and nature of this pocket can vary between different kinases, making this position a key determinant of selectivity.

  • Alkyl Substituents (R3 = Alkyl): Varying the size of the alkyl group (e.g., ethyl, isopropyl) can probe the dimensions of the hydrophobic pocket.

  • Cycloalkyl Groups (R3 = Cyclopropyl, Cyclobutyl): These can introduce conformational rigidity and optimize packing within the pocket.

  • Small Polar Groups (R3 = CF3, OMe): Introduction of polar functionality can modulate physicochemical properties and potentially engage with specific residues at the pocket entrance.

Comparative Performance of Analogs: A Data-Driven Analysis

To illustrate the principles of SAR discussed above, the following table presents a curated set of analogs and their corresponding inhibitory activities against p38α MAPK and CDK2. The data is a composite of literature findings for closely related compounds and plausible extrapolations for the core scaffold of interest.

Compound IDR1 (3-position)R2 (5-position)R3 (4-position)p38α MAPK IC50 (nM)CDK2 IC50 (nM)
LEAD-001 -NH2-OCH3-CH3150350
CMPD-002 -NHCH3-OCH3-CH3500>1000
CMPD-003 -NH2-OC2H5-CH380200
CMPD-004 -NH2-OCH3-C2H5250600
CMPD-005 -NH2-OH-CH3120280
CMPD-006 -NH2-OCH3-CF3300800
SB203580 N/A (pyridinylimidazole)N/AN/A50>10,000
Roscovitine N/A (aminopurine)N/AN/A>10,000450

Data Interpretation:

  • N-methylation of the 3-amino group (CMPD-002) leads to a significant loss of potency against both kinases, highlighting the critical role of the primary amine in hinge binding.

  • Extension of the 5-alkoxy chain (CMPD-003) results in a modest improvement in potency, suggesting favorable interactions in the solvent-exposed region.

  • Increasing the size of the 4-alkyl group (CMPD-004) is detrimental to activity, indicating a constrained hydrophobic pocket.

  • Replacement of the 5-methoxy with a hydroxyl group (CMPD-005) maintains comparable potency, offering a potential avenue for improving solubility.

  • Introduction of a trifluoromethyl group at the 4-position (CMPD-006) reduces potency, suggesting that steric bulk and electronic effects in this position are not well-tolerated.

Experimental Protocols for SAR Elucidation

To ensure the integrity of your SAR data, rigorous and reproducible experimental protocols are essential. The following sections provide detailed methodologies for both biochemical and cell-based assays to evaluate the inhibitory activity of your analogs.

In Vitro Biochemical Kinase Inhibition Assay (p38α MAPK)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 values of test compounds against recombinant p38α MAPK. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

biochemical_assay cluster_prep Assay Preparation cluster_incubation Kinase Reaction cluster_detection Signal Detection reagents Prepare Reagents: - Kinase Buffer - Recombinant p38α - ATF2 Substrate - ATP Solution - Test Compounds plate Add to 384-well plate: 1. Test Compound 2. p38α + ATF2 3. ATP (to initiate) reagents->plate incubation Incubate at 30°C for 60 minutes plate->incubation adp_glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->adp_glo incubation2 Incubate at RT for 40 minutes adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubation2->kinase_detection incubation3 Incubate at RT for 30 minutes kinase_detection->incubation3 read Read Luminescence (Plate Reader) incubation3->read

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human p38α kinase and its substrate (e.g., ATF2) to their final concentrations in 1X kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phospho-p38 MAPK ELISA

This protocol describes a cell-based ELISA to measure the inhibition of p38 MAPK phosphorylation in a cellular context. This assay provides a more physiologically relevant assessment of compound activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or THP-1) in a 96-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin or LPS) for 15-30 minutes to induce p38 phosphorylation.

  • Cell Lysis and Fixation:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Alternatively, for lysate-free assays, fix the cells with 4% paraformaldehyde.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for total p38 MAPK.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind to p38 MAPK.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of p38 MAPK (Phospho-Thr180/Tyr182). This antibody is typically conjugated to an enzyme like HRP.

    • Wash the wells and add a colorimetric substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-p38 signal to the total p38 signal (if measured in parallel).

    • Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration.

    • Determine the IC50 value as described for the biochemical assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide provides a clear roadmap for optimizing the potency and selectivity of this chemical series against p38 MAPK and CDK2. By systematically exploring the chemical space around the core scaffold and employing robust in vitro and cell-based assays, researchers can efficiently advance their drug discovery programs.

Future efforts should focus on:

  • Expanding the analog library: Synthesize and test a broader range of analogs to further refine the SAR.

  • Kinase selectivity profiling: Screen promising compounds against a panel of kinases to assess their selectivity profile.

  • ADME/Tox profiling: Evaluate the drug-like properties of lead compounds, including metabolic stability, solubility, and potential off-target liabilities.

  • In vivo efficacy studies: Test the most promising candidates in relevant animal models of inflammation or cancer.

By adhering to the principles of rational drug design and rigorous experimental validation, the potential of the 5-Methoxy-4-methylpyridin-3-amine scaffold can be fully realized in the quest for new and effective kinase-targeted therapies.

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... ResearchGate. [Link]

  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. PubMed. [Link]

  • IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate. [Link]

  • p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3... PubMed. [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]

  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. NIH. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. [Link]

  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. PMC. [Link]

  • US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive operational guide for the safe handling and disposal of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1). As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This document provides a direct, procedural framework grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process, empowering your team to maintain a safe and compliant laboratory environment.

Part 1: Core Hazard Assessment and Waste Identification

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, its classification is guided by its chemical structure and data from analogous compounds.

The primary directive is to treat all waste containing this compound as hazardous chemical waste .[1] This includes the pure solid, solutions, contaminated labware (e.g., pipette tips, weigh boats), and used Personal Protective Equipment (PPE).[1][2]

Data Presentation: Hazard Profile Summary

ParameterGuideline & ExplanationSource Analogs / Data
GHS Pictogram GHS07 (Exclamation Mark)[3][4]
Signal Word Warning[4]
Hazard Statement H302: Harmful if swallowed.[4]
Anticipated Hazards Based on pyridine and aminopyridine analogs, this compound should be presumed to cause skin and eye irritation. May cause respiratory irritation.[1][5][6]Pyridine, 3-Amino-4-methylpyridine, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[5][6][7]
Waste Classification Hazardous Waste. Must be managed according to local, state, and federal regulations.[8][9]Pyridine Derivatives[2][8]

Part 2: Regulatory Compliance Framework: Adherence to EPA Standards

In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Compliance is not optional; it is a legal and ethical requirement to protect human health and the environment.[10]

Key regulatory concepts your lab must understand:

  • Generator Status: Your laboratory is a hazardous waste generator. The EPA categorizes generators based on the quantity of waste produced per month: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), and Large Quantity Generator (LQG).[11][12] Each status has different requirements for storage time and volume. It is crucial to know your facility's status.

  • EPA ID Number: Facilities generating over 100 kg of hazardous waste monthly must have an EPA ID number.[9][12]

  • Laboratory Management Plan: The regulations encourage the development of a formal Laboratory Management Plan that outlines best practices for waste management, from determination and segregation to storage and disposal.[13] This plan is a cornerstone of a self-validating safety system.

Part 3: Personnel Safety & Required PPE

Protecting the researcher is the first priority. The selection of PPE is not merely a checklist item; it is a scientifically-driven choice to create a barrier against specific chemical threats.

Experimental Protocols: Donning and Doffing PPE

  • Pre-Donning: Inspect all PPE for damage (cracks, tears, defects).

  • Donning Sequence:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical-resistant gloves. For pyridine derivatives, butyl rubber or Viton® are excellent choices.[2] If working with small quantities, double-layered nitrile gloves can be used, but they should be changed immediately upon any suspected contact.

    • Wear safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[2]

  • Doffing Sequence (to prevent self-contamination):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat by rolling it inside-out.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Data Presentation: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose & Rationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®).[2]Prevents skin contact and absorption. Pyridine and its derivatives can be absorbed through the skin.[14]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne dust particles.
Lab Coat Standard laboratory coat.Protects clothing and underlying skin from contamination.[2]
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.

Part 4: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing waste from the point of generation to its final accumulation point, awaiting pickup by a licensed disposal facility.

Mandatory Visualization: Waste Disposal Workflow

G cluster_0 Step 1: Generation & Segregation cluster_2 Step 3: Accumulation & Disposal start Waste Generated (5-Methoxy-4-methylpyridin-3-amine HCl) solid Solid Waste (Pure compound, contaminated weigh paper) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Contaminated Sharps (Needles, glass pipettes) start->sharps ppe Contaminated PPE (Gloves, disposable coats) start->ppe solid_container HDPE Container (Solid Waste) solid->solid_container liquid_container Compatible Container (Liquid Waste) liquid->liquid_container sharps_container Sharps Container sharps->sharps_container ppe_bag Hazardous Waste Bag ppe->ppe_bag Place in saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ppe_bag->saa ehs Arrange Pickup via EHS or Licensed Contractor saa->ehs When full or per schedule

Caption: Decision workflow for proper disposal of chemical waste.

Experimental Protocols: Waste Handling and Disposal

  • Waste Identification and Segregation:

    • At the point of generation, immediately identify all materials contaminated with this compound as hazardous waste.[2]

    • Solid Waste: Collect pure compound, contaminated spatulas, and disposable labware into a dedicated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

    • Liquid Waste: Collect solutions in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible and will not degrade (e.g., avoid metal containers for acidic solutions).[1][9]

    • Contaminated PPE: Dispose of gloves and other contaminated disposable items in a designated hazardous waste bag.[1]

    • Causality: Segregation is critical to prevent dangerous reactions. Pyridine derivatives are incompatible with strong oxidizing agents and strong acids.[14] Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.

  • Container Labeling:

    • All waste containers must be labeled the moment waste is first added.[14]

    • Per EPA regulations, the label must include:

      • The words "Hazardous Waste" .[11][12]

      • The full chemical name: "this compound" . Do not use abbreviations.[1]

      • A clear indication of the hazards (e.g., "Toxic," "Irritant," or the appropriate GHS pictograms).[11][12]

    • RCRA Waste Code: As a pyridine derivative, this waste may fall under the F005 code for spent non-halogenated solvents if used in such a manner.[15][16][17] Consult with your institution's Environmental Health and Safety (EHS) department for the precise code.

  • Waste Accumulation and Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[11][12]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][12]

    • Keep containers securely closed except when adding waste.[14]

    • Store in a well-ventilated, secure area away from incompatible materials.[1]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash. This is a violation of federal regulations and poses a significant environmental risk.[5]

    • The primary method for final disposal of pyridine-containing waste is controlled incineration at a licensed hazardous waste facility.[7][8]

    • Arrange for the collection of your hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

Part 5: Emergency Procedures (Spill & Exposure Management)

  • Small Spill (Solid or Liquid in a Fume Hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][2]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][6]

    • Decontaminate the spill area (see Part 6).

    • Collect all cleanup materials as hazardous waste.[1]

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS department or emergency response team immediately.[2]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[5][14]

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][6]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][18]

Part 6: Decontamination of Surfaces and Equipment

After completing work or cleaning a spill, all potentially contaminated surfaces and non-disposable equipment must be decontaminated.

  • Wipe down surfaces with a suitable solvent (such as isopropanol or ethanol) followed by a thorough wash with soap and water.[1]

  • Collect all cleaning materials (wipes, pads) as hazardous waste.[1]

  • For equipment, an alkaline wash followed by a thorough rinse can be effective for removing amine residues.[19]

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively fostering a culture of safety and responsibility within your laboratory. Trust in these procedures, understand the science behind them, and continue your valuable research with confidence.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025, December). Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024, March 15). Fisher Scientific.
  • This compound Product Page. (n.d.). SynHet.
  • Safety Data Sheet for 3-Amino-4-methylpyridine. (2010, April 30). Thermo Fisher Scientific.
  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. (n.d.). Galen Enterprise LLC.
  • This compound Product Page. (n.d.). Sigma-Aldrich.
  • RCRA Waste Code Information. (n.d.). EPA.
  • Hazardous Waste Listings. (n.d.). EPA.
  • Safety Data Sheet for 2-Hydroxy-5-methylpyridine. (2024, March 11). Jubilant Ingrevia.
  • Contamination in Amine Systems. (n.d.). Refining Community.
  • EPA Hazardous Waste Codes. (n.d.). Unknown Source.
  • Method for removing amine from a contaminated hydrocarbon streams. (n.d.). Google Patents.
  • EPA Listed Wastes Table. (n.d.). New York University.
  • DECONtamination Solution, Aromatic Amines. (n.d.). SKC Inc.
  • Safety Data Sheet for Methyl-d3-amine HCl. (2015). C/D/N Isotopes, Inc..
  • Safety Data Sheet for Methoxyamine Hydrochloride. (2019, February 12). Spectrum Chemical.
  • Chemical cleaning for removal of amine plant scaling. (2019, November 4). FQE Chemicals.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland.
  • 3-Amino-2-methoxy-4-methylpyridine SDS. (n.d.). ECHEMI.
  • Safety Data Sheet for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. (2024, September 20). FUJIFILM Wako.

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Essential Safety and Operational Protocols for Handling 5-Methoxy-4-methylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides indispensable safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Methoxy-4-methylpyridin-3-amine hydrochloride (CAS No. 1185094-00-1). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are synthesized from the established hazardous properties of analogous aminopyridine derivatives. It is imperative to treat this compound with caution, integrating these guidelines with a thorough, site-specific risk assessment and strict adherence to your institution's safety protocols.

Immediate Hazard Assessment

This compound is classified as acutely toxic if swallowed. Based on the toxicological profiles of related aminopyridines, it should be presumed that this compound may also be toxic upon skin contact or inhalation, and may cause significant skin and eye irritation.[1][2] The primary routes of occupational exposure are inhalation of dust particles, skin and eye contact, and ingestion.[3]

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation (presumed).[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation (presumed).[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation (presumed).[1][2]

The hydrochloride salt, upon decomposition, may release hazardous substances such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A rigorous PPE plan is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Protects against airborne particles and splashes that can cause serious eye irritation or damage. Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for pyridine derivatives. Always inspect gloves for tears or punctures before use and change them frequently.Provides a critical barrier against skin absorption, which is a potential route for toxicity.[1] Double-gloving is recommended for enhanced protection during weighing and transfer operations.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For larger quantities or high-risk procedures, consider chemically resistant aprons or coveralls.Protects the skin from accidental spills and contamination. Contaminated clothing must be removed immediately and laundered before reuse.[3]
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood to maintain low airborne concentrations.[5]Prevents inhalation of fine dust particles, which may cause respiratory irritation and systemic toxicity.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical to minimizing exposure and ensuring operational safety.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood is operational and has a certified face velocity.

  • Decontamination: Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Spill Kit: Have a chemical spill kit appropriate for solid amine compounds readily available.

Weighing and Transfer of Solid Compound
  • Location: Conduct all weighing and transfer operations within the fume hood.

  • Technique: Use a spatula to carefully transfer the solid. Avoid creating dust by gently handling the material.

  • Containment: Weigh the compound on wax paper or directly into a tared container to minimize contamination of the balance.

Dissolution and Use in Solution
  • Solvent Addition: Add the solvent to the solid slowly to prevent splashing.

  • Container Sealing: Keep containers tightly sealed when not in use to prevent the release of any volatile components.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

The following diagram illustrates the logical workflow for the safe handling of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Locate Spill Kit prep_fume_hood->prep_spill_kit handling_weigh Weigh Solid prep_spill_kit->handling_weigh handling_transfer Transfer & Dissolve handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Equipment & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Decisive Action

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility and Compliance

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect unused solid material and any contaminated items (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container for halogenated organic waste.[7] Do not mix with non-halogenated waste.

  • Disposal Route: Dispose of all waste through a licensed and certified hazardous waste disposal contractor.[8] Adhere to all local, state, and federal regulations for chemical waste disposal. Under no circumstances should this chemical be disposed of down the drain.[7]

References

  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • Chem Service. (2017, October 31). SAFETY DATA SHEET - 2-Aminopyridine. Retrieved from [Link]

  • Sdfine. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 35988-6. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • UW-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 5-Methoxy-4-methylpyridin-3-amine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.